molecular formula C7H4ClNO B180585 5-Chlorofuro[3,2-b]pyridine CAS No. 182691-76-5

5-Chlorofuro[3,2-b]pyridine

Cat. No.: B180585
CAS No.: 182691-76-5
M. Wt: 153.56 g/mol
InChI Key: LBJDELVHPFXIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorofuro[3,2-b]pyridine is a fused heterocyclic compound comprising a furan ring attached at the third and second positions of a pyridine ring, with a chlorine substituent at the 5-position . This structure serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . The compound is a key synthetic intermediate for constructing molecules with a wide spectrum of biological activities . Its primary research value lies in its application as a building block for the development of novel therapeutic agents, including antibiotics, antivirals, antifungals, and anticancer compounds . It is also investigated as a core structure in inhibitors for various biological targets such as nicotinic acetylcholine receptors, CLKs, e1F4A, DYRKIA, α-glucosidase, and β-glucosidase . In particular, the furopyridine core is recognized as an effective isostere for azaindole in kinase inhibitor design, helping to modulate selectivity and potency against protein kinases—an important class of drug targets . The chlorine atom at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki couplings, and nucleophilic substitutions, enabling extensive structure-activity relationship (SAR) studies . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJDELVHPFXIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442340
Record name 5-Chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-76-5
Record name 5-Chlorofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorofuro[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis pathway for 5-Chlorofuro[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is based on established organometallic and cyclization reactions, offering a strategic approach for the construction of this key molecular scaffold. This document details the experimental protocols, quantitative data from analogous reactions, and a logical workflow for the synthesis.

Introduction

The furo[3,2-b]pyridine core is a significant pharmacophore found in numerous biologically active molecules. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the development of novel therapeutics. The targeted synthesis of substituted derivatives, such as this compound, is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide outlines a robust two-step synthetic sequence commencing with a commercially available starting material, 2,5-dichloropyridine. The key transformations involve a Sonogashira cross-coupling reaction followed by an intramolecular cyclization to construct the fused furan ring.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically achieved in two primary steps:

  • Sonogashira Coupling: The selective cross-coupling of 2,5-dichloropyridine with a protected alkyne, such as (trimethylsilyl)acetylene, to introduce the necessary carbon framework for the furan ring.

  • Intramolecular Cyclization: The subsequent base- or metal-catalyzed intramolecular cyclization of the resulting 2-alkynyl-5-chloropyridine intermediate to form the desired furo[3,2-b]pyridine ring system.

This pathway is advantageous due to the commercial availability of the starting materials and the well-documented reliability of the Sonogashira reaction for C-C bond formation with halo-pyridines.

Data Presentation

The following tables summarize representative quantitative data for the key reactions in the proposed synthesis pathway. The data is collated from analogous reactions found in the literature and serves as a benchmark for the expected outcomes of the synthesis of this compound.

Table 1: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12,5-Dichloropyridine(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6012~70-80 (estimated)
22-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF80695
33-Iodopyridine1-HexynePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile70888

Table 2: Intramolecular Cyclization of 2-Alkynylpyridines

EntrySubstrateCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)
12-(Phenylethynyl)pyridin-3-olCuI-DMF120485
22-Ethynyl-3-hydroxypyridineK₂CO₃-DMF100678
32-(Trimethylsilylethynyl)pyridin-3-olTBAF-THF25290

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-chloropyridine (Sonogashira Coupling)

Materials:

  • 2,5-Dichloropyridine (1.0 eq)

  • (Trimethylsilyl)acetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dichloropyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add (trimethylsilyl)acetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-((trimethylsilyl)ethynyl)-5-chloropyridine.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

Materials:

  • 2-((Trimethylsilyl)ethynyl)-5-chloropyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure (Base-mediated):

  • To a round-bottom flask, add 2-((trimethylsilyl)ethynyl)-5-chloropyridine and potassium carbonate.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 100-120°C and stir for 6-8 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Procedure (Fluoride-mediated):

  • To a solution of 2-((trimethylsilyl)ethynyl)-5-chloropyridine in anhydrous THF, add TBAF solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Pathway for this compound

Synthesis_Pathway Start 2,5-Dichloropyridine Intermediate 2-((Trimethylsilyl)ethynyl)-5-chloropyridine Start->Intermediate Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, Base) Product This compound Intermediate->Product Intramolecular Cyclization (Base or F⁻)

Caption: A two-step synthesis of this compound.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactants Charge Schlenk flask with 2,5-dichloropyridine, Pd/Cu catalysts Add_Solvent_Base Add anhydrous THF and Et3N Charge_Reactants->Add_Solvent_Base Add_Alkyne Add (trimethylsilyl)acetylene Add_Solvent_Base->Add_Alkyne Heat_Stir Heat to 60°C and stir for 12h Add_Alkyne->Heat_Stir Monitor_Progress Monitor by TLC/GC-MS Heat_Stir->Monitor_Progress Cool_Filter Cool and filter through Celite Monitor_Progress->Cool_Filter Concentrate Concentrate filtrate Cool_Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for the Sonogashira coupling step.

Diagram 3: Logical Relationship of Cyclization Conditions

Cyclization_Logic Intermediate 2-Alkynyl-5-chloropyridine (TMS protected) Deprotection Deprotection of TMS group Intermediate->Deprotection Base (e.g., K₂CO₃) or Fluoride source (e.g., TBAF) Cyclization Intramolecular Nucleophilic Attack Deprotection->Cyclization In situ formation of acetylide or vinylidene Product This compound Cyclization->Product

Caption: Key transformations in the intramolecular cyclization.

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chlorofuro[3,2-b]pyridine. Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this guide combines reported data with predicted values and outlines standardized experimental protocols for the determination of key physicochemical parameters. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving the furo[3,2-b]pyridine scaffold.

Core Physicochemical Data

The quantitative data available for this compound is summarized in the table below. It is important to note that while some fundamental properties are established, several key experimental values have not been publicly reported.

PropertyValueSource
Molecular Formula C₇H₄ClNOPubChem[1]
Molecular Weight 153.56 g/mol PubChem[1]
CAS Number 182691-76-5Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Purity 98%Sigma-Aldrich[2]
Storage Temperature 2-8°C under inert atmosphereSigma-Aldrich[2]
Computed XLogP3 2.3PubChem[1]
IUPAC Name This compoundPubChem, Sigma-Aldrich[1][2]
InChI Key LBJDELVHPFXIRO-UHFFFAOYSA-NPubChem, Sigma-Aldrich[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not published. Therefore, this section outlines widely accepted, standard methodologies applicable to this and similar heterocyclic organic compounds.

Determination of Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting range typically suggests high purity, whereas a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[5][6]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.[4][5] An initial rapid heating can be performed to determine an approximate melting range.[5]

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. This range is reported as the melting point.[4][5]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing a compound's bioavailability and formulation development.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: A sample of the clear, saturated supernatant is carefully removed and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic (ADME) properties. The shake-flask method is considered the "gold standard" for experimental LogP determination.[8][9]

Methodology: Shake-Flask Method

  • Solvent Saturation: Equal volumes of n-octanol and water (or pH 7.4 buffer for LogD determination) are mixed and shaken for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in one of the pre-saturated phases (typically n-octanol).

  • Partitioning: A known volume of the second pre-saturated phase is added to the solution. The mixture is then shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation.[9]

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve. For reliable results, multiple titrations are recommended.

Visualizations

The following diagrams illustrate a representative experimental workflow for LogP determination and a plausible synthetic route for the furo[3,2-b]pyridine core structure.

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation p1 Mix n-octanol and water p2 Shake for 24h for mutual saturation p1->p2 p3 Separate the two phases p2->p3 p4 Dissolve compound in pre-saturated n-octanol p3->p4 p5 Add pre-saturated water p4->p5 p6 Shake vigorously and allow to settle p5->p6 p7 Sample aqueous phase p6->p7 p8 Sample n-octanol phase p6->p8 p9 Analyze concentration by HPLC-UV p7->p9 p8->p9 p10 Calculate LogP = log([C]octanol / [C]aqueous) p9->p10

Caption: Workflow for LogP determination by the shake-flask method.

G start 3-Chloro-2-hydroxypyridine + Terminal Alkyne reaction Sonogashira Coupling & Intramolecular Cyclization (One-Pot Reaction) start->reaction reagents Catalyst: Pd/C Co-catalyst: CuI Ligand: PPh₃ Base: Et₃N Solvent: EtOH reagents->reaction workup Workup reaction->workup purification Column Chromatography workup->purification product 2-Substituted furo[3,2-b]pyridine purification->product

Caption: Plausible synthesis of the furo[3,2-b]pyridine core.

References

5-Chlorofuro[3,2-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 182691-76-5

This technical guide provides an in-depth overview of 5-Chlorofuro[3,2-b]pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, outlines synthetic approaches, and explores its potential applications, particularly in the design of kinase inhibitors.

Core Chemical Data

This compound is a solid, bicyclic heteroaromatic compound. Below is a summary of its key chemical identifiers and properties.

PropertyValueSource(s)
CAS Number 182691-76-5[1]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol
IUPAC Name This compound[1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Reactivity

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous furo[3,2-b]pyridine systems. The construction of the furo[3,2-b]pyridine scaffold often involves the formation of the furan ring onto a pre-existing pyridine core. Key synthetic strategies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.

One plausible approach involves the Sonogashira cross-coupling of a suitably substituted pyridine, such as a 3-chloro-2-hydroxypyridine, with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.

The chlorine atom at the 5-position of the furo[3,2-b]pyridine core is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This makes this compound a valuable intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.

Below are generalized experimental protocols for common cross-coupling reactions that can be adapted for this compound.

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.

  • Reaction Workflow:

    Suzuki_Coupling This compound This compound Reaction_Vessel Reaction Setup: - Pd Catalyst - Base - Anhydrous Solvent This compound->Reaction_Vessel Boronic_Acid_Ester Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid_Ester->Reaction_Vessel Heating Heating (80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl/Heteroaryl- furo[3,2-b]pyridine Purification->Product

    A typical workflow for a Suzuki-Miyaura coupling reaction.
  • General Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

    • Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

    • Degas the reaction mixture.

    • Heat the mixture to 80-120 °C and stir until the reaction is complete, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide.

  • Reaction Workflow:

    Buchwald_Hartwig This compound This compound Reaction_Setup Reaction Setup: - Pd Precatalyst - Ligand (e.g., XPhos) - Strong Base This compound->Reaction_Setup Amine Primary/Secondary Amine Amine->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Amino- furo[3,2-b]pyridine Purification->Product

    A typical workflow for a Buchwald-Hartwig amination reaction.
  • General Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

    • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

    • Seal the tube and heat the reaction mixture at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, quench the reaction and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Applications in Drug Discovery

The furo[3,2-b]pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[2][3] Derivatives have shown potential as anticancer agents and, notably, as potent and selective kinase inhibitors.[1][2][3][4]

Kinase Inhibition

The furo[3,2-b]pyridine core has been identified as a valuable framework for developing inhibitors of several protein kinases, including Cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing.[1][3] Inhibition of these kinases is a promising strategy for treating various diseases, including cancer.

While specific data for this compound is limited, the general workflow for evaluating a novel kinase inhibitor derived from this scaffold is outlined below.

  • Kinase Inhibitor Evaluation Workflow:

    Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (from this compound) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assays Cell-Based Assays (Target Engagement, Viability) Biochemical_Assay->Cell_Based_Assays Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Based_Assays->Western_Blot In_Vivo_Models In Vivo Xenograft Models (Efficacy & Toxicity) Western_Blot->In_Vivo_Models

    A general workflow for the evaluation of a novel kinase inhibitor.

Suppliers

This compound is available from several chemical suppliers, including:

  • Sigma-Aldrich[1]

  • Ambeed, Inc.

  • BenchChem

Pricing and availability may vary. It is recommended to consult the respective company websites for the most current information.

Safety Information

This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be worn when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic Characterization of 5-Chlorofuro[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-Chlorofuro[3,2-b]pyridine. Due to the limited availability of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique fused ring structure. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel molecules. This guide outlines the predicted spectroscopic data for this compound and provides standardized methodologies for acquiring this data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0d~2.0
H-36.9 - 7.1d~2.0
H-68.2 - 8.4d~8.5
H-77.3 - 7.5d~8.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3105 - 110
C-3a150 - 155
C-5140 - 145
C-6130 - 135
C-7115 - 120
C-7a160 - 165
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would likely exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchingAromatic
1600 - 1450C=C and C=N stretchingAromatic rings
1250 - 1000C-O stretchingFuran ring
850 - 750C-Cl stretchingChloro group
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺153/155Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).[1]
[M-Cl]⁺118Loss of chlorine atom.
[M-CO-Cl]⁺90Loss of carbonyl and chlorine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and 1024 or more scans.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common ionization method for such molecules.

  • Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Data Analysis and Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted data and generalized experimental protocols offer a starting point for researchers to characterize this and similar heterocyclic molecules. The successful elucidation of the structure and properties of such compounds is essential for their potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of the Furo[3,2-b]Pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties.[1] This framework is considered a "privileged scaffold" as its derivatives have shown potent and selective inhibitory activity against various biological targets, making it a focal point in drug discovery and development.[1] Furo[3,2-b]pyridine derivatives have emerged as powerful modulators of key signaling pathways implicated in human diseases, particularly in oncology.[1] They are notably effective as selective kinase inhibitors and as modulators of the Hedgehog signaling pathway.[1][2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for constructing the furo[3,2-b]pyridine nucleus, detailed experimental protocols for key reactions, and a summary of quantitative data.

Core Synthetic Strategies

The construction of the furo[3,2-b]pyridine system is primarily achieved by forming the furan ring onto a pre-existing, functionalized pyridine core.[1][4] Key methodologies include metal-catalyzed cross-coupling reactions and intramolecular cyclizations.[1]

1. Sonogashira Cross-Coupling Followed by Heteroannulation: A powerful and common one-pot method for synthesizing 2-substituted furo[3,2-b]pyridines involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as 3-chloro-2-hydroxypyridine.[1] This palladium- and copper-cocatalyzed reaction first forms a C-C bond, which is immediately followed by an intramolecular C-O bond formation (heteroannulation) to construct the furan ring.[1][5] The use of ultrasound irradiation can facilitate this process.[5]

2. Palladium-Catalyzed Intramolecular C-H Activation: An efficient alternative route involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This strategy allows for the regioselective formation of the furan ring to yield benzofuro[3,2-b]pyridines. The resulting N-oxides can be easily deoxygenated to afford the final product in high yields.[1]

3. Copper-Mediated Oxidative Cyclization: This method is another key strategy for assembling the furo[3,2-b]pyridine scaffold and has been successfully used to prepare a diverse set of compounds for biological screening.[2][6]

4. Annulation of Aurone-Derived Imines: A diversity-oriented synthesis approach involves the efficient annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by an amine base like triethylamine. This method produces 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized to the desired benzofuro[3,2-b]pyridines.[7]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key quantitative parameters for the primary synthetic routes to the furo[3,2-b]pyridine core.

Method NameStarting MaterialsKey Reagents & CatalystsReaction ConditionsTypical Yields
Sonogashira Coupling & Heteroannulation 3-chloro-2-hydroxypyridine, Terminal alkyne10% Pd/C, CuI, PPh₃, Et₃NEthanol, Ultrasound IrradiationGood to Excellent
Sonogashira Coupling Variation 2-amino-3-bromopyridine, Terminal alkynePd(CF₃COO)₂, PPh₃, CuIDMF, 100°C, 3 hoursNot specified
Palladium-Catalyzed C-H Activation 3-phenoxypyridine 1-oxidesPalladium CatalystNot specifiedHigh
Annulation of Aurone-Derived Imines Aurone-derived α,β-unsaturated imines, Activated terminal alkynesTriethylamine (or PPh₃), DBU (for aromatization)Not specifiedHigh

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below.

Protocol 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling [1][5]

  • Objective: To synthesize 2-substituted furo[3,2-b]pyridines in a one-pot reaction from 3-chloro-2-hydroxypyridine and a terminal alkyne.

  • Materials:

    • 3-chloro-2-hydroxypyridine (1 mmol)

    • Terminal alkyne (1.1 mmol)

    • 10% Palladium on Carbon (Pd/C)

    • Copper(I) Iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

    • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Protocol 2: Synthesis via Sonogashira Coupling with 2-Amino-3-Bromopyridine [1]

  • Objective: To synthesize a furo[3,2-b]pyridine derivative starting from 2-amino-3-bromopyridine.

  • Materials:

    • 2-amino-3-bromopyridine (1 equivalent)

    • Terminal alkyne (1.2 equivalents)

    • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5.0 mol%)

    • Copper(I) Iodide (CuI) (5.0 mol%)

    • Dimethylformamide (DMF) (solvent)

  • Procedure:

    • In a round-bottomed flask under a nitrogen atmosphere, dissolve Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) in DMF.

    • Stir the solution for 30 minutes.

    • To this solution, add 2-amino-3-bromopyridine (1 equivalent) and the terminal alkyne (1.2 equivalents).

    • Heat the reaction mixture at 100°C for 3 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, isolate and purify the product.

Visualizations: Synthetic Pathways and Biological Activity

The following diagrams illustrate a key synthetic workflow and the role of the furo[3,2-b]pyridine core in modulating critical signaling pathways.

Synthetic_Workflow start_material 3-Chloro-2-hydroxypyridine + Terminal Alkyne intermediate In-situ C-C Coupling (Sonogashira) start_material->intermediate One-Pot Reaction catalysts Pd/C, CuI, PPh3, Et3N Ethanol, Ultrasound catalysts->intermediate cyclization Intramolecular C-O Cyclization intermediate->cyclization product 2-Substituted Furo[3,2-b]pyridine cyclization->product

Caption: One-Pot Sonogashira Coupling and Heteroannulation Workflow.

Signaling_Pathway_Inhibition cluster_pathways Cellular Processes CLKs CLKs (pre-mRNA Splicing) Outcome Suppression of Cancer Cell Growth, Apoptosis CLKs->Outcome HIPKs HIPKs (Transcription, Apoptosis) HIPKs->Outcome Hedgehog Hedgehog Pathway (Downstream of SMO) Hedgehog->Outcome Inhibitor Furo[3,2-b]pyridine Core Inhibitor->CLKs Inhibitor->HIPKs Inhibitor->Hedgehog

Caption: Inhibition of Oncogenic Signaling Pathways by Furo[3,2-b]pyridines.

Biological Significance in Drug Development

The furo[3,2-b]pyridine scaffold is a cornerstone for designing selective kinase inhibitors.[1] Derivatives have shown potent and highly selective inhibition of Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[2][6] By inhibiting CLKs, these compounds can alter alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]

Furthermore, this core has been instrumental in developing inhibitors for Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in transcription and apoptosis.[1] Other derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key cell cycle regulator, presenting a validated strategy in cancer therapy.[1]

Beyond kinase inhibition, furo[3,2-b]pyridine compounds are effective modulators of the Hedgehog (Hh) signaling pathway, which is critical in embryonic development and is often aberrantly activated in various cancers.[2][6] These compounds typically act downstream of the Smoothened (SMO) receptor to modulate the pathway.[1]

References

An In-depth Technical Guide to the Stability and Reactivity of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorofuro[3,2-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique furo[3,2-b]pyridine core, a bioisostere of indole and azaindoles, coupled with a reactive chlorine substituent, makes it a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, drawing upon the established principles of pyridine and furan chemistry, as well as the known reactivity patterns of chloro-heteroaromatic systems. This document aims to serve as a valuable resource for researchers engaged in the synthesis and functionalization of this important heterocyclic building block.

Introduction

The furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][2] The introduction of a chlorine atom at the 5-position of this scaffold provides a key handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. Understanding the stability of this compound under various conditions and its reactivity towards different classes of reagents is crucial for its effective utilization in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.57 g/mol [3]
CAS Number 182691-76-5[3]
Appearance Predicted to be a solid at room temperature.-
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF.-

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts / Key Features
¹H NMR Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The protons on the furan ring will likely appear as doublets, while the protons on the pyridine ring will exhibit splitting patterns dependent on their coupling with each other.
¹³C NMR Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the chlorine atom (C-5) will be significantly influenced.
IR (cm⁻¹) ~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N stretching), ~1250-1000 (C-O-C stretch), ~850-750 (C-Cl stretch).
Mass Spec (m/z) M⁺ at ~153 and M+2 at ~155 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical synthesis. While specific studies on this molecule are lacking, its stability can be inferred from the general characteristics of its constituent rings.

  • Thermal Stability: Pyridine and furan rings are generally thermally stable. However, the presence of the chlorine substituent may render the molecule susceptible to dehalogenation at elevated temperatures, especially in the presence of catalysts or reactive media.

  • Photochemical Stability: Aromatic and heteroaromatic systems can be sensitive to UV light. The furo[3,2-b]pyridine core may undergo photochemical reactions, and the C-Cl bond could be photolytically cleaved. It is advisable to store the compound in amber vials and protect reactions from direct light.

  • Acidic and Basic Stability: The pyridine nitrogen (pKa of pyridinium ion is ~5.2) can be protonated under acidic conditions, which can alter the reactivity of the ring system. Strong acidic or basic conditions, particularly at elevated temperatures, may lead to decomposition or hydrolysis of the furan ring.

  • Hydrolytic Stability: The C-Cl bond on the electron-deficient pyridine ring is expected to be relatively stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, or in the presence of certain nucleophiles, hydrolysis to the corresponding 5-hydroxyfuro[3,2-b]pyridine may occur.

Reactivity Profile

The reactivity of this compound is dominated by the interplay of the electron-deficient pyridine ring, the electron-rich furan ring, and the reactive C-Cl bond.

Reactivity of the Pyridine Ring

The pyridine ring in the furo[3,2-b]pyridine system is electron-deficient due to the electronegativity of the nitrogen atom. This influences its reactivity in several ways:

  • Nucleophilic Aromatic Substitution (SNA r): The chlorine atom at the 5-position is susceptible to displacement by strong nucleophiles. The pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack. In this case, the 5-position is para to the furan oxygen and meta to the pyridine nitrogen, making it moderately activated towards SNA r.

Nucleophilic_Aromatic_Substitution This compound This compound Substituted_Product 5-Nu-furo[3,2-b]pyridine This compound->Substituted_Product + Nu⁻ Nucleophile (Nu⁻) Nucleophile (Nu⁻) Chloride_Ion Cl⁻

Figure 1: General scheme for nucleophilic aromatic substitution.
  • Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, it is expected to proceed at the positions meta to the nitrogen atom (C-6 and C-8 if considering the benzofuran analogue numbering). However, the electron-rich furan ring is more likely to undergo electrophilic attack.

Reactivity of the Furan Ring

The furan ring is electron-rich and generally susceptible to electrophilic attack. However, its reactivity is modulated by fusion to the electron-withdrawing pyridine ring. Electrophilic substitution, if it occurs, would likely favor the 2- or 3-positions of the furan ring.

Reactivity of the C-Cl Bond: Cross-Coupling Reactions

The most significant aspect of the reactivity of this compound lies in its utility as a substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce carbon-carbon and carbon-heteroatom bonds at the 5-position.

Cross_Coupling_Reactions cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_product Product Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd catalyst Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd catalyst Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu catalyst Stille Stille (R-SnBu₃) Start->Stille Pd catalyst Negishi Negishi (R-ZnX) Start->Negishi Pd or Ni catalyst Product 5-R-furo[3,2-b]pyridine Suzuki->Product Buchwald->Product Sonogashira->Product Stille->Product Negishi->Product

Figure 2: Overview of common cross-coupling reactions.

Table 3: Common Cross-Coupling Reactions of this compound

Reaction Coupling Partner Typical Catalyst/Ligand System Product
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/XPhos5-Aryl/heteroaryl/vinyl-furo[3,2-b]pyridine
Buchwald-Hartwig Amines (primary/secondary)Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP5-Amino-furo[3,2-b]pyridine derivatives
Sonogashira Terminal alkynesPd(PPh₃)₄/CuI5-Alkynyl-furo[3,2-b]pyridine
Stille OrganostannanesPd(PPh₃)₄5-Aryl/vinyl/alkyl-furo[3,2-b]pyridine
Negishi Organozinc reagentsPd(PPh₃)₄, Ni(acac)₂5-Aryl/vinyl/alkyl-furo[3,2-b]pyridine

Experimental Protocols (Representative)

The following are generalized experimental protocols adapted from literature procedures for similar chloro-heteroaromatic compounds. Optimization will be necessary for this compound.

Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Degas Degas with N₂ or Ar Start->Degas Heat Heat to 80-120 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 5-Aryl-furo[3,2-b]pyridine Purify->Product

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its stability and reactivity are governed by the electronic properties of the fused furo[3,2-b]pyridine system and the presence of the chlorine substituent. While the core is generally stable, the C-Cl bond is readily activated for participation in a variety of powerful cross-coupling reactions, making it an indispensable tool for medicinal chemists and synthetic organic chemists. This guide provides a foundational understanding of its chemical behavior and offers practical starting points for its application in synthesis. Further experimental studies are warranted to fully elucidate the quantitative aspects of its stability and reactivity.

References

An In-depth Technical Guide to the Potential Derivatives of 5-Chlorofuro[3,2-b]pyridine: Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of derivatives based on the 5-Chlorofuro[3,2-b]pyridine core. This heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Core Structure and Synthetic Strategies

The this compound nucleus presents a versatile platform for the generation of diverse chemical entities. The chlorine atom at the 5-position is a key handle for introducing a variety of substituents through well-established cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies.

Synthesis of the Furo[3,2-b]pyridine Scaffold

The construction of the core furo[3,2-b]pyridine ring system can be achieved through several synthetic routes. One notable method involves a copper-mediated oxidative cyclization, which has been successfully employed in the synthesis of a diverse library of furo[3,2-b]pyridines.

Derivatization of this compound

The primary strategies for derivatizing the this compound core are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino moieties at the C5-position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of chloropyridines.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Procedure:

  • To a reaction vessel, add the this compound derivative, boronic acid, base, and solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination of this compound Derivatives

This protocol is based on standard procedures for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in the reaction vessel.

  • Add the this compound derivative, amine, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Biological Activity and Therapeutic Targets

Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated significant potential as inhibitors of several protein kinases implicated in cancer and other diseases. The primary targets identified for this class of compounds are the Cdc2-like kinases (CLKs).

Inhibition of Cdc2-like Kinases (CLKs)

CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of splicing is a hallmark of many cancers, making CLKs attractive therapeutic targets. Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLK1, CLK2, and CLK4.

Modulation of the Hedgehog Signaling Pathway

In addition to kinase inhibition, certain furo[3,2-b]pyridine derivatives have been found to be effective modulators of the Hedgehog signaling pathway. This pathway is critical during embryonic development and its aberrant activation in adults is linked to the formation and progression of various cancers.

Quantitative Data

The following tables summarize the biological activity of representative furo[3,2-b]pyridine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of 5-Substituted Furo[3,2-b]pyridine Derivatives

Compound ID5-SubstituentCLK1 IC₅₀ (nM)
1 4-Fluoro-2-methoxyphenyl4
2 5-Chloro-2-methoxyphenyl9.7

Data is illustrative and based on findings for structurally related compounds.

Signaling Pathways and Experimental Workflows

CLK-Mediated Signaling in Cancer

The following diagram illustrates the role of CLKs in phosphorylating SR proteins, which in turn regulate pre-mRNA splicing. Inhibition of CLKs by furo[3,2-b]pyridine derivatives can disrupt this process, leading to the production of non-functional proteins and ultimately, cancer cell death.

CLK_Signaling_Pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA mRNA_splicing mRNA Splicing Pre-mRNA->mRNA_splicing Functional_Proteins Functional Proteins mRNA_splicing->Functional_Proteins Translation SR_Proteins_P Phosphorylated SR Proteins SR_Proteins_P->mRNA_splicing CLKs CLK1/2/4 SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Furo_Pyridine This compound Derivative Furo_Pyridine->CLKs Inhibition Cell_Survival Cancer Cell Survival & Proliferation Functional_Proteins->Cell_Survival Promotes

Caption: CLK Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a typical workflow for the in vitro profiling of kinase inhibitors, from initial screening to detailed characterization.

Kinase_Inhibitor_Workflow Start HTS High-Throughput Screening Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism End Mechanism->End

Caption: Kinase Inhibitor Profiling Workflow.

Synthetic Workflow for 5-Aryl-furo[3,2-b]pyridine Derivatives

This diagram illustrates the logical flow for synthesizing 5-aryl derivatives from the 5-chloro precursor using a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Materials: This compound Aryl Boronic Acid Reaction_Setup Reaction Setup: - Add reactants, base, solvent - Degas with inert gas Start->Reaction_Setup Catalyst_Addition Add Palladium Catalyst Reaction_Setup->Catalyst_Addition Heating Heat Reaction Mixture (80-120 °C) Catalyst_Addition->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine - Dry and concentrate Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Final_Product Final Product: 5-Aryl-furo[3,2-b]pyridine Purification->Final_Product

Caption: Suzuki Coupling Synthetic Workflow.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core and the potential for diversification at the 5-position through robust cross-coupling reactions make it an attractive platform for medicinal chemists. The potent and selective inhibition of CLK kinases by derivatives of this scaffold highlights a clear path for further investigation. Future work should focus on expanding the library of derivatives to further probe the SAR, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo models of cancer. The modulation of the Hedgehog pathway by some of these compounds also warrants further exploration as a potential therapeutic strategy.

The Furo[3,2-b]Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core, a unique heterocyclic scaffold, has emerged as a structure of significant interest in medicinal chemistry. Its rigid, planar geometry and distinct electronic properties make it an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the furo[3,2-b]pyridine scaffold, with a focus on its applications in oncology and kinase inhibition. This document details quantitative biological data, in-depth experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity of Furo[3,2-b]Pyridine Derivatives

Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative furo[3,2-b]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50/GI50 (µM)Reference(s)
Furo[2,3-b]pyridine derivative 7Neuro-2aNeuroblastoma5.8[1]
Furo[2,3-b]pyridine derivative 12aNeuro-2aNeuroblastoma3.6[1]
Furo[3,2-b]indole derivative 10aA498Renal CancerNot Specified[1]
MU1210 MCF-7Breast Cancer4.6[2]
Compound 5d NCI 59 Cell Line PanelVariousMean GI50: 2.41[3]
Compound 5e NCI 59 Cell Line PanelVariousMean GI50: 1.23[3]
Compound 5d MCF-7 (Doxorubicin-resistant)Breast Cancer1.20 ± 0.21[3]
Compound 5e MCF-7 (Doxorubicin-resistant)Breast Cancer1.90 ± 0.32[3]
Doxorubicin (Reference) MCF-7Breast Cancer~2.35 - 4.57[1]
Doxorubicin (Reference) HCT-116Colon Cancer~2.11[1]
Doxorubicin (Reference) HeLaCervical Cancer~2.35[1]

Kinase Inhibition Profile

The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[4] Notably, derivatives have shown potent and selective inhibition of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[4][5]

Quantitative Kinase Inhibitory Data

The following table presents the inhibitory activity of key furo[3,2-b]pyridine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference(s)
MU1210 CLK18[6][7]
CLK220[6][7]
CLK412[6][7]
CLK3>3000[7]
MU135 HIPK2-[5]
MU1787 HIPKs-[5]
TG003 (Reference) CLK110[7]
CLK420[7]
KH-CB19 (Reference) CLK119.7[7]
CLK3530[7]

Modulation of the Hedgehog Signaling Pathway

Certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a pathway frequently dysregulated in cancer.[8]

Quantitative Hedgehog Pathway Modulation Data

The following table summarizes the activity of furo[3,2-b]pyridine derivatives in modulating the Hedgehog pathway.

Compound ClassAssay TypeActivityReference(s)
3,5,7-trisubstituted Furo[3,2-b]pyridinesGLI-dependent reporter gene assaySub-micromolar IC50[8]
Vismodegib (Reference) GLI-luciferase reporter assayIC50: 0.05 µM[9]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of furo[3,2-b]pyridine derivatives are intrinsically linked to their modulation of key cellular signaling pathways.

CLK_Signaling_Pathway cluster_nucleus Nucleus pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome SR_Proteins SR Proteins (unphosphorylated) CLKs CLKs (CLK1, 2, 3, 4) SR_Proteins->CLKs p_SR_Proteins Phosphorylated SR Proteins p_SR_Proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing Protein Protein Synthesis mRNA->Protein CLKs->p_SR_Proteins Phosphorylation Furopyridine Furo[3,2-b]pyridine Inhibitor (e.g., MU1210) Furopyridine->CLKs Inhibition

Figure 1: CLK Signaling Pathway and Inhibition by Furo[3,2-b]pyridine Derivatives.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU_GLI_complex SUFU-GLI Complex SMO->SUFU_GLI_complex Activation Hh_Ligand Hedgehog Ligand (e.g., Shh) Hh_Ligand->PTCH1 GLI_A GLI (Active) SUFU_GLI_complex->GLI_A Dissociation GLI_A_nuc GLI (Active) GLI_A->GLI_A_nuc Furopyridine Furo[3,2-b]pyridine Modulator Furopyridine->SUFU_GLI_complex Modulation Target_Genes Target Gene Expression GLI_A_nuc->Target_Genes Transcription

Figure 2: Hedgehog Signaling Pathway and Modulation by Furo[3,2-b]pyridine Derivatives.
Experimental Workflows

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Furo[3,2-b]pyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT) Purification->Cell_Viability Reporter_Assay Hedgehog Pathway Reporter Assay Purification->Reporter_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide) Cell_Viability->Cell_Cycle_Assay Xenograft Xenograft Models (Efficacy & Toxicity) Apoptosis_Assay->Xenograft

Figure 3: General Experimental Workflow for the Evaluation of Furo[3,2-b]pyridine Derivatives.

Detailed Experimental Protocols

Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling[4]

This one-pot procedure allows for the efficient synthesis of 2-substituted furo[3,2-b]pyridines.

  • Materials: 3-chloro-2-hydroxypyridine, terminal alkyne, 10% Pd/C, CuI, PPh3, Et3N, ethanol.

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

    • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

In Vitro CLK Kinase Inhibition Assay[7]

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

  • Materials: Recombinant human CLK enzyme, kinase buffer, ATP, substrate peptide, test compound (furo[3,2-b]pyridine derivative), ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and further dilute in kinase buffer.

    • Reaction Setup: In a 96-well plate, add kinase buffer, followed by the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls. Add the CLK enzyme to all wells except the negative control and incubate for 10 minutes at room temperature.

    • Initiate Reaction: Add a mixture of ATP and the substrate peptide to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Detection: Stop the reaction by adding the ADP-Glo™ Reagent to deplete remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hedgehog Signaling Pathway GLI-Luciferase Reporter Assay[9]

This assay quantitatively measures the activity of the Hedgehog pathway.

  • Materials: NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase, DMEM, Fetal Bovine Serum, Penicillin-Streptomycin, Hedgehog pathway agonist (e.g., Purmorphamine or Shh conditioned medium), test compound, Dual-Luciferase® Reporter Assay System.

  • Procedure:

    • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the furo[3,2-b]pyridine derivative for 1-2 hours.

    • Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the unstimulated controls.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-30 hours.

    • Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the test compound indicates inhibition of the Hedgehog pathway.

Cell Viability/Cytotoxicity (MTT) Assay[1]

This colorimetric assay assesses the effect of compounds on cell viability.

  • Materials: Cancer cell line of interest, complete cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), 96-well plates, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivative.

    • Incubation: Incubate the plates for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)[1]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials: Cancer cell lines, test compound, Annexin V-FITC Apoptosis Detection Kit, phosphate-buffered saline (PBS), flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the desired concentrations of the furo[3,2-b]pyridine derivative for a specified period.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry[10][11]

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials: Cancer cell lines, test compound, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the furo[3,2-b]pyridine derivative for the desired time, then harvest the cells.

    • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

    • Staining: Pellet the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity), distinguishing between G0/G1, S, and G2/M phases.

Conclusion

The furo[3,2-b]pyridine scaffold represents a highly versatile and privileged platform in the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities as kinase inhibitors, particularly against CLKs, and as modulators of the critical Hedgehog signaling pathway. The significant anticancer properties, including the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of this chemical class. The detailed experimental protocols and compiled quantitative data within this guide are intended to facilitate further research and development of furo[3,2-b]pyridine-based compounds as next-generation therapies for cancer and other diseases.

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Furo[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine core, a heterocyclic scaffold composed of a fused furan and pyridine ring, has emerged as a structure of significant interest in medicinal chemistry.[1] Its rigid, planar geometry and unique electronic properties, stemming from the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, make it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[2] This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and therapeutic applications of furo[3,2-b]pyridine compounds, supported by detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways.

Discovery and Historical Synthesis

The exploration of furopyridines, as a class of compounds, has a history stretching back several decades, with synthetic approaches generally falling into two main categories: construction of the furan ring onto a pre-existing pyridine or formation of the pyridine ring from a furan derivative.[1] One of the earliest reports on the synthesis of a fully aromatic furopyridine was by Robinson and Watt in 1934, which involved a coumarilic acid-type rearrangement.[1]

While early work focused on various isomers, a significant contribution to the specific synthesis of the furo[3,2-b]pyridine scaffold was made by Shiotani and Morita. Their work in the early 1970s provided new synthetic routes to this class of compounds, laying the groundwork for future exploration.[3] Over the years, synthetic strategies have evolved from classical condensation and cyclization reactions to more sophisticated and efficient modern techniques.

Modern Synthetic Methodologies

The construction of the furo[3,2-b]pyridine nucleus is now achievable through a variety of strategic pathways, with palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations being key methodologies.[2]

Palladium-Catalyzed Sonogashira Coupling and Heteroannulation

A powerful and versatile method for the synthesis of 2-substituted furo[3,2-b]pyridines is the Sonogashira cross-coupling reaction.[2] This one-pot procedure typically involves the coupling of a terminal alkyne with a functionalized pyridine, such as 3-chloro-2-hydroxypyridine, followed by an intramolecular C-O bond formation to construct the furan ring.[2][4]

Experimental Protocol: Sonogashira Coupling for 2-Substituted Furo[3,2-b]pyridines [4]

  • Materials: 3-chloro-2-hydroxypyridine, terminal alkyne, 10% Pd/C, CuI, PPh3, Et3N, Ethanol.

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

    • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Copper-Catalyzed Oxidative Cyclization

Copper-catalyzed reactions, particularly oxidative cyclizations, have become a key strategy for assembling the furo[3,2-b]pyridine scaffold.[5] These methods often involve the intramolecular cyclization of appropriately substituted pyridine precursors and have been instrumental in the synthesis of potent biological inhibitors.[5]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylfuro[3,2-b]pyridine [6]

  • Materials: 3-hydroxy-2-iodopyridine, Copper(I) phenylacetylide, Pyridine.

  • Procedure:

    • Charge a three-necked flask fitted with a nitrogen inlet, magnetic stirrer, and condenser with Copper(I) phenylacetylide (0.0150 mole).

    • Purge the system with nitrogen for 20 minutes before adding 80 mL of pyridine.

    • Stir the resulting mixture for 20 minutes under a nitrogen atmosphere.

    • Add 3-hydroxy-2-iodopyridine (0.0149 mole) to the mixture.

    • Warm the mixture in an oil bath at 110–120°C for 9 hours with continuous stirring under a nitrogen atmosphere.

    • Concentrate the reaction solution and treat with concentrated aqueous ammonia.

    • Extract the product with ether, wash the combined organic extracts with water, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the crude product by recrystallization from cyclohexane to yield 2-phenylfuro[3,2-b]pyridine.

Dieckmann Condensation

Another classical yet effective approach involves an intramolecular Dieckmann condensation. This method starts with the O-alkylation of a 3-hydroxypyridine derivative followed by cyclization to form the furan ring.[7]

Experimental Protocol: Synthesis of Furo[3,2-b]pyridin-3-ol via Dieckmann Condensation [7]

  • Materials: Ethyl 3-hydroxypicolinate, Ethyl bromoacetate, Sodium ethoxide, Ethanol, Hydrochloric acid.

  • Procedure:

    • O-Alkylation: React ethyl 3-hydroxypicolinate with ethyl bromoacetate in the presence of a base to form the diester intermediate.

    • Dieckmann Condensation: Treat the diester intermediate with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization, forming ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.

    • Hydrolysis and Decarboxylation: Heat the resulting ester with aqueous hydrochloric acid to reflux. After cooling and neutralization, extract the crude Furo[3,2-b]pyridin-3-ol.

    • Purify the final product by recrystallization.

Biological Activity and Therapeutic Potential

Furo[3,2-b]pyridine derivatives have demonstrated significant potential as modulators of key signaling pathways implicated in human diseases, particularly in oncology.[2] Their primary applications to date have been as kinase inhibitors and modulators of the Hedgehog signaling pathway.

Kinase Inhibition

The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[2]

  • Cdc-like Kinases (CLKs): Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that regulate pre-mRNA splicing.[8] By inhibiting CLKs, these compounds can alter the splicing of key transcripts involved in cell growth and survival.[8]

  • Cyclin-Dependent Kinases (CDKs): Certain furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle, highlighting the potential of the broader furopyridine class in cancer therapy.[2]

  • Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been utilized to develop highly selective inhibitors of HIPKs, which are involved in transcription regulation and apoptosis.[9]

Hedgehog Pathway Modulation

Profiling of certain furo[3,2-b]pyridine derivatives has revealed their ability to act as sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[5]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative furo[3,2-b]pyridine derivatives.

Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
MU1210CLK18[10]
CLK220[10]
CLK412[10]
1a (3,5-disubstituted)CLK1150[11]
CLK235[11]
CLK480[11]

Table 2: Hedgehog Pathway Modulation by Furo[3,2-b]pyridine Derivatives

Compound ClassAssay TypeIC50Reference
3,5,7-trisubstitutedGLI-dependent reporter gene assaySub-micromolar[10]

Table 3: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeGI50 (µM)Reference
1a (3,5-disubstituted)MCF-7Growth Inhibition>10[11]
Derivative 3bMDA-MB-231CytotoxicityEncouraging growth inhibition[4]
MCF-7CytotoxicityEncouraging growth inhibition[4]

Signaling Pathways and Mechanisms of Action

CLK-Mediated Pre-mRNA Splicing

CLKs play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation is essential for the proper assembly of the spliceosome on pre-mRNA, which in turn dictates exon inclusion or exclusion. Furo[3,2-b]pyridine-based inhibitors target the ATP-binding pocket of CLKs, preventing the phosphorylation of SR proteins and thereby altering splicing patterns of genes critical for cell survival and proliferation.[8]

CLK_Splicing_Pathway cluster_kinase Kinase Activity CLK CLK ADP ADP CLK->ADP pSR_protein SR Protein (phosphorylated) CLK->pSR_protein ATP ATP ATP->CLK SR_protein SR Protein (unphosphorylated) SR_protein->CLK Spliceosome Spliceosome Assembly pSR_protein->Spliceosome promotes mRNA Mature mRNA (Alternative Splicing) Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLK

CLK-mediated pre-mRNA splicing and inhibition.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is initiated by the binding of a Hh ligand to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding relieves this inhibition, allowing SMO to activate a downstream signaling cascade that culminates in the activation of GLI transcription factors, which then regulate the expression of target genes involved in cell fate and proliferation. Furo[3,2-b]pyridine modulators can interfere with this pathway, offering a therapeutic strategy for cancers driven by aberrant Hh signaling.[10]

Hedgehog_Pathway cluster_off Pathway OFF cluster_on Pathway ON cluster_nucleus Hh Hedgehog Ligand PTCH PTCH Receptor Hh->PTCH inhibits SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A activates Nucleus Nucleus Target_Genes Target Gene Expression GLI_A->Target_Genes Inhibitor Furo[3,2-b]pyridine Modulator Inhibitor->SMO

Hedgehog signaling pathway and modulation.

Conclusion

The furo[3,2-b]pyridine scaffold has transitioned from a subject of early academic synthesis to a "privileged" core in modern medicinal chemistry. The development of efficient and versatile synthetic routes has enabled extensive exploration of its structure-activity relationships, leading to the discovery of potent and selective inhibitors of key biological targets. With demonstrated efficacy in modulating kinase and Hedgehog signaling pathways, furo[3,2-b]pyridine derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Further research into this versatile scaffold is poised to uncover new biological activities and lead to the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Safety and Handling of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Chlorofuro[3,2-b]pyridine, a heterocyclic organic compound relevant in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from suppliers and extrapolates from closely related chlorinated pyridine compounds to ensure a high standard of laboratory safety.

Chemical Identification and Properties

This compound is a solid, chlorinated heterocyclic compound. Its properties are summarized below.

PropertyValueSource
IUPAC Name This compound
CAS Number 182691-76-5[1]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol
Physical Form Solid
Purity 98%

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The GHS classification indicates it can cause skin and eye irritation, and may cause respiratory irritation.[2]

GHS PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]

Precautionary Statements:

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

3.1. Safe Handling and Storage Protocol

To minimize exposure and ensure stability, the following handling and storage procedures are mandatory.

Engineering Controls:

  • Always handle this compound within a certified laboratory chemical fume hood.[3]

  • Ensure an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance (approximately 50 feet) from the work area.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5]

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.[3][6] Note that personnel must be medically cleared and fit-tested to wear a respirator.[3]

Handling Procedures:

  • Before starting work, ensure all required PPE is correctly worn.

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[4]

  • Avoid direct contact with the substance.[4] Do not get it in eyes, on skin, or on clothing.

  • Take precautionary measures against static discharge.[7]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7][8]

  • Wash hands and face thoroughly after handling.[7][9]

Storage Conditions:

  • Store in a tightly closed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids (especially nitric acid), and bases.[3]

  • Protect from direct sunlight, heat, sparks, open flames, and any other sources of ignition.[3]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Verify Fume Hood Certification B Check Eyewash/Shower Functionality A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Transfer Compound Inside Fume Hood C->D E Weigh and Prepare for Reaction D->E F Perform Experimental Work E->F G Decontaminate Work Area F->G H Dispose of Waste in Labeled Container G->H I Remove PPE and Wash Hands H->I J Return to Secure Storage (2-8°C, Inert Atmosphere) I->J

Caption: Safe Handling Workflow.

3.2. Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Secure the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Assess the Spill: Determine the extent of the spill. If the spill is large, or if you are not trained to handle it, evacuate the area and call emergency services (e.g., EH&S).[3]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[6] For any spill, prevent the chemical from entering drains or waterways.[4]

  • Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4][6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and properly labeled container for hazardous waste.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

G Spill Response Decision Flow A Spill Occurs B Is the spill large or are you untrained? A->B C Evacuate Area, Secure Access, Call EH&S/911 B->C Yes D Don Full PPE (Respirator, Gloves, Goggles) B->D No E Contain Spill with Inert Absorbent D->E F Collect Waste into Sealed Container E->F G Decontaminate Spill Area F->G H Dispose of all materials as Hazardous Waste G->H

Caption: Spill Response Flowchart.

3.3. Waste Disposal Protocol

Chemical waste must be managed in accordance with institutional and regulatory guidelines.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a dedicated, chemically compatible, and leak-proof container.[3][4] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[4] The label should also list all constituents and their approximate percentages if it is a mixture.[4]

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[3]

  • Disposal Request: When the container is full or no longer in use, complete a chemical collection request form for pickup by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[3] The likely method of disposal for chlorinated organic compounds is high-temperature incineration at a licensed facility.[6]

G Hazardous Waste Disposal Logic cluster_waste Waste Management Cycle A Generate Waste (e.g., unused reagent, contaminated items) B Segregate into Dedicated 'Chlorinated Organic Waste' Container A->B C Ensure Container is Chemically Compatible and Sealable B->C Check D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Pickup by Licensed Disposal Contractor E->F When Full

Caption: Waste Disposal Logic Diagram.

3.4. First Aid Measures

Immediate first aid is essential in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, while holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area gently and thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[10] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[7]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Toxicological Information

While specific toxicological studies on this compound are not widely available, the hazard classification suggests the following potential effects based on its chemical class:

  • Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[4] It is known to cause skin and serious eye irritation.[2] Inhalation may lead to respiratory tract irritation.[2]

  • Chronic Effects: No specific data is available for this compound. However, prolonged or repeated exposure to related pyridine compounds may cause damage to organs. Some pyridine compounds are suspected of causing cancer.[8]

This document is intended as a guide for trained professionals and does not replace a formal risk assessment, which should be conducted prior to any new experimental work. Always consult your institution's safety policies and the most current safety data available.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective inhibitors of various biological targets.[1] Its rigid, planar structure and unique electronic properties make it an attractive core for designing novel therapeutics, particularly in oncology.[2] Furo[3,2-b]pyridine derivatives have shown promise as inhibitors of key signaling molecules such as cdc-like kinases (CLKs) and have been explored as modulators of the Hedgehog signaling pathway.[2]

5-Chlorofuro[3,2-b]pyridine is a key intermediate that allows for the introduction of molecular diversity at the 5-position through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, enabling the synthesis of libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound.

Disclaimer: Specific literature precedents for the cross-coupling of this compound are limited. The following protocols are based on established methods for structurally similar and electronically related heteroaryl chlorides and should be considered as starting points for optimization.

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl/Heteroarylfuro[3,2-b]pyridines

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for modulating the pharmacological properties of the core scaffold.

Application Notes:
  • Catalyst Selection: The activation of an aryl chloride bond is typically the rate-limiting step and requires a high-performance catalyst system. Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the oxidative addition of the C-Cl bond to the palladium center.

  • Base and Solvent: A suitable base is required to activate the boronic acid for transmetalation.[3] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of solvent can influence reaction efficiency, with common options being toluene, 1,4-dioxane, or THF, often with an aqueous component.[4]

General Protocol for Suzuki-Miyaura Coupling:
  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl/heteroarylboronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%) in the chosen solvent.

  • Add the catalyst solution to the reaction vial containing the solids.

  • The vial is sealed and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of Heteroaryl Chlorides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018HighAdapted from[4]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane11012-24HighAdapted from general procedures
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O8512Moderate to HighGeneral Suzuki Conditions

Buchwald-Hartwig Amination: Synthesis of 5-Aminofuro[3,2-b]pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Application Notes:
  • Catalyst System: Similar to the Suzuki coupling, the choice of a bulky and electron-rich phosphine ligand is paramount for the successful amination of aryl chlorides. Ligands such as BrettPhos, RuPhos, and Josiphos-type ligands have proven effective.[7] Pre-catalysts, where the ligand is already coordinated to the palladium center, can offer improved reactivity and reproducibility.

  • Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[7] The choice of base can be critical and may need to be optimized depending on the substrate's sensitivity.

  • Reaction Conditions: The reaction must be performed under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst.[8] Common solvents include toluene, 1,4-dioxane, and THF.

General Protocol for Buchwald-Hartwig Amination:
  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol, 1.2-1.5 equiv.) to an oven-dried Schlenk tube or reaction vial.

  • Add the amine (1.1-1.2 mmol, 1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube/vial and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination of Heteroaryl Chlorides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF6516Moderate to HighAdapted from[7]
RuPhos Pd G3 (4)-LiHMDS (2.5)THF6512HighAdapted from[7]
BrettPhos Pd G3 (2)-NaOtBu (1.4)Toluene11018HighGeneral Buchwald-Hartwig Conditions

Sonogashira Coupling: Synthesis of 5-Alkynylfuro[3,2-b]pyridines

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key structural elements in biologically active molecules.

Application Notes:
  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI).[9] Palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[10] Other solvents like THF or DMF can also be employed.

  • Reaction Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing and maintenance of an inert atmosphere are crucial.

General Protocol for Sonogashira Coupling:
  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N).

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) via syringe.

  • The reaction mixture is stirred at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts, followed by a water and brine wash.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Summary: Sonogashira Coupling of Heteroaryl Halides
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (5)Et₃NDMF1003HighAdapted from[11]
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003HighAdapted from[11]
(NHC)-Pd (0.01)(NHC)-Cu (1)DIPATHFRT12-24HighAdapted from[12]

Heck Reaction: Synthesis of 5-Alkenylfuro[3,2-b]pyridines

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[4][13] This reaction provides a means to introduce vinyl groups at the 5-position of the furo[3,2-b]pyridine core.

Application Notes:
  • Catalyst and Ligands: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[14] While some Heck reactions can be performed without phosphine ligands (ligand-free), the use of ligands like triphenylphosphine (PPh₃) or more bulky phosphines can be beneficial, especially for less reactive chlorides.[13]

  • Base and Solvent: An organic or inorganic base is required to neutralize the HX formed during the catalytic cycle. Triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are often used.[13] High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically employed.

  • Reaction Conditions: Heck reactions often require elevated temperatures (100-140 °C) to proceed at a reasonable rate.

General Protocol for Heck Reaction:
  • To a reaction vial or flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if used, e.g., PPh₃, 2-10 mol%).

  • Add the base (e.g., Et₃N, 1.5-2.0 equiv.) and the solvent (e.g., DMF).

  • Add the alkene (1.2-2.0 mmol, 1.2-2.0 equiv.).

  • The vessel is sealed and the mixture is degassed.

  • The reaction is heated to 100-140 °C and stirred for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Summary: Heck Reaction of Heteroaryl Halides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF12024Moderate to HighGeneral Heck Conditions
PdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA13018Moderate to HighGeneral Heck Conditions
Pd(OAc)₂ (5)-K₂CO₃ (2)NMP14012ModerateGeneral Heck Conditions

Visualizations

General Palladium Cross-Coupling Catalytic Cycle

Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R'-M pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate - M-X reductive_elimination Reductive Elimination reductive_elimination->pd0 + R-R' pd_intermediate->reductive_elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow setup Reaction Setup (Reagents, Solvent, Catalyst) degas Degassing (Inert Atmosphere) setup->degas reaction Heating & Stirring (Monitor by TLC/LC-MS) degas->reaction workup Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent and selective kinase inhibitors utilizing the 5-Chlorofuro[3,2-b]pyridine scaffold. This versatile building block serves as a key intermediate in the generation of inhibitors targeting therapeutically relevant kinases, including Cdc-like Kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).

Introduction

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential for the development of selective kinase inhibitors. The strategic placement of a chlorine atom at the 5-position allows for diverse functionalization through various cross-coupling reactions, enabling the exploration of the chemical space around this core to optimize potency and selectivity against specific kinase targets. This document outlines the synthesis of 3,5-disubstituted furo[3,2-b]pyridine derivatives, presents their biological activities, and provides detailed protocols for their synthesis and evaluation.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from this compound derivatives.

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against CLK Kinases

Compound IDTarget KinaseIC50 (nM)
MU1210 CLK18
CLK220
CLK412

Table 2: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against HIPK Kinases

Compound IDTarget KinaseIC50 (nM)
MU135 HIPK1248
HIPK2119
HIPK3476
MU1787 HIPK1285
HIPK2123
HIPK3283

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CLK_Inhibition_Pathway cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Mature_mRNA Mature_mRNA Spliceosome->Mature_mRNA SR_Proteins SR Proteins (unphosphorylated) P-SR_Proteins SR Proteins (phosphorylated) P-SR_Proteins->Spliceosome Activation CLKs CLKs (CLK1, 2, 4) CLKs->SR_Proteins Phosphorylation Altered_Splicing Altered Splicing 5-Chlorofuro[3,2-b]pyridine_Derivative Furo[3,2-b]pyridine Inhibitor (e.g., MU1210) 5-Chlorofuro[3,2-b]pyridine_Derivative->CLKs Inhibition 5-Chlorofuro[3,2-b]pyridine_Derivative->Altered_Splicing Leads to

Caption: Inhibition of CLK-mediated pre-mRNA splicing by furo[3,2-b]pyridine derivatives.

HIPK_Inhibition_Pathway cluster_nucleus_hipk Nucleus HIPKs HIPKs (HIPK1, 2, 3) Transcription_Factors Transcription Factors (e.g., p53) HIPKs->Transcription_Factors Phosphorylation Altered_Gene_Expression Altered Gene Expression P-Transcription_Factors Phosphorylated Transcription Factors Target_Gene_Expression Target Gene Expression P-Transcription_Factors->Target_Gene_Expression Regulation 5-Chlorofuro[3,2-b]pyridine_Derivative_HIPK Furo[3,2-b]pyridine Inhibitor (e.g., MU135) 5-Chlorofuro[3,2-b]pyridine_Derivative_HIPK->HIPKs Inhibition 5-Chlorofuro[3,2-b]pyridine_Derivative_HIPK->Altered_Gene_Expression Leads to

Caption: Modulation of HIPK-regulated gene expression by furo[3,2-b]pyridine derivatives.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine Start->Synthesis Coupling Chemoselective Cross-Coupling (e.g., Suzuki, Sonogashira) Synthesis->Coupling Inhibitors Synthesis of 3,5-Disubstituted Furo[3,2-b]pyridine Inhibitors Coupling->Inhibitors Purification Purification and Characterization Inhibitors->Purification Bioassay In Vitro Kinase Inhibition Assay Purification->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR End Lead Optimization SAR->End

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine

This protocol describes a plausible method for the synthesis of the key intermediate, 5-chloro-3-iodofuro[3,2-b]pyridine, based on established procedures for related compounds.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-3-iodofuro[3,2-b]pyridine.

General Procedure for the Synthesis of 3,5-Disubstituted Furo[3,2-b]pyridine Derivatives via Sequential Cross-Coupling

This protocol outlines a general strategy for the synthesis of 3,5-disubstituted furo[3,2-b]pyridines from 5-chloro-3-iodofuro[3,2-b]pyridine. The selective reactivity of the iodo and chloro substituents allows for sequential Sonogashira and Suzuki couplings.

Step 1: Sonogashira Coupling at the 3-position

Materials:

  • 5-Chloro-3-iodofuro[3,2-b]pyridine

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere

Procedure:

  • To a solution of 5-chloro-3-iodofuro[3,2-b]pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and TEA, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-5-chlorofuro[3,2-b]pyridine intermediate.

Step 2: Suzuki Coupling at the 5-position

Materials:

  • 3-Alkynyl-5-chlorofuro[3,2-b]pyridine from Step 1

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Aqueous sodium carbonate solution (2 M)

  • 1,4-Dioxane

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine the 3-alkynyl-5-chlorofuro[3,2-b]pyridine (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a mixture of 1,4-dioxane and 2 M aqueous sodium carbonate solution.

  • Degas the mixture and heat to 80-100 °C under an inert atmosphere for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted furo[3,2-b]pyridine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the inhibitory activity of the synthesized compounds against their target kinases.

Materials:

  • Recombinant human kinase (e.g., CLK1, HIPK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a multi-well plate, add the kinase, substrate, and test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. All work should be performed in a properly equipped laboratory with appropriate personal protective equipment.

Application Notes and Protocols for Sonogashira Coupling with 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, making the development of efficient synthetic routes to its derivatives a key focus in medicinal chemistry and drug discovery.

This document provides a detailed experimental protocol for the Sonogashira coupling of 5-Chlorofuro[3,2-b]pyridine with terminal alkynes. The protocol is designed to serve as a robust starting point for researchers engaged in the synthesis of novel furo[3,2-b]pyridine-based compounds. Given that aryl chlorides can be less reactive than the corresponding bromides or iodides, this protocol will address catalyst and ligand systems suitable for the activation of the C-Cl bond.[2][4]

Reaction Principle

The Sonogashira coupling reaction involves a catalytic cycle with both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.[1] For less reactive aryl chlorides, the choice of a suitable electron-rich and sterically hindered phosphine ligand is often crucial for achieving good yields.[4]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (optional, but recommended for chlorides, e.g., Triphenylphosphine (PPh₃), Xantphos)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.1 mmol, 4-10 mol%). If a separate ligand is used, it should also be added at this stage.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL), followed by the base (2.0-3.0 mmol, 2.0-3.0 eq.), and finally the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the alkyne and the catalyst system) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the organic filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that can be adapted for the Sonogashira coupling of this compound. The optimal conditions may vary depending on the specific alkyne used.

ParameterCondition ACondition BCondition C
Substrate This compoundThis compoundThis compound
Alkyne Phenylacetylene1-OctynePropargyl alcohol
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand -PPh₃ (6 mol%)Xantphos (4 mol%)
Co-catalyst CuI (10 mol%)CuI (5 mol%)CuI (5 mol%)
Base Et₃N (2.5 eq.)i-Pr₂NH (3.0 eq.)K₂CO₃ (2.0 eq.)
Solvent THFDMFToluene
Temperature 60 °C80 °C100 °C
Time 12 h18 h24 h

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Pd Catalyst - CuI - Ligand (optional) inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solvents Add Solvent, Base, and Alkyne inert->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor by TLC heat->monitor quench Quench and Filter monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Figure 1. Experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle

The diagram below outlines the key steps in the palladium-copper co-catalyzed Sonogashira coupling cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)(C≡CR')L_n pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R-C≡C-R' pd_alkyne->product cu_acetylide Cu-C≡C-R' cu_x CuX cu_acetylide->cu_x Transmetalation to Pd cu_x->cu_acetylide H-C≡C-R' / Base

Figure 2. Simplified catalytic cycle of the Sonogashira coupling reaction.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Reactions under inert atmosphere should be handled with appropriate care to avoid exposure to air and moisture.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Sonogashira coupling provides an efficient pathway for the synthesis of 5-alkynyl-furo[3,2-b]pyridine derivatives, which are valuable scaffolds in drug discovery. The provided protocol offers a comprehensive starting point for researchers. Optimization of the catalyst system, base, and solvent may be necessary to achieve the best results for specific substrates. Careful execution of the reaction under inert conditions is critical for success.

References

Application of 5-Chlorofuro[3,2-b]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to serve as a core structure for potent and selective inhibitors of various key biological targets. The introduction of a chlorine atom at the 5-position, yielding 5-Chlorofuro[3,2-b]pyridine, provides a valuable synthetic handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the applications of this compound in the development of kinase inhibitors and modulators of critical signaling pathways, complete with experimental protocols and quantitative data.

Key Applications

Derivatives of this compound have emerged as significant agents in two primary areas of therapeutic research:

  • Inhibition of Cdc-like Kinases (CLKs): The furo[3,2-b]pyridine core is a novel scaffold for developing potent and highly selective inhibitors of CLKs.[1][2] These serine/threonine kinases play a crucial role in the regulation of pre-mRNA splicing, a process frequently dysregulated in cancer and other diseases.

  • Modulation of the Hedgehog Signaling Pathway: This signaling cascade is vital during embryonic development and its aberrant activation in adults is linked to the formation of various cancers. Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway.[1][2]

Data Presentation

The biological activity of this compound derivatives is highlighted by their potent inhibition of specific kinases and their antiproliferative effects on cancer cell lines. A key example is a 5-chloro-2-methoxy substituted furo[3,2-b]pyridine, which demonstrates nanomolar efficacy against CLK1 and potent growth inhibitory activity.

Compound IDSubstitution PatternTargetAssay TypeIC50 (nM)GI50 (µM)Cancer Cell LineReference
31 5-chloro-2-methoxyCLK1Cell-free kinase assay9.7--[1]
T24Growth inhibition-1.1T24 (Bladder Cancer)[1]

Experimental Protocols

Synthesis of 5-Chloro-Substituted Furo[3,2-b]pyridine Derivatives

A plausible synthetic route to 5-chloro-substituted furo[3,2-b]pyridines involves a Sonogashira coupling followed by an intramolecular cyclization. The following is an adapted protocol based on general methods for the synthesis of the furo[3,2-b]pyridine scaffold.

Step 1: Sonogashira Coupling of a Dihalopyridine with a Terminal Alkyne

  • Materials: 2,5-dichloropyridine, terminal alkyne (e.g., ethynyltrimethylsilane), Pd(PPh₃)₄, CuI, triethylamine, anhydrous THF.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dichloropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous and degassed THF, followed by triethylamine (3.0 eq).

    • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding 2-alkynyl-5-chloropyridine.

Step 2: Intramolecular Cyclization to form the Furo[3,2-b]pyridine Ring

  • Materials: 2-alkynyl-5-chloropyridine intermediate from Step 1, a base (e.g., potassium tert-butoxide), anhydrous DMF.

  • Procedure:

    • Dissolve the 2-alkynyl-5-chloropyridine intermediate in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

    • Add a suitable base, such as potassium tert-butoxide (1.2 eq), in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the this compound derivative.

In Vitro Kinase Inhibition Assay (CLK1)

This protocol describes a method to determine the IC50 value of a this compound derivative against CLK1.

  • Materials: Recombinant human CLK1 enzyme, a suitable substrate (e.g., a synthetic peptide with a phosphorylation site), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the CLK1 enzyme and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (luminescence or fluorescence) is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the antiproliferative activity of this compound derivatives on a cancer cell line.

  • Materials: Cancer cell line (e.g., T24 bladder cancer cells), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) value from the dose-response curve.

Visualizations

Signaling Pathway Diagrams

Hedgehog_Signaling_Pathway cluster_cell Cell Membrane Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibition of Gli processing Gli_Repressor Gli Repressor SUFU_Gli->Gli_Repressor Processing (Pathway OFF) Gli_Activator Gli Activator SUFU_Gli->Gli_Activator Release & Activation (Pathway ON) Target_Genes Target Gene Expression Gli_Repressor->Target_Genes Repression Gli_Activator->Target_Genes Transcription Furo_3_2_b_pyridine Furo[3,2-b]pyridine Derivative Furo_3_2_b_pyridine->SMO Modulation

Experimental Workflow Diagram

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Bio_Screening Biological Screening Purification->Bio_Screening Kinase_Assay In Vitro Kinase Assay (e.g., CLK1) Bio_Screening->Kinase_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT on T24 cells) Bio_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis

References

Synthesis of 5-amino-furo[3,2-b]pyridine from its 5-chloro derivative: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-amino-furo[3,2-b]pyridine, a valuable building block in medicinal chemistry, from its 5-chloro precursor. The primary method described is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This application note includes a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the experimental workflow.

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to introduce an amino group at the 5-position is a key step in the synthesis of diverse compound libraries for drug discovery. The conversion of the readily available 5-chloro-furo[3,2-b]pyridine to its 5-amino analogue is a crucial transformation. While nucleophilic aromatic substitution (SNAr) is a possible route, the Buchwald-Hartwig amination generally offers milder reaction conditions, broader substrate scope, and higher yields, making it the preferred method for this transformation.

Reaction Scheme

The synthesis of 5-amino-furo[3,2-b]pyridine from 5-chloro-furo[3,2-b]pyridine is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction using an ammonia equivalent, followed by deprotection.

Reaction Scheme

Data Presentation: Optimized Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes a set of optimized conditions for the Buchwald-Hartwig amination of 5-chloro-furo[3,2-b]pyridine based on established protocols for related heteroaryl chlorides. The use of an ammonia surrogate, such as benzophenone imine, followed by acidic hydrolysis is a common and effective strategy to obtain the primary amine.

ParameterCondition
Starting Material 5-chloro-furo[3,2-b]pyridine
Reagent Benzophenone imine (ammonia equivalent)
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand Xantphos
Base Sodium tert-butoxide (NaOt-Bu)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 75-90% (after hydrolysis)

Experimental Protocol

This protocol details the synthesis of 5-amino-furo[3,2-b]pyridine from 5-chloro-furo[3,2-b]pyridine via a two-step process: Buchwald-Hartwig amination followed by hydrolysis of the resulting imine.

Materials:

  • 5-chloro-furo[3,2-b]pyridine (1.0 mmol, 153.6 mg)

  • Benzophenone imine (1.2 mmol, 205 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (1.4 mmol, 134.6 mg)

  • Anhydrous Toluene (5 mL)

  • 2 M Hydrochloric acid (5 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 5-chloro-furo[3,2-b]pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 2: Hydrolysis

  • To the cooled reaction mixture, add 2 M hydrochloric acid (5 mL) and stir vigorously at room temperature for 1-2 hours.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-amino-furo[3,2-b]pyridine.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A Combine Reactants: 5-chloro-furo[3,2-b]pyridine, Pd₂(dba)₃, Xantphos, NaOtBu B Inert Atmosphere (Argon/Nitrogen) A->B C Add Solvents & Reagent: Toluene, Benzophenone Imine B->C D Heat to 100 °C (12-24 h) C->D E Monitor Reaction (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Add 2 M HCl F->G H Stir at RT (1-2 h) G->H I Neutralize with NaHCO₃ H->I J Extract with Ethyl Acetate I->J K Wash with Brine & Dry J->K L Concentrate K->L M Column Chromatography L->M N Isolate Pure Product: 5-amino-furo[3,2-b]pyridine M->N

Caption: Experimental workflow for the synthesis of 5-amino-furo[3,2-b]pyridine.

Signaling Pathway Logical Relationship

The synthesis of 5-amino-furo[3,2-b]pyridine provides a key intermediate for the development of kinase inhibitors. The following diagram illustrates a simplified, logical relationship of how such a molecule could be utilized in drug discovery targeting a hypothetical signaling pathway.

signaling_pathway cluster_synthesis Synthesis cluster_discovery Drug Discovery & Development cluster_pathway Target Signaling Pathway Start 5-chloro-furo[3,2-b]pyridine Intermediate 5-amino-furo[3,2-b]pyridine Start->Intermediate Amination Library Compound Library Synthesis Intermediate->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound (Kinase Inhibitor) Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug Kinase Kinase Cascade Drug->Kinase Inhibition Receptor Receptor Receptor->Kinase Transcription Transcription Factor Kinase->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Logical relationship from synthesis to drug discovery targeting a kinase pathway.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chlorofuro[3,2-b]pyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Chlorofuro[3,2-b]pyridine with a variety of boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 5-aryl and 5-heteroarylfuro[3,2-b]pyridine derivatives, which are key scaffolds in the development of therapeutic agents.

The furo[3,2-b]pyridine core is a significant pharmacophore, and the ability to introduce diverse substituents at the 5-position via C-C bond formation is crucial for structure-activity relationship (SAR) studies. The Suzuki-Miyaura coupling offers a versatile and efficient method to achieve this, compatible with a wide range of functional groups.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are highly dependent on the specific boronic acid, catalyst, base, and solvent system employed. The data presented here is based on typical conditions for similar heteroaryl chloride couplings and should be considered a starting point for optimization.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Toluene110892
33-Thiopheneboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃ (2.5)1,4-Dioxane1001678
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001288
5Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Toluene1101075

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standard method for the coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Schlenk flask or reaction vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the corresponding boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-furo[3,2-b]pyridine.

Experimental Workflow

The following diagram illustrates the key steps involved in the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, catalyst, and base in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat the mixture to 80-120 °C with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. E->F G Dilute with organic solvent, wash with water and brine. F->G H Dry, filter, and concentrate the organic layer. G->H I Purify by flash column chromatography. H->I J Characterize the final product. I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X-L₂ Ar-Pd(II)-X-L₂ Oxidative_Addition->Ar-Pd(II)-X-L₂ Transmetalation Transmetalation Ar-Pd(II)-X-L₂->Transmetalation Ar-Pd(II)-R-L₂ Ar-Pd(II)-R-L₂ Transmetalation->Ar-Pd(II)-R-L₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)-R-L₂->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition R-B(OH)₂ Boronic Acid (R-B(OH)₂) R-B(OH)₂->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Developing Novel Anticancer Agents from 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of novel anticancer agents derived from the 5-Chlorofuro[3,2-b]pyridine scaffold. This document outlines detailed protocols for chemical synthesis, in vitro cytotoxicity screening, and preliminary mechanism of action studies.

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The introduction of a chlorine atom at the 5-position of this scaffold presents a unique opportunity for the development of novel anticancer agents. The chlorine atom can serve as a handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the optimization of anticancer activity.

This document provides a roadmap for researchers to synthesize and evaluate a library of compounds based on the this compound core, with the ultimate goal of identifying lead candidates for further preclinical and clinical development.

Synthesis of this compound and Derivatives

The development of novel anticancer agents from this compound begins with its synthesis and subsequent derivatization. While specific literature on the anticancer applications of this exact starting material is nascent, established synthetic methodologies for related furo[3,2-b]pyridines and functionalization of chloropyridines can be adapted.

Proposed Synthesis of the this compound Scaffold

A plausible synthetic route to the this compound core can be envisioned starting from commercially available 2,6-dichloropyridin-3-ol.

Protocol 2.1: Synthesis of this compound

  • O-Alkylation: React 2,6-dichloropyridin-3-ol with propargyl bromide in the presence of a suitable base (e.g., K2CO3) in an inert solvent like acetonitrile to yield 2,6-dichloro-3-(prop-2-yn-1-yloxy)pyridine.

  • Cyclization: Subject the resulting propargyl ether to a transition-metal-catalyzed cyclization. For instance, a gold- or platinum-catalyzed intramolecular hydroalkoxylation should promote the formation of the furan ring, yielding 5-chloro-2-methylfuro[3,2-b]pyridine.

  • Chlorination/Modification of the Furan Ring: To obtain the unsubstituted furo[3,2-b]pyridine core, an alternative starting material like 2,6-dichloro-3-hydroxypyridine can be reacted with a suitable C2-synthon. Subsequent specific chlorination at the 5-position would be required.

Derivatization Strategies

The 5-chloro substituent on the pyridine ring is an excellent handle for introducing chemical diversity through various cross-coupling reactions.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

  • To a solution of this compound in a suitable solvent (e.g., dioxane/water mixture), add a boronic acid or boronate ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup, followed by purification of the crude product by column chromatography to obtain the desired 5-aryl- or 5-heteroarylfuro[3,2-b]pyridine derivative.

Protocol 2.3: Buchwald-Hartwig Amination

  • In a reaction vessel, combine this compound, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, aprotic solvent (e.g., toluene).

  • Heat the mixture under an inert atmosphere.

  • After completion, cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography.

A proposed workflow for the synthesis and derivatization is illustrated below:

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization A 2,6-Dichloropyridin-3-ol B O-Alkylation (Propargyl bromide, K2CO3) A->B C 2,6-dichloro-3-(prop-2-yn-1-yloxy)pyridine B->C D Intramolecular Cyclization (e.g., AuCl3) C->D E This compound Scaffold D->E F Suzuki Coupling (Ar-B(OH)2, Pd catalyst) E->F G Buchwald-Hartwig Amination (R-NH2, Pd catalyst) E->G H Sonogashira Coupling (Alkyne, Pd/Cu catalyst) E->H I 5-Aryl Derivatives F->I J 5-Amino Derivatives G->J K 5-Alkynyl Derivatives H->K

Caption: Synthetic workflow for this compound and its derivatives.

In Vitro Anticancer Screening

A systematic in vitro screening process is crucial to identify promising anticancer candidates from the synthesized library of this compound derivatives.

Cell Lines and Culture

A panel of human cancer cell lines representing different tumor types should be used. For example:

  • MCF-7: Breast adenocarcinoma

  • HCT116: Colon carcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical cancer

A non-cancerous cell line (e.g., HEK293 or MRC-5) should be included to assess selectivity. All cell lines should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Primary Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common first-line screening method.

Protocol 3.1: MTT Assay

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Confirmatory and Secondary Assays

Compounds showing significant activity in the primary screen should be further evaluated using alternative cytotoxicity assays to confirm their effects.

Protocol 3.2: Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining assay and provides a measure of total biomass.

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates with slow-running tap water and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and IC50 values.

Protocol 3.3: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity.

The following diagram illustrates the proposed screening cascade:

G A Library of this compound Derivatives B Primary Screening (MTT Assay on Cancer Cell Panel) A->B C Identify 'Hits' (e.g., IC50 < 10 µM) B->C D Confirmatory Screening (SRB and LDH Assays) C->D E Selectivity Assessment (Test on non-cancerous cells) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->F G Lead Candidate F->G G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Akt

References

Application Notes and Protocols for 5-Chlorofuro[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of action of 5-Chlorofuro[3,2-b]pyridine derivatives, a class of compounds showing significant promise as potent and selective kinase inhibitors. The primary mechanism of action for many of these derivatives is the inhibition of Cdc-like kinases (CLKs), key regulators of pre-mRNA splicing. Dysregulation of CLK activity is implicated in various diseases, including cancer, making these compounds valuable research tools and potential therapeutic agents. Additionally, some furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog signaling pathway.

Mechanism of Action: Inhibition of Cdc-like Kinases (CLKs)

This compound derivatives act as ATP-competitive inhibitors of CLKs. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of serine/arginine-rich (SR) proteins. SR proteins are essential splicing factors, and their phosphorylation by CLKs is a critical step in the assembly of the spliceosome and the regulation of alternative splicing. Inhibition of CLK activity by these compounds leads to altered splicing of various genes, which can, in turn, affect cell proliferation, survival, and other cellular processes.

Signaling Pathway

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK1/2/4 SR_proteins_phos SR Proteins (phosphorylated) CLK->SR_proteins_phos Phosphorylation ADP ADP CLK->ADP SR_proteins_unphos SR Proteins (unphosphorylated) SR_proteins_unphos->CLK Spliceosome Spliceosome Assembly SR_proteins_phos->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Inhibitor This compound derivative Inhibitor->CLK Inhibition ATP ATP ATP->CLK

Caption: Inhibition of the CLK signaling pathway by this compound derivatives.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative furo[3,2-b]pyridine derivatives against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound IDR¹ Substituent (Position 5)CLK1 (IC50, nM)CLK2 (IC50, nM)CLK4 (IC50, nM)Reference
Compound 31 5-chloro-2-methoxy9.7--[1]
MU1210 -82012[2]

Note: Data for a broader range of 5-chloro substituted derivatives is still emerging. The table includes a closely related potent derivative for comparison.

Application in Hedgehog Signaling Pathway Modulation

Certain furo[3,2-b]pyridine derivatives have been shown to modulate the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can be aberrantly activated in various cancers. Studies suggest that these compounds can act as sub-micromolar modulators of this pathway, potentially downstream of the Smoothened (SMO) receptor, leading to the inhibition of Gli1-mediated transcription.[3] The precise mechanism for this compound derivatives is an active area of research.

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_pathway Hedgehog Signaling Pathway SHH Shh Ligand PTCH1 PTCH1 SHH->PTCH1 Inhibition SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_A->Target_Genes Transcription Inhibitor Furo[3,2-b]pyridine derivative Inhibitor->GLI_A Inhibition

Caption: General modulation of the Hedgehog signaling pathway.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the mechanism of action of this compound derivatives.

Protocol 1: In Vitro CLK1 Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the IC50 value of a test compound against CLK1 kinase.

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.

    • Add 10 µL of a solution containing the CLK1 enzyme and MBP substrate in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for CLK1.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of This compound derivative B Add compound/vehicle to 96-well plate A->B C Add CLK1 enzyme and MBP substrate B->C D Pre-incubate for 15 min at RT C->D E Initiate reaction with ATP D->E F Incubate for 1 hour at 30°C E->F G Add ADP-Glo™ Reagent F->G H Incubate for 40 min at RT G->H I Add Kinase Detection Reagent H->I J Incubate for 30 min at RT I->J K Measure luminescence J->K L Calculate IC50 K->L

Caption: Workflow for the in vitro CLK1 kinase assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Protocol 3: Western Blotting for Phosphorylated SR Proteins

This protocol is to assess the in-cell inhibition of CLK activity by measuring the phosphorylation status of SR proteins.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody)

  • Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylated SR proteins. A decrease in the signal in compound-treated cells compared to the control indicates inhibition of CLK activity.[4][5]

References

Application Notes and Protocols for in vitro Assays of 5-Chlorofuro[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-Chlorofuro[3,2-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its potential as a pharmacophore for various biological targets. Derivatives of furo[3,2-b]pyridine have demonstrated notable activity as potent and selective inhibitors of several key kinases and as modulators of critical signaling pathways, such as the Hedgehog pathway.[1][2] This document provides detailed protocols for a selection of fundamental in vitro assays to characterize the biological activity of this compound compounds and their analogs. The provided methodologies cover kinase inhibition, cell viability, and cytotoxicity assays, which are crucial for the preliminary assessment of novel therapeutic candidates.

Data Presentation

The biological activity of various furo[3,2-b]pyridine analogs is summarized in the tables below. These tables provide a comparative overview of their inhibitory potency against specific kinases and their cytotoxic effects on cancer cell lines.

Table 1: Kinase Inhibition Profile of Furo[3,2-b]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog ACLK115Doxorubicin-
Analog BCLK225Doxorubicin-
Analog CPI3K150Known PI3K Inhibitor100
Analog DBtk200Known Btk Inhibitor50

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[3][4]

Table 2: Cytotoxicity of Furo[3,2-b]pyridine Analogs in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)Reference CompoundGI50 (µM)
Analog 3bMCF-7Breast Cancer1.5Doxorubicin~2.35
Analog XMDA-MB-231Breast Cancer2.1Doxorubicin-
Analog YHeLaCervical Cancer-Doxorubicin~2.35
Analog ZHCT 116Colon Cancer~2.11Doxorubicin-

GI50 values represent the concentration required to inhibit the growth of cancer cells by 50%.[3][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a radiometric kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound compounds against a specific protein kinase, such as Cdc-like kinases (CLKs).[3][6]

Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

Materials:

  • Recombinant Kinase (e.g., CLK1)[7]

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)[3]

  • ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP[7]

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)[7]

  • Test Compound (this compound derivative) dissolved in DMSO

  • 96-well plates[4]

  • Phosphocellulose paper[3]

  • Scintillation counter[3]

  • Stop solution (e.g., phosphoric acid)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, recombinant kinase enzyme, and the kinase-specific substrate.[3]

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor, DMSO only) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (a mixture of cold ATP and [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Separation of Phosphorylated Substrate: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.[4]

  • Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter. The signal is proportional to the kinase activity.[3]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of this compound compounds on cancer cell lines by measuring metabolic activity.[4][8]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified duration (e.g., 48-72 hours).[8]

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • GI50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The GI50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Mandatory Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Btk Btk Receptor->Btk Cell Cycle Progression Cell Cycle Progression PI3K->Cell Cycle Progression Proliferation Proliferation Btk->Proliferation Apoptosis Apoptosis Btk->Apoptosis Inhibition CLKs CLKs Splicing Factors Splicing Factors CLKs->Splicing Factors Phosphorylation Splicing Factors->Cell Cycle Progression

Caption: Key kinase targets of furo[3,2-b]pyridine compounds in cancer signaling pathways.

Experimental Workflow

Start Start Compound_Synthesis Synthesize & Purify This compound Compound Start->Compound_Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Viability_Assay Cell Viability (MTT) Assay Compound_Synthesis->Cell_Viability_Assay Data_Analysis_Kinase Calculate IC50 Kinase_Assay->Data_Analysis_Kinase Data_Analysis_Cell Calculate GI50 Cell_Viability_Assay->Data_Analysis_Cell SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_Kinase->SAR_Analysis Data_Analysis_Cell->SAR_Analysis End End SAR_Analysis->End

Caption: General experimental workflow for the in vitro evaluation of novel compounds.

References

Gram-Scale Synthesis of Functionalized Furo[3,2-b]pyridines: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gram-scale synthesis of functionalized furo[3,2-b]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry. The unique structural and electronic properties of the furo[3,2-b]pyridine core make it a privileged pharmacophore for developing potent and selective inhibitors of various biological targets, particularly in oncology.[1] This guide offers a comprehensive overview of synthetic strategies, functionalization, and applications, supported by quantitative data and detailed experimental procedures.

Introduction

Furo[3,2-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse biological activities.[2] Derivatives of this scaffold have demonstrated potent anticancer and kinase inhibitory properties.[3][4] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the Hedgehog and Cdc-like kinase (CLK) pathways.[3][5][6] The ability to synthesize these molecules on a gram scale is crucial for advancing promising candidates through preclinical and clinical development.

Synthetic Strategies for the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic routes, primarily involving the formation of the furan ring onto a pre-existing pyridine core.[1] Key methodologies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[1]

Protocol 1: One-Pot Sonogashira Coupling and Heteroannulation for 2-Substituted Furo[3,2-b]pyridines

This one-pot procedure provides direct access to 2-substituted furo[3,2-b]pyridines and can be assisted by ultrasound irradiation to facilitate the reaction.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq), the desired terminal alkyne (1.1 mmol, 1.1 eq), 10% Pd/C (catalytic amount), CuI (catalytic amount), PPh3 (catalytic amount), and Et3N (triethylamine) in ethanol.[1][7]

  • Reaction: Subject the reaction mixture to ultrasound irradiation at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[1]

Protocol 2: Multi-Step Synthesis of Furo[3,2-b]pyridin-3-ol

This protocol outlines a multi-step synthesis involving the protection of a hydroxyl group, introduction of a furan precursor, intramolecular cyclization, and subsequent deprotection.[2]

Step 1: Protection of 3-chloro-2-hydroxypyridine

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise and heat the reaction mixture to 60 °C for 12 hours, monitoring by TLC.[2]

Step 2: Williamson Ether Synthesis

  • Prepare a solution of the protected pyridine from Step 1 in anhydrous THF.

  • In a separate flask, prepare the alkoxide for the introduction of the furan precursor.

  • Add the solution of the protected pyridine to the alkoxide and reflux for 24 hours.[2]

  • Upon completion (monitored by TLC), cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

Step 3: Intramolecular Cyclization and Deprotection

  • Add the crude product from Step 2 to polyphosphoric acid and heat to 120 °C for 2 hours.[2]

  • Cool the mixture and pour it onto crushed ice, then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Dissolve the crude benzylated furo[3,2-b]pyridin-3-ol in methanol and add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.[2]

  • Filter through Celite, wash with methanol, and concentrate the filtrate to obtain Furo[3,2-b]pyridin-3-ol.[2]

Purification on a Gram Scale

Column chromatography is a standard and effective method for the purification of furo[3,2-b]pyridine derivatives on a large scale.[8][9]

General Protocol for Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., a mixture of ethyl acetate and hexane).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.[9]

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[9]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]

Data Presentation

Table 1: Anticancer Activity of Furo[3,2-b]pyridine Derivatives
Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Derivative 3bMDA-MB-231Growth InhibitionEncouraging[7]
Derivative 3bMCF-7Growth InhibitionEncouraging[7]
5d NCI 60 Cell Line PanelGrowth Inhibition2.41 (mean)[10]
5e NCI 60 Cell Line PanelGrowth Inhibition1.23 (mean)[10]
Table 2: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
MU1210CLK18[4][11]
MU1210CLK220[4][11]
MU1210CLK412[4][11]
MU135HIPK2119[11]
MU1787HIPK2123[11]
16bBtk139[11]
16bPI3Kδ275[11]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for the synthesis and purification of furo[3,2-b]pyridines, and the key signaling pathways they modulate.

G General Workflow for Synthesis and Purification start Starting Materials (e.g., 3-chloro-2-hydroxypyridine) reaction Synthesis of Furo[3,2-b]pyridine Core (e.g., Sonogashira Coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography) crude->purification pure Pure Functionalized Furo[3,2-b]pyridine purification->pure analysis Characterization (NMR, MS) pure->analysis

Caption: General workflow for the synthesis and purification of furo[3,2-b]pyridines.

Caption: Modulation of the Hedgehog signaling pathway by furo[3,2-b]pyridine derivatives.

G CLK-Mediated Splicing Regulation CLKs Cdc-like Kinases (CLKs) SR SR Proteins (Splicing Factors) CLKs->SR Phosphorylates Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly Phospho_SR->Spliceosome Promotes mRNA pre-mRNA Splicing Spliceosome->mRNA Protein Mature mRNA -> Protein mRNA->Protein Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLKs Inhibits

Caption: Inhibition of CLK-mediated pre-mRNA splicing by furo[3,2-b]pyridines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chlorofuro[3,2-b]pyridine. The information is presented in a clear question-and-answer format to directly address challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the furo[3,2-b]pyridine core, and how can it be adapted for this compound?

A1: A prevalent and effective strategy for constructing the furo[3,2-b]pyridine scaffold involves a multi-step sequence starting from a substituted pyridine. A plausible route for this compound, adapted from established protocols for similar derivatives, would be a three-step process:

  • O-alkylation: Reaction of a 5-chloro-3-hydroxypyridine derivative with an ethyl haloacetate (e.g., ethyl bromoacetate).

  • Intramolecular Cyclization: A base-mediated intramolecular Dieckmann condensation to form the furan ring.

  • Hydrolysis and Decarboxylation: Saponification of the resulting ester followed by decarboxylation to yield the final product.

Q2: My overall yield for the synthesis of this compound is consistently low. What are the most critical parameters to investigate?

A2: Low overall yields in this multi-step synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in the initial 5-chloro-3-hydroxypyridine or ethyl bromoacetate can lead to side reactions and significantly lower the yield.[1]

  • Anhydrous Conditions: The Dieckmann condensation step is particularly sensitive to moisture, which can quench the necessary enolate intermediate.[2] Ensure all glassware is oven-dried and use anhydrous solvents.[2]

  • Reaction Conditions: Temperature, reaction time, and the choice and stoichiometry of the base are critical for each step and may require optimization.[1]

  • Inert Atmosphere: For reactions involving strong bases or organometallic catalysts (if alternative routes are used), maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of reagents and intermediates.

Q3: I am having difficulty with the purification of the final this compound product. What are some effective strategies?

A3: Purification of pyridine-containing heterocycles can be challenging due to their basicity.

  • Column Chromatography: This is the most common method. Tailing on silica gel is a frequent issue due to the basic nature of the pyridine nitrogen. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: An aqueous workup with careful pH adjustment can help to remove non-basic impurities before chromatography.

Troubleshooting Guides

Issue 1: Low Yield in the O-Alkylation Step

Question: I am observing a low yield in the first step, the O-alkylation of 5-chloro-3-hydroxypyridine. What are the potential causes and solutions?

Potential CauseRecommended Solution
Incomplete Deprotonation Ensure a suitable base is used. While strong bases like sodium hydride (NaH) can be effective, a milder base such as potassium carbonate (K₂CO₃) is often preferred to minimize side reactions. Use at least one equivalent of the base.
Competing N-Alkylation The pyridine nitrogen is also nucleophilic and can undergo alkylation. To favor O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.[2]
Low Reactivity If the reaction is sluggish, consider a more reactive alkylating agent, such as ethyl iodoacetate, or gently increasing the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature to avoid degradation.
Purity of Reagents Ensure the 5-chloro-3-hydroxypyridine is pure and the ethyl bromoacetate has not hydrolyzed to bromoacetic acid.
Issue 2: The Intramolecular Dieckmann Condensation is Not Proceeding or is Giving a Low Yield

Question: My Dieckmann condensation to form the furan ring is failing or the yield is poor. What can I do to troubleshoot this step?

Potential CauseRecommended Solution
Presence of Water This reaction is highly moisture-sensitive.[2] Ensure all glassware is thoroughly oven-dried and use anhydrous solvents. The base should also be handled under anhydrous conditions.
Inefficient Base A strong, non-nucleophilic base is required. Sodium ethoxide in ethanol or sodium hydride in an anhydrous aprotic solvent like THF or toluene are commonly used.[2] Ensure the base is fresh and used in at least stoichiometric amounts.
Suboptimal Reaction Temperature This reaction often requires heating to proceed to completion. The optimal temperature may vary depending on the solvent and base used. Start at a moderate temperature (e.g., 50-60 °C) and increase if necessary, while monitoring for potential decomposition by TLC.
Incorrect Workup The workup for a Dieckmann condensation is critical. The reaction should be quenched at a low temperature and then carefully acidified to protonate the enolate and facilitate the isolation of the β-keto ester product.
Issue 3: Poor Yield in the Final Hydrolysis and Decarboxylation Step

Question: I am struggling with the final hydrolysis and decarboxylation to obtain this compound. What are the common pitfalls?

Potential CauseRecommended Solution
Incomplete Hydrolysis Saponification of the ester can be sluggish. Ensure sufficient equivalents of a strong base (e.g., NaOH or KOH) are used and that the reaction is heated for an adequate amount of time. Monitor the disappearance of the starting material by TLC.
Difficult Decarboxylation The stability of the intermediate carboxylic acid can make decarboxylation challenging. Thermal decarboxylation in a high-boiling point solvent like diphenyl ether can be effective.[3] Alternatively, heating in a strong acidic medium (e.g., refluxing in aqueous HCl) can sometimes achieve both hydrolysis and decarboxylation in one step.[4]
Product Degradation The furo[3,2-b]pyridine core may be sensitive to very high temperatures or harsh acidic/basic conditions, leading to decomposition and lower yields.[3] Monitor the reaction closely and use the minimum temperature and reaction time required for the transformation. Performing the reaction under an inert atmosphere can help prevent oxidative decomposition.[3]

Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the synthesis of this compound under various optimized conditions for each step, based on literature for analogous compounds. Actual yields may vary.

StepEntryBase/AcidSolventTemperature (°C)Time (h)Yield (%)
O-Alkylation 1K₂CO₃DMF80685
2NaHTHF60490
Dieckmann Condensation 1NaOEtEthanol80575
2NaHToluene90482
Hydrolysis & Decarboxylation 16M HCl (aq)-110870
21. NaOH (aq)2. Diphenyl etherWater/Ether1. 1002. 2501. 42. 178

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((5-chloropyridin-3-yl)oxy)acetate (O-Alkylation)

  • To a solution of 5-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 5-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (Dieckmann Condensation)

  • In an oven-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • Add a solution of ethyl 2-((5-chloropyridin-3-yl)oxy)acetate (1.0 eq) in anhydrous ethanol dropwise to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion (typically 4-6 hours), cool the mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • Suspend the crude ethyl 5-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (1.0 eq) in 6 M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous solution with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[4]

  • The product can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation s1_start 5-chloro-3-hydroxypyridine + Ethyl Bromoacetate s1_reagents K2CO3, DMF s1_start->s1_reagents s1_product Ethyl 2-((5-chloropyridin-3-yl)oxy)acetate s1_reagents->s1_product s2_reagents NaOEt, Ethanol s1_product->s2_reagents s2_product Ethyl 5-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate s2_reagents->s2_product s3_reagents Aq. HCl, Heat s2_product->s3_reagents s3_product This compound s3_reagents->s3_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Overall Yield purity Impure Starting Materials low_yield->purity conditions Suboptimal Reaction Conditions low_yield->conditions moisture Presence of Moisture low_yield->moisture side_reactions Side Reactions (e.g., N-alkylation) low_yield->side_reactions purify_sm Purify Starting Materials (Recrystallization/Chromatography) purity->purify_sm optimize Optimize Temperature, Time, & Base conditions->optimize anhydrous Use Anhydrous Solvents & Oven-Dried Glassware moisture->anhydrous solvent_choice Optimize Solvent to Favor Desired Reaction Pathway side_reactions->solvent_choice

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Chlorofuro[3,2-b]pyridine from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: The crude reaction mixture shows multiple spots on the TLC, and the product is difficult to isolate.

  • Possible Cause: The reaction may be incomplete, or side reactions may have occurred, leading to a complex mixture of impurities. Common impurities could include unreacted starting materials, isomers, or over-chlorinated byproducts.

  • Solution:

    • Optimize Reaction Conditions: Before purification, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.

    • Employ Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities.[1][2] For this compound, a silica gel stationary phase is typically suitable.

    • Solvent System Selection: A common mobile phase for purifying furo[3,2-b]pyridine derivatives is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture and gradually increase the concentration of the more polar solvent.

    • Address Tailing: The basic nature of the pyridine nitrogen can cause tailing on silica gel. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to improve the peak shape.[3]

Issue 2: The product is co-eluting with an impurity during column chromatography.

  • Possible Cause: The product and the impurity have very similar polarities, making separation by standard column chromatography challenging.

  • Solution:

    • Adjust the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

    • Change the Stationary Phase: If adjusting the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel, especially for basic compounds.[4]

    • Recrystallization: If the product is a solid and has been partially purified, recrystallization can be an excellent technique to remove closely related impurities.

Issue 3: The purified product appears as an oil, but it is expected to be a solid.

  • Possible Cause: The presence of residual solvent or minor impurities can prevent the product from solidifying.

  • Solution:

    • High Vacuum Drying: Ensure all residual solvent has been removed by drying the sample under a high vacuum for an extended period.

    • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexanes or pentane). Stir the mixture vigorously. This can wash away soluble impurities and induce crystallization of the product.

    • Recrystallization: Dissolve the oily product in a minimal amount of a suitable hot solvent and allow it to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most prevalent purification methods for compounds of this class are flash column chromatography and recrystallization.[6] Column chromatography is used for the primary separation of the target molecule from impurities, while recrystallization is often employed as a final step to achieve high purity, assuming the compound is a solid.[6]

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[7] The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4. For this compound, a mixture of ethyl acetate and hexanes is a good starting point.

Q3: My compound is unstable on silica gel. What are my options?

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[4] If you observe product degradation on the TLC plate or during column chromatography, consider the following:

  • Deactivating the Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by preparing the slurry in a solvent system containing 1% triethylamine.[4]

  • Alternative Stationary Phases: Use a less acidic stationary phase like neutral alumina or a bonded silica phase.[4]

Q4: How can I remove residual pyridine if it was used as a solvent in the reaction?

If pyridine was used as a solvent, it can often be removed through several methods:

  • Azeotropic Removal: Co-evaporate the reaction mixture with toluene under reduced pressure. The toluene-pyridine azeotrope has a lower boiling point than pyridine alone, which facilitates its removal.[8]

  • Acidic Wash: If your compound is stable in acidic conditions, you can perform a liquid-liquid extraction with a dilute acid solution (e.g., 1M HCl or 10% citric acid).[9][10] The pyridine will be protonated to form a water-soluble salt that will move to the aqueous layer.

  • Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with a saturated aqueous solution of copper(II) sulfate is effective. Pyridine forms a water-soluble complex with copper sulfate and is extracted into the aqueous phase.[8][9]

Quantitative Data Summary

The following table summarizes typical recovery and purity data for the purification of similar heterocyclic compounds. The actual values for this compound may vary depending on the specific reaction conditions and the nature of the impurities.

Purification MethodTypical RecoveryTypical PurityNotes
Flash Column Chromatography60-90%>95%Recovery can be lower if separation from a close-eluting impurity is difficult.
Recrystallization70-95%>99%Best suited for final purification of an already partially pure solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Crude Sample: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. If the residue is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If it is an oil, it can be loaded directly or after dilution.

  • Selection of the Mobile Phase: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes. The ideal system will show good separation between the product and impurities.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[2]

  • Loading the Sample: Carefully load the prepared crude sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation of the Product: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude, solid product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, ethyl acetate, and hexanes, or mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under a high vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow reaction_mixture Crude Reaction Mixture workup Aqueous Work-up (e.g., Acidic or CuSO4 Wash if Pyridine is Present) reaction_mixture->workup concentration Concentration workup->concentration chromatography Flash Column Chromatography concentration->chromatography purity_check1 Purity Check (TLC, NMR) chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization If solid and further purification is needed pure_product Pure this compound purity_check1->pure_product If purity is sufficient purity_check2 Final Purity Check (NMR, LC-MS) recrystallization->purity_check2 purity_check2->pure_product

Caption: A typical experimental workflow for the purification of this compound.

TroubleshootingLogic start Purification Issue co_elution Co-elution of Impurities start->co_elution tailing Peak Tailing on Silica start->tailing degradation Product Degradation start->degradation oiling_out Product Oiling Out start->oiling_out solution1 Adjust Mobile Phase Change Stationary Phase co_elution->solution1 solution2 Add Triethylamine to Eluent tailing->solution2 solution3 Use Neutral Alumina Deactivate Silica degradation->solution3 solution4 Triturate with Non-polar Solvent Slow Recrystallization oiling_out->solution4

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorofuro[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step sequence:

  • Sonogashira Coupling: A cross-coupling reaction between a di-substituted pyridine, such as 2,5-dichloro-3-hydroxypyridine, and a terminal alkyne (e.g., trimethylsilylacetylene). This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

  • Intramolecular Cyclization: Following the coupling reaction (and deprotection of the alkyne if necessary), the resulting 2-alkynyl-5-chloro-3-hydroxypyridine undergoes an intramolecular cyclization to form the furan ring of the target molecule. This step is often promoted by a base.

Q2: What are the most critical parameters to control during the Sonogashira coupling step?

The success of the Sonogashira coupling is highly dependent on several factors:

  • Exclusion of Oxygen: The reaction is sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser-Hay coupling). It is crucial to degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst System: The choice and quality of the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are critical.

  • Base: An appropriate base, typically an amine such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TTC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken at regular intervals to check for the consumption of the starting materials and the formation of the product.

Q4: What are some common methods for purifying the final product?

Purification of this compound is typically achieved by flash column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the impurities but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization can also be used for further purification if a suitable solvent is found.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of Sonogashira coupling product Inactive catalystUse fresh palladium and copper catalysts. Ensure proper storage and handling to prevent deactivation.
Poor quality of reagentsUse anhydrous solvents and high-purity starting materials. Degas solvents thoroughly before use.
Presence of oxygenEnsure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). Degas all reagents and solvents.
Inappropriate baseUse a dry, high-purity amine base in sufficient excess (typically 2-3 equivalents).
Significant formation of alkyne homocoupling (Glaser) product Presence of oxygenRigorously exclude oxygen from the reaction mixture by using an inert atmosphere and degassed solvents.
High concentration of copper catalystReduce the amount of copper(I) co-catalyst. A copper-free Sonogashira protocol can also be considered.
Incomplete intramolecular cyclization Insufficient base or reaction timeIncrease the amount of base or prolong the reaction time for the cyclization step. Gentle heating may also be beneficial.
Steric hindranceIf the alkyne substituent is bulky, it may hinder cyclization. Consider using a smaller protecting group for the alkyne if applicable.
Presence of dechlorinated side products Reductive conditionsAvoid sources of active hydrogen. Ensure the quality of the palladium catalyst, as some palladium sources can promote dechlorination.
Formation of regioisomers Ambiguous reactivity of starting materialIf the starting pyridine has multiple reactive sites, regioisomers can form. Careful selection of a starting material with unambiguous reactivity is crucial. Protecting groups may be necessary to block unwanted reaction sites.

Common Side Products

The synthesis of this compound can lead to the formation of several side products. Identifying these impurities is crucial for optimizing the reaction and ensuring the purity of the final compound.

Side Product Formation Pathway Method of Identification
Alkyne Homocoupling Product (Di-alkyne) Oxidative coupling of the terminal alkyne (Glaser coupling), often promoted by oxygen and the copper catalyst.Mass Spectrometry (molecular ion corresponding to the dimer of the alkyne). ¹H NMR (absence of pyridine signals and characteristic alkyne signals).
Unreacted Starting Pyridine Incomplete Sonogashira coupling reaction.LC-MS and ¹H NMR (presence of signals corresponding to the starting pyridine derivative).
Intermediate Alkynylpyridine Incomplete intramolecular cyclization.LC-MS (detection of the molecular ion of the intermediate). ¹H NMR (presence of both pyridine and alkyne proton signals).
Dechlorinated Furo[3,2-b]pyridine Reductive cleavage of the C-Cl bond, potentially catalyzed by the palladium catalyst in the presence of a hydrogen source.Mass Spectrometry (molecular ion corresponding to the loss of a chlorine atom).
Regioisomeric Furo[3,2-b]pyridine If the starting pyridine allows for cyclization at a different position.¹H and ¹³C NMR spectroscopy to determine the substitution pattern. 2D NMR techniques (e.g., NOESY) can help elucidate the regiochemistry.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of analogous furo[3,2-b]pyridine systems.

Step 1: Sonogashira Coupling of 2,5-Dichloro-3-hydroxypyridine with Trimethylsilylacetylene

  • To an oven-dried Schlenk flask, add 2,5-dichloro-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed THF and triethylamine (2.5 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in methanol.

  • Add a base such as potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the formation of this compound by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Starting Material 2,5-Dichloro-3-hydroxypyridine Intermediate 2-((Trimethylsilyl)ethynyl)-5-chloro-pyridin-3-ol Starting Material->Intermediate Sonogashira Coupling (Pd/Cu catalyst, Base) Product This compound Intermediate->Product Deprotection & Cyclization (Base) Incomplete_Cyclization 2-Ethynyl-5-chloro-pyridin-3-ol Intermediate->Incomplete_Cyclization Incomplete Cyclization Dechlorination Furo[3,2-b]pyridine Product->Dechlorination Reductive Dechlorination Alkyne Trimethylsilylacetylene Homocoupling Bis(trimethylsilyl)buta-1,3-diyne (Glaser Product) Alkyne->Homocoupling Oxidative Dimerization

Caption: Synthetic pathway for this compound and common side reactions.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low or No Product Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity & Quality Low_Yield->Check_Catalyst Yes High_Side_Product High Level of Side Products? Low_Yield->High_Side_Product No Check_Reagents Verify Reagent Purity & Anhydrous Conditions Check_Catalyst->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_Atmosphere->Optimize_Conditions Optimize_Conditions->High_Side_Product Identify_Side_Product Identify Side Product(s) by LC-MS, NMR High_Side_Product->Identify_Side_Product Yes Purification_Issues Difficulty in Purification? High_Side_Product->Purification_Issues No Address_Homocoupling For Homocoupling: - Rigorously exclude O₂ - Reduce Cu(I) concentration Identify_Side_Product->Address_Homocoupling Address_Incomplete_Reaction For Incomplete Reaction: - Increase reaction time/temp - Use stronger base Identify_Side_Product->Address_Incomplete_Reaction Address_Homocoupling->Purification_Issues Address_Incomplete_Reaction->Purification_Issues Optimize_Chromatography Optimize Chromatography Conditions (Solvent system, Gradient) Purification_Issues->Optimize_Chromatography Yes Success Successful Synthesis Purification_Issues->Success No Consider_Recrystallization Consider Recrystallization Optimize_Chromatography->Consider_Recrystallization Consider_Recrystallization->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Furo[3,2-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions for the synthesis of furo[3,2-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of palladium catalyst deactivation in my furo[3,2-b]pyridine reaction?

A1: Common indicators of catalyst deactivation include:

  • Low or no product yield: This is the most obvious sign that your catalytic cycle is not functioning efficiently.

  • Stalled reaction: The reaction proceeds initially but stops before the starting materials are fully consumed, as monitored by TLC or LC-MS.

  • Formation of palladium black: The appearance of a black precipitate is a classic sign of catalyst agglomeration and decomposition from the active Pd(0) state.[1]

  • Prevalence of side reactions: An increase in byproducts such as homocoupling of starting materials or protodeboronation (in Suzuki reactions) can indicate that the desired cross-coupling pathway is being inhibited by a deactivated catalyst.[2]

Q2: How does the furo[3,2-b]pyridine core contribute to catalyst deactivation?

A2: The pyridine nitrogen in the furo[3,2-b]pyridine scaffold is a Lewis basic site. This nitrogen can coordinate to the electron-deficient palladium center, leading to catalyst poisoning and the formation of inactive off-cycle complexes.[2] This is a common issue with nitrogen-containing heterocycles and can significantly reduce the catalytic activity.[3]

Q3: My phosphine ligand appears to be degrading. What are the likely causes?

A3: Phosphine ligand degradation is a frequent cause of catalyst deactivation and can occur through several pathways:

  • Oxidation: The trivalent phosphine (P(III)) can be oxidized to the corresponding phosphine oxide (P(V)) by trace amounts of oxygen or peroxides in solvents like THF.[4]

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond of the ligand can undergo cleavage, leading to the formation of inactive catalyst species.[4]

  • Phosphonium Salt Formation: In the presence of alkyl or aryl halides, particularly in polar solvents, phosphine ligands can act as nucleophiles to form quaternary phosphonium salts, removing them from the catalytic cycle.[4]

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What can I do to minimize this?

A4: Homocoupling is often promoted by the presence of oxygen.[5] To suppress this side reaction:

  • Thoroughly degas your solvents: Sparge solvents with an inert gas (Argon or Nitrogen) for 30-60 minutes before use.[1]

  • Maintain an inert atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.[2]

  • Use a pre-formed palladium precatalyst: These can sometimes be more efficient at initiating the cross-coupling cycle, reducing the time available for side reactions.[6]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated Furo[3,2-b]pyridine

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura reactions involving furo[3,2-b]pyridine substrates.

Troubleshooting Workflow

G start Low Yield Observed catalyst Check Catalyst & Ligand Activity start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents poisoning Suspect Catalyst Poisoning? catalyst->poisoning degradation Ligand Degradation? catalyst->degradation base_solvent Suboptimal Base/Solvent? conditions->base_solvent protodeboronation Protodeboronation? conditions->protodeboronation sol_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) poisoning->sol_ligand sol_precatalyst Use a Pre-formed Pd-Precatalyst poisoning->sol_precatalyst sol_degas Thoroughly Degas Solvents degradation->sol_degas sol_base Screen Different Bases (e.g., K3PO4, K2CO3, Cs2CO3) base_solvent->sol_base sol_anhydrous Ensure Anhydrous Conditions protodeboronation->sol_anhydrous sol_boronate Use Boronate Ester (Pinacol, MIDA) protodeboronation->sol_boronate

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Quantitative Data Summary: Base Selection in Suzuki Coupling

The choice of base is critical and can significantly impact the yield, especially with N-heterocyclic substrates.

BaseCommon SubstratesTypical Yield (%)Notes
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, often highly effective for coupling nitrogen-rich heterocycles.[2]
K₂CO₃ Aryl bromides, aryl chlorides85-95%A versatile and commonly used base.
Cs₂CO₃ Sterically hindered substrates80-95%Often effective in challenging couplings.
KF Aryl bromidesModerate to highFluoride ions can play a unique role in activating the boronic acid.[2]
KOtBu Aryl chloridesHighA very strong base, useful for less reactive aryl chlorides.[2]
NaOH/KOH Aryl bromides~70-90%Strong bases that can sometimes lead to side reactions.[7]
Na₂CO₃ Aryl halidesup to 98%Can be highly effective, as demonstrated in couplings with phenylboronic acid.[7]
Triethylamine (TEA) Aryl bromidesModerateGenerally less effective than inorganic bases in aqueous conditions.[7]

Note: Yields are context-dependent and can vary based on the specific furo[3,2-b]pyridine substrate, coupling partner, ligand, and solvent system.

Issue 2: Catalyst Turns Black (Palladium Black Formation) in a Sonogashira Coupling

The formation of palladium black indicates the precipitation of inactive Pd(0) particles. This is a common issue in Sonogashira couplings used for synthesizing 2-alkynyl-furo[3,2-b]pyridines.

Catalyst Deactivation Pathway

G active_catalyst Active Pd(0)L_n Catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition Catalytic Cycle ligand_dissociation Ligand Dissociation active_catalyst->ligand_dissociation reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination ... reductive_elimination->active_catalyst deactivated_catalyst Inactive 'Pd Black' aggregation Aggregation ligand_dissociation->aggregation Unstabilized Pd(0) aggregation->deactivated_catalyst

Caption: Pathway to palladium black formation.

Troubleshooting Steps:

  • Check Ligand-Solvent Compatibility: Ensure your phosphine ligand is soluble in the reaction solvent at the operating temperature. Poorly soluble ligands cannot effectively stabilize the palladium nanoparticles, leading to aggregation.[1]

  • Maintain a Strictly Inert Atmosphere: Oxygen can accelerate the decomposition of Pd(0) catalysts.[1] Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.

  • Optimize Ligand to Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessive amount of ligand can sometimes inhibit the reaction. A common starting point is a Pd:Ligand ratio of 1:2 or 1:4.

  • Consider a Copper-Free Sonogashira: While copper is a traditional co-catalyst, it can sometimes contribute to side reactions. Modern ligand systems often allow for efficient copper-free Sonogashira couplings.[8]

Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling for the Synthesis of 2-Substituted Furo[3,2-b]pyridines

This protocol is adapted from a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines via a one-pot Sonogashira coupling and subsequent cyclization.[9][10]

Materials:

  • 3-chloro-2-hydroxypyridine (1 equivalent)

  • Terminal alkyne (1.1 equivalents)

  • 10% Pd/C (e.g., 5 mol%)

  • CuI (e.g., 2.5 mol%)

  • PPh₃ (e.g., 5 mol%)

  • Et₃N (Triethylamine) (2 equivalents)

  • Ethanol (Solvent)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-chloro-2-hydroxypyridine, 10% Pd/C, CuI, and PPh₃.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add degassed ethanol via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) or irradiate with ultrasound.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Furo[3,2-b]pyridine Halide

This is a general protocol that can be optimized for specific furo[3,2-b]pyridine substrates.

Materials:

  • Furo[3,2-b]pyridine halide (e.g., bromide or chloride) (1.0 equivalent)

  • Boronic acid or boronate ester (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • In a flame-dried Schlenk tube or reaction vial equipped with a stir bar, add the furo[3,2-b]pyridine halide, boronic acid, and finely powdered base.

  • Add the palladium precatalyst under the inert atmosphere.

  • Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Seal the vessel and place it in a preheated oil bath or heating block.

  • Stir the reaction vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing exothermic reactions during pyridine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to ensure safer and more efficient experiments.

Troubleshooting Exothermic Reactions in Pyridine Synthesis

Exothermic reactions, if not properly controlled, can lead to reduced product yield, increased impurity formation, and significant safety hazards, including thermal runaway.[1][2] This section provides guidance on identifying and resolving common issues encountered during popular pyridine synthesis methods.

IssuePotential Cause(s)Recommended Solution(s)
Sudden, uncontrolled temperature spike (Thermal Runaway) - Reagent addition is too fast.- Inadequate cooling.- High concentration of reactants.- Immediately stop reagent addition.- Increase cooling capacity (e.g., switch from an ice bath to a dry ice/acetone bath).- Add a pre-chilled solvent to dilute the reaction mixture.[1]
Low yield of the desired pyridine product - Side reactions due to excessive heat.- Incomplete reaction.- Degradation of starting materials or products at high temperatures.- Optimize the reaction temperature; lower temperatures may be necessary.[1]- Ensure slow and controlled addition of reagents.- Consider using a continuous flow reactor for better temperature control.[1]
Formation of dark, tar-like substances - Polymerization or decomposition reactions at elevated temperatures.- Maintain strict temperature control throughout the reaction.[2]- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.- Purify starting materials to remove any impurities that might catalyze polymerization.
Inconsistent reaction outcomes between batches - Variations in ambient temperature.- Inconsistent rate of reagent addition.- Differences in stirring efficiency affecting heat distribution.- Utilize a temperature-controlled cooling bath for consistent reaction temperatures.- Employ a syringe pump for precise and reproducible reagent addition.- Ensure consistent and efficient stirring for all batches.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions in key pyridine synthesis methodologies.

Chichibabin Reaction

Q1: The Chichibabin reaction is known to be highly exothermic. What are the best practices for controlling the temperature?

A1: The Chichibabin reaction, which involves the amination of pyridine with sodium amide, can be highly exothermic.[3] Traditionally, this reaction is conducted at elevated temperatures (100-130°C) in solvents like xylene or toluene.[3] To manage the exotherm:

  • Slow Reagent Addition: Add the sodium amide portion-wise to the pyridine solution at a controlled rate.

  • Efficient Cooling: Have a cooling bath (e.g., ice-water or a cryocooler) on standby to manage any rapid temperature increases.

  • Solvent Choice: Using a high-boiling point solvent can help to moderate the reaction temperature.

  • Low-Temperature Variants: For sensitive substrates, consider using potassium amide in liquid ammonia at lower temperatures, which can be a milder alternative.[4]

Q2: I'm observing a low yield and dimerization as a side reaction in my Chichibabin synthesis. Could this be related to temperature?

A2: Yes, improper temperature control can lead to side reactions like dimerization.[5] It is recommended to run the reaction at the lowest temperature that still allows for good hydrogen evolution to minimize decomposition and side reactions that occur at higher temperatures.[5]

Hantzsch Pyridine Synthesis

Q3: My Hantzsch pyridine synthesis is showing a significant exotherm during the initial condensation step. How can I mitigate this?

A3: The initial condensation steps of the Hantzsch synthesis, a multicomponent reaction between an aldehyde, a β-keto ester, and a nitrogen source like ammonia or ammonium acetate, can be exothermic.[6][7] To manage this:

  • Staged Reagent Addition: Instead of adding all reagents at once, consider a stepwise addition. For instance, first, react the aldehyde with one equivalent of the β-keto ester, and then add the ammonia and the second equivalent of the β-keto ester.

  • Cooling: Perform the initial mixing of reagents at a lower temperature (e.g., 0-5 °C) using an ice bath.[2]

  • Dilution: Running the reaction in a larger volume of solvent can help to dissipate the heat more effectively.[2]

Q4: What are common side products in the Hantzsch synthesis that can be exacerbated by poor temperature control?

A4: Poor temperature control can lead to the formation of several side products. The mechanism of the Hantzsch synthesis is complex, with multiple potential pathways.[7] Common side products resulting from inadequate temperature management include those from the self-condensation of the β-keto ester and the Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[8]

Bohlmann-Rahtz Pyridine Synthesis

Q5: The Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step. How can I manage this to avoid side reactions?

A5: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an alkynone, followed by a thermally induced cyclodehydration to form the pyridine ring.[5][9] While the final step often requires heat, excessive temperatures can lead to degradation. To manage this:

  • Catalysis: The use of acid catalysts such as acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate can significantly lower the required temperature for the cyclodehydration step.[5][8]

  • One-Pot Procedures: Modified one-pot procedures, where the enamine is generated in situ, can sometimes be performed under milder conditions.[10]

  • Controlled Heating: Use a precisely controlled heating source like an oil bath with a temperature controller to avoid overheating.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for various pyridine syntheses, highlighting the importance of temperature control.

Table 1: Chichibabin Reaction Conditions

Pyridine DerivativeAmide SourceSolventTemperature (°C)Yield (%)Reference(s)
2-AminopyridineSodium AmideToluene110~70-80[3]
2-Amino-4-methylpyridineSodium AmideXylene130Moderate[3]
Substituted DiazinesPotassium AmideLiquid AmmoniaLowModerate-Good[3]

Table 2: Hantzsch Pyridine Synthesis Conditions

Aldehydeβ-Keto EsterNitrogen SourceSolventTemperature (°C)Yield (%)Reference(s)
BenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanolReflux~80-90[7]
FormaldehydeEthyl AcetoacetateAmmoniaEthanolReflux~60-70[7]
Various AldehydesEthyl AcetoacetateAmmonium AcetateWater (micelles)Room Temp (ultrasonic)>90[7]

Table 3: Bohlmann-Rahtz Pyridine Synthesis Conditions

Enamine/KetoneAlkynoneCatalystSolventTemperature (°C)Yield (%)Reference(s)
Ethyl β-aminocrotonatePhenylpropynoneAcetic AcidTolueneRefluxGood-Excellent[8]
VariousVariousYtterbium TriflateTolueneRefluxGood[5]
VariousVariousAmberlyst-15Toluene50Good[11]

Experimental Protocols

The following are detailed methodologies for key pyridine syntheses with a focus on managing exothermic events.

Protocol 1: Controlled Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol emphasizes slow addition and cooling to manage the initial exotherm.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde in ethanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of ethyl acetoacetate and ammonium acetate in ethanol.

  • Add the solution from the dropping funnel to the cooled benzaldehyde solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine

This protocol utilizes a catalyst to lower the reaction temperature.[12]

Materials:

  • Enolizable ketone (1.0 eq)

  • Ynone (1.0-1.2 eq)

  • Ammonium acetate (5-10 eq)

  • Glacial acetic acid

  • Heating mantle with temperature controller

Procedure:

  • To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.

  • Heat the reaction mixture to reflux using a heating mantle with a temperature controller set to the desired temperature (e.g., 100-120 °C).

  • Maintain the reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

The following diagrams illustrate key workflows and relationships in managing exothermic pyridine synthesis.

Exotherm_Troubleshooting cluster_observe Observation cluster_action Immediate Actions cluster_analysis Post-Incident Analysis cluster_prevention Preventative Measures Observe_Exotherm Uncontrolled Exotherm (Rapid Temperature Rise) Stop_Addition Stop Reagent Addition Observe_Exotherm->Stop_Addition Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Dilute Dilute with Cold Solvent Increase_Cooling->Dilute Review_Protocol Review Protocol Dilute->Review_Protocol Slow_Addition Slower Reagent Addition Review_Protocol->Slow_Addition Lower_Concentration Lower Concentration Review_Protocol->Lower_Concentration Flow_Chemistry Consider Flow Chemistry Review_Protocol->Flow_Chemistry Check_Equipment Check Equipment Improve_Cooling Improved Cooling System Check_Equipment->Improve_Cooling Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Aromatization Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Beta_Keto_Ester_1 β-Keto Ester (1 eq) Beta_Keto_Ester_1->Knoevenagel Beta_Keto_Ester_2 β-Keto Ester (1 eq) Enamine Enamine Formation Beta_Keto_Ester_2->Enamine Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Dihydropyridine Dihydropyridine Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Product Product Oxidation->Product Pyridine Temp_Control_Logic Start Start Is_Temp_Stable Is Temperature Stable? Start->Is_Temp_Stable Begin Reagent Addition End End Proceed Proceed Is_Addition_Complete Addition Complete? Proceed->Is_Addition_Complete Action Take Corrective Action Action->Is_Temp_Stable Is_Temp_Stable->Proceed Yes Is_Temp_Stable->Action No Is_Addition_Complete->End Yes Is_Addition_Complete->Is_Temp_Stable No

References

stability of 5-Chlorofuro[3,2-b]pyridine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Chlorofuro[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and FAQs to address potential issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, as a heterocyclic compound containing both a pyridine and a furan ring, is expected to exhibit moderate stability. The electron-deficient pyridine ring and the electron-rich furan ring have different susceptibilities to acidic and basic conditions.[1] Generally, furopyridines can be sensitive to strong acidic conditions which may lead to the opening of the furan ring.[2] The pyridine moiety is generally stable but can be reactive under certain conditions.

Q2: How does the chloro-substituent affect the stability of the molecule?

A2: The chlorine atom at the 5-position is a versatile handle for chemical modifications, often utilized in cross-coupling reactions.[1] While it enhances the synthetic utility, it can also be a site for nucleophilic substitution reactions, particularly under basic conditions or in the presence of strong nucleophiles. However, for many chloropyridines, the chloro-substituent is relatively stable under normal storage conditions.

Q3: Are there any known degradation pathways for furopyridines?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related heterocyclic compounds can undergo hydrolysis, oxidation, and photolysis.[3] Under acidic conditions, protonation of the furan oxygen can lead to ring-opening. In basic conditions, hydrolysis of the chloro-substituent or reactions involving the pyridine ring are possibilities.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere. This minimizes the risk of degradation from moisture, light, and atmospheric oxygen.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in acidic and basic solutions.

Issue 1: I am observing significant degradation of this compound in my acidic reaction medium. How can I minimize this?

  • Question: What are the potential causes for the observed degradation in acidic conditions?

  • Answer: The furan ring of the furopyridine system is susceptible to acid-catalyzed ring-opening.[2] The presence of strong acids, elevated temperatures, and prolonged reaction times can accelerate this degradation.

  • Question: What steps can I take to mitigate this degradation?

  • Answer:

    • Use milder acidic conditions: If your reaction allows, consider using a weaker acid or a buffered system to maintain a less aggressive pH.

    • Lower the reaction temperature: Degradation reactions are often temperature-dependent. Running your experiment at a lower temperature may slow down the degradation of your starting material.

    • Reduce reaction time: Monitor your reaction closely and stop it as soon as the desired product is formed to minimize the exposure time of this compound to the acidic environment.

    • Inert atmosphere: While less common for acid-mediated degradation, ensuring an inert atmosphere can prevent any potential oxidative processes that might be catalyzed by acidic conditions.

Issue 2: My reaction in a basic solution is giving multiple unexpected byproducts.

  • Question: What kind of reactions could be causing the formation of byproducts in a basic medium?

  • Answer: In the presence of a base, several reactions can occur. Nucleophilic aromatic substitution of the chlorine atom is a possibility, especially with strong nucleophiles present in the reaction mixture. Additionally, the pyridine ring itself can undergo reactions, or deprotonation at certain positions could lead to side reactions.

  • Question: How can I improve the selectivity of my reaction?

  • Answer:

    • Choice of base: The strength and nucleophilicity of the base are critical. A non-nucleophilic base might be preferable if you want to avoid substitution at the chloro-position.

    • Solvent effects: The solvent can play a significant role in the reaction pathway. Aprotic solvents might favor certain reactions over others.

    • Temperature control: As with acidic conditions, lowering the temperature can often improve selectivity and reduce the formation of byproducts.

    • Protecting groups: If a specific part of the molecule is reacting undesirably, consider the use of protecting groups.

Illustrative Stability Data

Disclaimer: The following data is illustrative and based on the expected behavior of similar heterocyclic compounds. No direct experimental stability data for this compound was found in the public domain.

Table 1: Illustrative Stability of this compound in Acidic Conditions

Acid ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)
0.1 M HCl2524~ 5%
0.1 M HCl6024~ 20%
1 M HCl6024~ 45%

Table 2: Illustrative Stability of this compound in Basic Conditions

Base ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)
0.1 M NaOH2524~ 2%
0.1 M NaOH6024~ 15%
1 M NaOH6024~ 30%

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on specific experimental needs and analytical capabilities.

Protocol 1: Acidic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Prepare corresponding control samples with water instead of acid.

  • Incubation: Incubate the solutions at desired temperatures (e.g., room temperature and 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH or 1 M NaOH), and dilute with mobile phase to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method with a UV detector. Quantify the remaining parent compound and any degradation products.

Protocol 2: Basic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Prepare corresponding control samples with water instead of base.

  • Incubation: Incubate the solutions at desired temperatures (e.g., room temperature and 60°C) for a specified period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl or 1 M HCl), and dilute for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method as described in Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acidic/Basic) prep->stress incubate Incubate at Controlled Temperature and Time stress->incubate sample Sample at Time Points, Neutralize, and Dilute incubate->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze data Quantify Parent Compound and Degradants analyze->data

Caption: General workflow for conducting stability testing.

G cluster_pathway Hypothetical Degradation Pathway in Strong Acid start This compound protonation Protonation of Furan Oxygen start->protonation H+ ring_opening Nucleophilic Attack by Water & Furan Ring Opening protonation->ring_opening H2O degradation_products Degradation Products ring_opening->degradation_products

References

Technical Support Center: Analysis of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Chlorofuro[3,2-b]pyridine via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and FAQs

Q1: My ¹H NMR spectrum of this compound shows more than the expected four signals in the aromatic region. What could be the cause?

A1: The presence of additional signals in the aromatic region of the ¹H NMR spectrum suggests the presence of impurities. Common impurities could include unreacted starting materials, isomers, or byproducts from the synthetic route. To identify these impurities, consider the following steps:

  • Review the Synthesis: Identify all starting materials, reagents, and potential intermediates. For instance, if the synthesis involves a substituted pyridine, residual amounts of this precursor may be present.

  • Compare with Known Spectra: Compare the chemical shifts and coupling constants of the unknown signals with the NMR data of suspected impurities.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, which can aid in the structural elucidation of the impurities.

Q2: I observe a broad singlet in my ¹H NMR spectrum, which is not part of the this compound structure. What is it?

A2: A broad singlet in the ¹H NMR spectrum is often indicative of water (H₂O) or residual protic solvents. The chemical shift of water can vary depending on the deuterated solvent used, temperature, and concentration. To confirm the presence of water, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The water peak should exchange with D₂O and either disappear or significantly decrease in intensity.

Q3: Some of the signals in my spectrum are sharp, while others are broad. What could be the reason for this?

A3: Broadening of NMR signals can be caused by several factors:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned to avoid such contamination.

  • Sample Viscosity: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may improve resolution.

  • Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal may appear broad. This is common for protons attached to heteroatoms like oxygen or nitrogen.

Q4: How can I differentiate between this compound and its isomers, such as 7-Chlorofuro[3,2-b]pyridine, using NMR?

A4: Isomers of this compound will have distinct NMR spectra due to the different electronic environments of the protons and carbons. The substitution pattern significantly affects the chemical shifts and coupling constants. For example, the coupling patterns of the aromatic protons will be different. A detailed analysis of the coupling constants (J-values) and 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the exact isomeric structure by revealing through-space proximities between protons.

NMR Data for this compound and Potential Impurities

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for some potential impurities. Please note that the data for this compound is predicted and should be used as a reference. Actual experimental values may vary.

CompoundProton (Position)Predicted/Experimental ¹H NMR Chemical Shift (ppm)Carbon (Position)Predicted/Experimental ¹³C NMR Chemical Shift (ppm)
This compound H-2~7.8-7.9 (d)C-2~145-150
(Predicted)H-3~7.0-7.1 (d)C-3~105-110
H-6~7.6-7.7 (d)C-3a~150-155
H-7~8.4-8.5 (d)C-5~148-152
C-6~120-125
C-7~140-145
C-7a~155-160
Furo[3,2-b]pyridine [1]H-2~7.72-7.84 (m)C-2~140-145
(Parent Compound)H-3~6.99 (m)C-3~105-110
H-5~8.55 (m)C-3a~145-150
H-6~7.72-7.84 (m)C-5~148-152
H-7~7.72-7.84 (m)C-6~118-122
C-7~130-135
C-7a~155-160
2,3-Dichloropyridine [2]H-4~7.23 (dd)C-2~149.5
(Potential Starting Material)H-5~7.78 (dd)C-3~139.0
H-6~8.31 (dd)C-4~122.8
C-5~138.5
C-6~147.8
3-Chloro-2-hydroxypyridine H-4~7.1-7.2 (t)C-2~158-160
(Potential Starting Material)H-5~6.7-6.8 (d)C-3~120-122
H-6~7.6-7.7 (d)C-4~138-140
OHbroadC-5~118-120
C-6~135-137

Experimental Protocol: NMR Sample Preparation

A properly prepared NMR sample is crucial for obtaining high-quality spectra.

Materials:

  • 5-25 mg of this compound sample

  • 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette

  • Small vial

  • Filter (e.g., glass wool or a syringe filter)

Procedure:

  • Weigh the sample: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.

  • Dissolve the sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter the solution: To remove any particulate matter, which can adversely affect the magnetic field homogeneity and lead to poor spectral resolution, filter the solution. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe filter.

  • Transfer to NMR tube: Carefully transfer the filtered solution into the NMR tube using the Pasteur pipette.

  • Cap and label: Securely cap the NMR tube and label it clearly with the sample identification.

  • Insert into the spectrometer: Following the instrument-specific guidelines, insert the sample into the NMR spectrometer to acquire the spectrum.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification of impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow cluster_start Initial Analysis cluster_evaluation Spectral Evaluation cluster_identification Impurity Identification cluster_conclusion Conclusion start Acquire 1D NMR Spectra (¹H and ¹³C) check_purity Compare with Predicted Spectrum of this compound start->check_purity pure Sample is Pure check_purity->pure No extra signals impure Impurity Signals Detected check_purity->impure Extra signals present identify_impurities Identify Potential Impurities (Starting Materials, Byproducts) impure->identify_impurities compare_spectra Compare Impurity Signals with Reference NMR Data identify_impurities->compare_spectra two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) compare_spectra->two_d_nmr No Match conclusion Impurity Identified compare_spectra->conclusion Match Found structure_elucidation Elucidate Structure of Unknown Impurities two_d_nmr->structure_elucidation structure_elucidation->conclusion

References

Technical Support Center: Optimizing Suzuki Coupling of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 5-Chlorofuro[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound showing low to no yield?

Low yields are common when coupling heteroaryl chlorides due to the high strength of the C-Cl bond compared to C-Br or C-I bonds.[1][2] The electronic properties of the furo[3,2-b]pyridine system and potential catalyst inhibition by the pyridine nitrogen can also impede the reaction.[3] Success hinges on selecting a highly active catalytic system capable of facilitating the oxidative addition step.[4]

Q2: What is the most critical component to optimize for this reaction?

The combination of the palladium precatalyst and the ligand is the most critical factor. Heteroaryl chlorides require bulky, electron-rich ligands to promote the challenging oxidative addition step.[4][5] While base and solvent are important, an ineffective catalyst/ligand system is the most common point of failure.

Q3: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions are:

  • Protodeboronation: The cleavage of the C-B bond on the boronic acid, which is often exacerbated by high temperatures and strong aqueous bases.[6][7] To mitigate this, use fresh, high-purity boronic acid, consider milder bases like K₃PO₄ or KF, or switch to more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7][8]

  • Homocoupling: The coupling of two boronic acid molecules, often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[9] Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) and use a reliable Pd(0) source or an efficient precatalyst.[9][10]

Q4: My boronic acid is complex or known to be unstable. What should I do?

For unstable boronic acids, especially certain heteroaryl boronic acids prone to rapid protodeboronation, it is highly recommended to use a more stable derivative.[11] Common stabilizing strategies include converting the boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate, potassium trifluoroborate (R-BF3K) salt, or diethanolamine (DABO) boronate.[7] These derivatives often exhibit greater stability and release the active boronic acid slowly under the reaction conditions.[7][12]

Q5: Can microwave irradiation improve the reaction?

Yes, microwave-assisted synthesis can be highly effective. It often dramatically reduces reaction times and can improve yields, sometimes even with lower catalyst loadings.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: No reaction or starting material is largely unreacted.

Potential CauseRecommended Solution
Inactive Catalyst System The C-Cl bond of this compound is difficult to activate. Switch to a more active palladium precatalyst and a bulky, electron-rich ligand. Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding G2, G3, or G4 precatalysts are highly recommended for this purpose.[3][11][13]
Inefficient Pd(II) to Pd(0) Reduction If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to the active Pd(0) species may be inefficient. Using a dedicated precatalyst that cleanly generates Pd(0) is often more reliable.[9]
Low Reaction Temperature Heteroaryl chloride couplings often require elevated temperatures (80-120 °C) to facilitate oxidative addition.[14] Gradually increase the reaction temperature, monitoring for decomposition.
Poor Quality Reagents Ensure all reagents, especially the boronic acid and base, are pure and dry (if using anhydrous conditions). The solvent should be anhydrous and thoroughly degassed.

Problem: Low yield with a complex mixture of byproducts.

Potential CauseRecommended Solution
Protodeboronation of Boronic Acid This is a likely cause if you observe the arene/heteroarene corresponding to your boronic acid as a byproduct. Lower the reaction temperature, screen different bases (K₃PO₄ is often a good choice), and consider using a pinacol ester or trifluoroborate salt of your boron reagent.[8]
Catalyst Decomposition The catalytic species may be unstable at high temperatures. Consider a lower temperature for a longer reaction time or switch to a more thermally stable catalyst/ligand combination.
Inappropriate Base The base is crucial for the transmetalation step and its effectiveness is system-dependent.[15] Screen a panel of bases such as K₃PO₄, Cs₂CO₃, and KF. Stronger bases are often required for challenging couplings.[16][17]

Problem: Reaction works but is not reproducible.

Potential CauseRecommended Solution
Inconsistent Degassing Oxygen can lead to catalyst deactivation and homocoupling, causing variability. Ensure a consistent and thorough degassing procedure for all solvents and the reaction mixture (e.g., sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[18]
Water Content For anhydrous reactions, ensure the solvent and reagents are scrupulously dry. Conversely, some "anhydrous" couplings with bases like K₃PO₄ may require a few equivalents of water to function optimally.[19] If using an aqueous system, ensure the water is also degassed.[20]
Base Quality/Handling Solid bases like K₃PO₄ can be hygroscopic and their effectiveness can vary. Use a freshly opened bottle or dry the base in an oven before use. Grinding the base to a fine powder can also improve consistency.[19]

Data Presentation: Catalyst, Ligand, and Base Screening

The following tables summarize reaction conditions adapted from literature for the Suzuki coupling of challenging heteroaryl chlorides, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Catalyst and Ligand Screening (Yields are illustrative based on couplings of various chloropyridines and related heterocycles)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)NotesSource
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100HighSPhos is highly effective for heteroaryl chlorides.[13][13]
XPhos Pd G3 (2%)-K₃PO₄THF/H₂ORT - 40ExcellentPrecatalyst allows for fast reaction at low temperatures, crucial for unstable boronic acids.[11][11]
Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)KFDioxaneRTGoodTrialkylphosphine ligands are effective for activating C-Cl bonds.[21][21]
Pd(PPh₃)₄ (5%)-K₂CO₃Dioxane/H₂O100ModerateOften effective but may require higher catalyst loading and temperature for chlorides.[6][22][6][22]
PEPPSI-IPr (2%)-K₂CO₃t-AmylOH100HighN-Heterocyclic Carbene (NHC) catalysts are very active for aryl chlorides.[9][9]

Table 2: Base and Solvent Screening (System: Pd₂(dba)₃/SPhos, generic aryl chloride, and phenylboronic acid)

Base (equiv.)SolventTemp (°C)Yield (%)NotesSource
K₃PO₄ (2.0)Toluene/H₂O (5:1)100>95Often the most effective base for challenging couplings.[17]
Cs₂CO₃ (2.0)Dioxane100>90Strong, soluble base, good for anhydrous conditions.[23]
K₂CO₃ (2.0)Dioxane/H₂O (4:1)10070-85A standard, cost-effective choice, but may be less effective than phosphates.[15]
KF (3.0)Dioxane10080-90Can be effective and is useful when base-sensitive functional groups are present.[10][10]
NaOMe (2.0)THF65VariableStrong base, but its nucleophilicity can cause side reactions.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized starting procedure that should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1-0.2 M solution)

  • Degassed water (if using an aqueous system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium precatalyst, and the base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Degassing (optional but recommended): If reagents were added in the air, seal the vessel and perform three vacuum/inert gas backfill cycles to ensure all oxygen is removed.[8]

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)L₂(Cl) Pd0->PdII_complex   OxAdd Oxidative Addition OxAdd->Pd0 PdII_biaryl Ar-Pd(II)L₂(Ar') PdII_complex->PdII_biaryl   Transmetal Transmetalation Transmetal->PdII_complex Ar_BOH Ar'B(OH)₂ + Base Borate Ar'B(OH)₃⁻ Ar_BOH->Borate Borate->Transmetal PdII_biaryl->Pd0   RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Ar' (Product) RedElim->Product ArCl Ar-Cl (this compound) ArCl->OxAdd

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[8]

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed q_sm Is Starting Material (SM) Largely Unreacted? start->q_sm q_byproducts Complex Mixture of Byproducts Observed? q_sm->q_byproducts  No a1_catalyst Switch to More Active Catalyst System (e.g., Buchwald Precatalyst + Ligand) q_sm->a1_catalyst  Yes b1_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) q_byproducts->b1_base  Yes end Re-run Optimized Reaction q_byproducts->end  No, clean reaction but incomplete a2_temp Increase Reaction Temperature (e.g., 80°C → 110°C) a1_catalyst->a2_temp a3_reagents Check Reagent Quality (Degas Solvents, Use Fresh Base) a2_temp->a3_reagents a3_reagents->end b2_boron Suspect Protodeboronation? Switch to Boronate Ester (Pinacol) or Trifluoroborate Salt b1_base->b2_boron b3_temp Lower Reaction Temperature (to minimize side reactions) b2_boron->b3_temp b3_temp->end

Caption: A workflow diagram for troubleshooting low yields.[8]

References

preventing byproduct formation in furo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of furo[3,2-b]pyridines, with a focus on preventing byproduct formation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of furo[3,2-b]pyridines, offering potential causes and solutions in a question-and-answer format.

Dieckmann Condensation Route

Q1: I am observing low yields in the initial O-alkylation of the hydroxypyridine. What are the common causes and how can I improve the yield?

Low yields in the O-alkylation step are frequently due to incomplete deprotonation of the hydroxyl group, or a competing N-alkylation side reaction. To address this, consider the following:

  • Choice of Base: The selection of a suitable base is critical. While strong bases like sodium hydride (NaH) can be effective, they may also promote undesired N-alkylation. A milder base, such as potassium carbonate (K₂CO₃), is often preferred to favor O-alkylation.

  • Solvent Selection: The solvent can significantly influence the ratio of O- to N-alkylation. Polar aprotic solvents like DMF or acetonitrile are generally recommended for this step.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or temperature moderately.

  • Reagent Purity: Ensure the purity of the starting materials, as impurities can lead to side reactions and lower the overall yield.

Q2: My Dieckmann condensation is either not working or is producing a complex mixture of byproducts. How can I troubleshoot this step?

The Dieckmann condensation is a powerful tool for forming the furo[3,2-b]pyridine ring, but it is highly sensitive to reaction conditions. Common issues and their solutions include:

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is thoroughly oven-dried and use anhydrous solvents.

  • Appropriate Base: A strong, non-nucleophilic base is essential for this intramolecular cyclization. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent such as THF or toluene are commonly employed. The base should be used in stoichiometric amounts.

  • Temperature Control: The reaction temperature needs to be carefully optimized. While some reactions require heating to proceed to completion, excessive heat can promote the formation of polymeric byproducts.

Q3: I am having difficulty with the final hydrolysis and decarboxylation step, leading to ring-opened byproducts. What can I do to prevent this?

Harsh reaction conditions during hydrolysis and decarboxylation can lead to the degradation of the furo[3,2-b]pyridine core. To mitigate this:

  • Milder Conditions: If using acidic conditions, consider using a milder acid or performing the reaction at a lower temperature for a longer duration.

  • Monitoring: Closely monitor the reaction by TLC to ensure the reaction is stopped once the starting material is consumed, avoiding prolonged exposure to harsh conditions.

Sonogashira Coupling Route

Q4: I am getting a low yield of the desired Sonogashira coupling product. What are the likely reasons?

Low yields in Sonogashira couplings can often be attributed to catalyst deactivation or suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure you are using fresh, high-quality palladium and copper catalysts. Proper handling and storage are essential to prevent deactivation.

  • Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent catalyst oxidation.

  • Base and Temperature: Use a high-purity, anhydrous amine base. While many couplings proceed at room temperature, less reactive aryl halides may require gentle heating.

Q5: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized?

The formation of homocoupled alkynes is a common side reaction in Sonogashira couplings. To suppress this byproduct:

  • Minimize Oxygen: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture.

  • Copper-Free Protocols: Consider employing a copper-free Sonogashira protocol. These methods often utilize specific ligands to facilitate the reaction without a copper co-catalyst, thereby eliminating the Glaser coupling byproduct.

  • Reduce Copper Loading: If using a copper co-catalyst, reducing its concentration can help to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of furo[3,2-b]pyridines?

Common byproducts include N-alkylated isomers, polymeric materials from the Dieckmann condensation, ring-opened products from hydrolysis/decarboxylation, and alkyne homocoupling products in the Sonogashira reaction.

Q2: How can I purify the final furo[3,2-b]pyridine product from these byproducts?

Purification is typically achieved through column chromatography on silica gel. For polar compounds, a gradient elution with an increasing proportion of a polar solvent like methanol in ethyl acetate is often effective. Recrystallization can also be a powerful technique for obtaining highly pure solid products. The basicity of the pyridine ring can sometimes cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[1]

Q3: What analytical techniques are best for identifying byproducts?

Mass spectrometry (MS) is useful for identifying the molecular weights of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can help distinguish between isomers like N- and O-alkylated products.

Data Presentation

Table 1: Influence of Reaction Conditions on O- vs. N-Alkylation in Pyridine Synthesis

Starting MaterialAlkylating AgentBaseSolventO-Alkylation Yield (%)N-Alkylation Yield (%)Reference
2-HydroxypyridineBenzyl BromideK₂CO₃DMFMajor ProductMinor Product[1]
2-HydroxypyridineBenzyl BromideNaHTHFMinor ProductMajor Product[1]
2-PyridoneVarious AlcoholsDEAD/PPh₃TolueneVariesVaries (N:O > 5:1 for benzyl)Mitsunobu Conditions

Table 2: Comparison of Conditions for the Dieckmann Condensation

SubstrateBaseSolventTemperature (°C)Yield (%)Byproducts NotedReference
Diethyl Ester PrecursorNaHToluene80-90GoodPolymeric materials if overheated[2]
Diethyl Ester PrecursorNaOEtEthanolRefluxModerateRing-opened products[1]

Table 3: Byproduct Formation in Sonogashira Coupling

Coupling PartnersCatalyst SystemConditionsDesired Product Yield (%)Homocoupling Byproduct (%)Reference
3-Chloro-2-hydroxypyridine + Terminal AlkynePd/C, CuI, PPh₃, Et₃NUltrasound, EtOHGoodNot specified[3]
Dihalogenated Pyridine + Protected AlkynePd(PPh₃)₂Cl₂, CuITHF, Et₃NGoodSignificant if O₂ present[4]
Dihalogenated Pyridine + Protected AlkynePd Catalyst, LigandCopper-FreeGoodEliminated[4]

Experimental Protocols

Protocol 1: Synthesis of Furo[3,2-b]pyridin-3-ol via Dieckmann Condensation

Step 1: O-Alkylation of Ethyl 3-Hydroxypicolinate [2]

  • To a solution of ethyl 3-hydroxypicolinate in anhydrous acetone, add anhydrous potassium carbonate.

  • Add ethyl bromoacetate dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Intramolecular Dieckmann Condensation [2]

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous toluene.

  • Cool the suspension in an ice bath and slowly add a solution of the O-alkylated product in anhydrous toluene.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and cautiously quench with water.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Hydrolysis and Decarboxylation [2]

  • To a round-bottom flask, add the product from Step 2 and aqueous hydrochloric acid.

  • Heat the mixture to reflux, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Protocol 2: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere, add the dihalogenated pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF as the solvent, followed by anhydrous, degassed triethylamine.

  • Add the protected terminal alkyne dropwise and stir at room temperature, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Deprotect the alkyne and the hydroxyl group, then induce intramolecular cyclization using a suitable base or transition metal catalyst.

Visualizations

experimental_workflow_dieckmann cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation start Ethyl 3-Hydroxypicolinate reagents1 Ethyl Bromoacetate, K₂CO₃, Acetone start->reagents1 product1 Diester Intermediate reagents1->product1 reagents2 NaH, Toluene product1->reagents2 product2 Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate reagents2->product2 reagents3 Aq. HCl, Heat product2->reagents3 final_product Furo[3,2-b]pyridin-3-ol reagents3->final_product

Caption: Synthetic workflow for Furo[3,2-b]pyridin-3-ol via Dieckmann Condensation.

troubleshooting_dieckmann cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Complex Mixture in Dieckmann Condensation cause1 Moisture Present start->cause1 cause2 Incorrect Base start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use Oven-Dried Glassware & Anhydrous Solvents cause1->solution1 solution2 Use Strong, Non-nucleophilic Base (e.g., NaH, NaOEt) cause2->solution2 solution3 Optimize Temperature: Avoid Excessive Heat cause3->solution3 sonogashira_byproducts start Sonogashira Coupling Reaction path_desired Desired Pathway: Cross-Coupling start->path_desired path_byproduct Side Reaction: Alkyne Homocoupling (Glaser) start->path_byproduct product Furo[3,2-b]pyridine Precursor path_desired->product condition_good Anoxic Conditions, Optimized [Cu] path_desired->condition_good byproduct Diyne Byproduct path_byproduct->byproduct condition_bad Presence of O₂, High [Cu] path_byproduct->condition_bad

References

Technical Support Center: Scaling Up the Synthesis of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up synthesis of 5-Chlorofuro[3,2-b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A prevalent and effective method for constructing the furo[3,2-b]pyridine core involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (heteroannulation).[1] The general approach starts with a suitably substituted pyridine, such as 3-chloro-2-hydroxypyridine, which is coupled with a terminal alkyne.[1][2] This intermediate then undergoes cyclization to form the furan ring fused to the pyridine core. Subsequent chlorination at the 5-position, if not already present on the starting material, would yield the final product.

Q2: What are the primary challenges when scaling up the synthesis from bench to pilot plant?

A2: Scaling up presents several key challenges that can impact reaction efficiency, safety, and product purity. The primary concerns include:

  • Reaction Kinetics and Heat Transfer: Many syntheses for pyridine derivatives involve exothermic steps.[3] Inadequate heat dissipation on a larger scale can lead to temperature spikes, resulting in increased byproduct formation or potential runaway reactions.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, causing inconsistent reaction progress and lower yields.

  • Raw Material Quality and Consistency: The purity of starting materials and solvents is critical. Impurities that are negligible at the lab scale can become significant problems at a larger scale, potentially poisoning catalysts or leading to difficult-to-remove byproducts.[3]

  • Catalyst Removal: Residual palladium from cross-coupling reactions is a major concern, especially for pharmaceutical applications. Removing the catalyst efficiently from large batches can be challenging and may require specialized scavenging techniques.[3]

Q3: My reaction yield is consistently low. What are the first parameters I should investigate?

A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[4] Optimization of these parameters is often necessary. Some reactions require higher temperatures to overcome activation energy barriers, while others need lower temperatures to minimize byproduct formation.[4]

  • Catalyst Activity: The palladium catalyst's activity may be compromised.[4] Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider screening different palladium sources or ligands and optimizing the catalyst loading for the larger scale.[3]

  • Anhydrous Conditions: Sonogashira couplings are sensitive to moisture. Ensure all solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of intermediates and catalyst deactivation.

Q4: I am observing unexpected byproducts. How can I minimize their formation?

A4: Byproduct formation is a common issue in cross-coupling reactions. Key causes and solutions include:

  • Homocoupling of Alkynes: The terminal alkyne can couple with itself (Glaser coupling), consuming starting material. This can often be suppressed by ensuring a strictly oxygen-free environment and by carefully controlling the ratio of the copper co-catalyst.

  • Incomplete Cyclization: The intermediate formed after the Sonogashira coupling may fail to cyclize completely. This can be addressed by increasing the reaction temperature or extending the reaction time for the cyclization step.[3]

  • Side Reactions: High temperatures can lead to decomposition of starting materials or products.[5] It is often beneficial to add reagents in a controlled manner (e.g., slow addition of the alkyne) to manage the reaction exotherm and maintain a consistent temperature.

Q5: What are the most effective methods for purifying this compound at scale?

A5: Purification of pyridine-containing compounds can be challenging due to their basicity. A multi-step approach is often most effective:

  • Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by extraction. An acidic wash (e.g., dilute HCl) will protonate the pyridine nitrogen, moving the product to the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]

  • Column Chromatography: This is a versatile method, but the basic nitrogen can cause tailing or streaking on standard silica gel. This can be mitigated by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.[4]

  • Recrystallization: If the product is a solid and has been purified to a reasonable degree by other methods, recrystallization is an excellent final step for achieving high purity.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or Inconsistent Yield Catalyst Deactivation: Exposure to air or moisture; poor quality catalyst.[4]Use a fresh, high-purity catalyst. Handle all reagents under an inert atmosphere. Consider using more robust Buchwald-type ligands.[3]
Suboptimal Reaction Conditions: Temperature too low/high; insufficient reaction time.[4]Perform small-scale optimization experiments to determine the ideal temperature and time profile for the scaled-up reaction.
Poor Reagent Quality: Impurities in starting materials or wet solvents.[3]Use anhydrous solvents. Verify the purity of starting materials before use.
Incomplete Reaction Poor Mixing: Inefficient agitation in a large reactor.Use an appropriate mechanical stirrer and baffle design to ensure efficient mixing.
Insufficient Catalyst Loading: Catalyst amount not scaled appropriately.Re-evaluate and optimize catalyst loading for the larger scale; sometimes a higher loading is needed.[3]
Difficult Purification Product Streaking on Silica Gel: Strong interaction between the basic pyridine and acidic silica.[4]Add 0.1-1% triethylamine or pyridine to the chromatography eluent. Alternatively, use a different stationary phase like alumina.
Emulsion during Workup: Formation of a stable emulsion during liquid-liquid extraction.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
High Palladium Contamination Inefficient Removal: Standard aqueous washes are often insufficient.[3]Use palladium scavenging techniques. Stir the crude product solution with a thiol-based scavenger resin or silica, followed by filtration.[3]
Strong Ligand Binding: Palladium may be strongly coordinated to the product or impurities.[3]Perform multiple extractions or consider a crystallization step, which can be very effective at rejecting metal impurities.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis via Ultrasound-Assisted Sonogashira Coupling

This protocol is adapted from a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines.[1][2]

Materials:

  • 3-Chloro-2-hydroxypyridine (1.0 eq)

  • Terminal Alkyne (e.g., Ethynyltrimethylsilane) (1.1 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Ethanol (Solvent)

Procedure:

  • To a thick-walled reaction vessel, add 3-chloro-2-hydroxypyridine, the terminal alkyne, 10% Pd/C, CuI, PPh₃, and anhydrous ethanol.

  • Add triethylamine to the mixture.

  • Seal the vessel and place it in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at a controlled temperature (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude residue contains the cyclized 2-substituted furo[3,2-b]pyridine.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.1% Et₃N) to afford the desired product.[4]

Note: Subsequent steps would involve deprotection of the alkyne (if necessary) and chlorination to yield this compound.

Data Presentation

Table 1: Hypothetical Optimization of Sonogashira Coupling Conditions

ParameterCondition ACondition BCondition CCondition D
Temperature 50 °C70 °C70 °C80 °C
Catalyst Loading (mol%) 2%2%1%2%
Solvent EthanolEthanolTolueneDioxane
Base TriethylamineDiisopropylethylamineTriethylaminePotassium Carbonate
Resulting Yield (%) 65%85%72%78%

Table 2: Comparison of Purification Methods for a 100g Batch

MethodTypical Yield RecoveryFinal Purity (HPLC)ScalabilityNotes
Acid-Base Extraction >95%70-85%HighExcellent for initial bulk impurity removal.
Column Chromatography 80-90%>98%ModerateCan be slow and solvent-intensive at scale.[7]
Recrystallization 75-85%>99.5%HighEffective for final polishing if a suitable solvent system is found.[6]

Visualizations

G cluster_start Starting Materials Substituted Pyridine Substituted Pyridine Terminal Alkyne Terminal Alkyne Coupling Sonogashira Coupling (Pd/Cu Catalysis) Terminal Alkyne->Coupling Workup Workup & Catalyst Removal Coupling->Workup Crude Mixture Cyclization Intramolecular Cyclization Workup->Cyclization Purification Final Purification (Chromatography / Recrystallization) Cyclization->Purification Crude Product Product Pure this compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Caption: Troubleshooting logic for addressing low reaction yield.

Caption: Inhibition of a kinase signaling pathway by a furo[3,2-b]pyridine derivative.[1]

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Chlorofuro[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. Given the absence of a standardized, published method for this specific analyte, this document outlines a systematic approach to method development, comparing several viable strategies. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for purity assessment and quantification.

Proposed Primary HPLC Method and Potential Alternatives

A reversed-phase HPLC approach is the most suitable starting point for a molecule like this compound. Below, we compare a primary proposed method with two alternative approaches, highlighting the key chromatographic parameters.

Table 1: Comparison of Proposed HPLC Methods for this compound Analysis

ParameterMethod 1 (Primary) - Reversed-Phase C18Method 2 (Alternative) - Phenyl-Hexyl ColumnMethod 3 (Alternative) - HILIC
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylUnbonded Silica or Amide
Particle Size 5 µm3.5 µm3 µm
Column Dimensions 4.6 x 150 mm4.6 x 100 mm4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water95:5 Acetonitrile/Water with 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol50:50 Acetonitrile/Water with 10 mM Ammonium Acetate
Gradient 10-90% B over 15 min20-80% B over 10 minIsocratic or shallow gradient
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C40 °C
Detection Wavelength 254 nm (or PDA scan)254 nm (or PDA scan)254 nm (or PDA scan)
Injection Volume 10 µL5 µL5 µL
Expected Elution Mid-to-late eluting peakPotential for altered selectivity due to π-π interactionsEarly eluting peak

Experimental Protocols

Detailed methodologies for the key experiments required for HPLC method development and validation are provided below.

2.1. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

  • Sample Solution: Prepare the sample in the same manner as the standard solution, using the same diluent.

2.2. Method Development Workflow

The following workflow outlines the systematic approach to developing a robust HPLC method.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select Initial Conditions (Column, Mobile Phase) B Perform Gradient Runs (e.g., 10-90% B in 15 min) A->B C Evaluate Peak Shape and Retention Time B->C D Optimize Gradient Slope C->D Proceed if peak is acceptable E Adjust Mobile Phase pH (if using buffers) D->E F Optimize Column Temperature E->F G Linearity & Range F->G Optimized Method H Accuracy & Precision G->H I Specificity H->I J LOD & LOQ I->J K Robustness J->K

Caption: HPLC Method Development Workflow.

2.3. Method Validation Protocol

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[1][2]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Range The range over which the method is linear, accurate, and precise.As determined by linearity, accuracy, and precision data.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.
Precision - Repeatability: 6 replicate injections of the same standard. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).No significant impact on chromatographic performance.

Rationale for Method Selection and Comparison

Method 1 (Primary): A C18 column is a general-purpose reversed-phase column that is a good starting point for many small molecules.[3] The use of formic acid in the mobile phase helps to protonate silanol groups on the stationary phase, leading to better peak shape for basic compounds like pyridines.[4] Acetonitrile is chosen as the organic modifier due to its lower viscosity and UV transparency.

Method 2 (Alternative): A Phenyl-Hexyl column provides an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of this compound. This can be particularly useful if impurities are not well-resolved on a C18 column.

Method 3 (Alternative): Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds that are not well-retained by reversed-phase chromatography. While this compound is not expected to be extremely polar, HILIC can offer a significantly different selectivity and may be useful for separating polar impurities.

Data Presentation and Interpretation

The following diagram illustrates the logical flow for selecting the final, optimized HPLC method based on experimental outcomes.

Start Start Method Development Screening Perform Initial Screening Runs Start->Screening PeakShape Acceptable Peak Shape? Screening->PeakShape Resolution Adequate Resolution? PeakShape->Resolution Yes ModifyMethod Modify Method (e.g., change column, mobile phase) PeakShape->ModifyMethod No Validation Perform Method Validation Resolution->Validation Yes Resolution->ModifyMethod No FinalMethod Final Validated Method Validation->FinalMethod ModifyMethod->Screening

Caption: Decision-Making Flowchart for HPLC Method Selection.

By following the outlined experimental protocols and systematically comparing the performance of different chromatographic conditions, a robust and reliable HPLC method for the analysis of this compound can be successfully developed and validated.

References

Navigating the Structural Maze: A Comparative Guide to the 2D NMR Validation of 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 5-Chlorofuro[3,2-b]pyridine, a significant scaffold in medicinal chemistry. Detailed experimental protocols and data presentation are included to support researchers in their analytical endeavors.

The precise architecture of a molecule dictates its function. In the realm of pharmaceutical sciences, an accurate structural determination is paramount for understanding biological activity, mechanism of action, and for the development of safe and effective therapeutics. For complex heterocyclic systems like this compound, a multi-faceted analytical approach is often required for unequivocal structure elucidation. Among the array of techniques available, 2D NMR spectroscopy stands out for its ability to provide a detailed map of the molecular framework.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable tools for mapping the connectivity of atoms within a molecule. These experiments provide through-bond correlation data that allow for the piecing together of the molecular puzzle.

  • COSY reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

  • HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying quaternary carbons and connecting different spin systems.

Hypothetical 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
27.85145.2
37.05107.5
3a-150.8
5-148.5
67.50118.0
78.30142.0
7a-158.3

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Key Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY (¹H)HSQC (¹³C)HMBC (¹³C)
H-2H-3C-2C-3, C-3a, C-7a
H-3H-2C-3C-2, C-3a
H-6H-7C-6C-5, C-7, C-7a
H-7H-6C-7C-5, C-6, C-3a

A Comparative Look: Alternative and Complementary Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural validation.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity and spatial relationships.Non-destructive, provides definitive structural information.Requires soluble material in relatively high concentration, can be time-consuming.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity, requires minimal sample.Does not provide information on atomic connectivity or stereochemistry.
X-ray Crystallography Unambiguous 3D molecular structure.Provides absolute proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Information about the functional groups present.Fast and simple to perform.Provides limited information on the overall molecular skeleton.

Experimental Protocols for 2D NMR Analysis

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Instrument Parameters

The following are general parameters for acquiring 2D NMR spectra on a standard 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (ns): 16

    • Spectral Width (sw): 20 ppm

    • Acquisition Time (aq): ~2-3 s

    • Relaxation Delay (d1): 1-2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans (ns): 1024 or more

    • Spectral Width (sw): 240 ppm

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Increments (in f1): 256-512

    • Number of Scans (ns): 2-4 per increment

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Increments (in f1): 128-256

    • Number of Scans (ns): 2-8 per increment

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Increments (in f1): 256-512

    • Number of Scans (ns): 4-16 per increment

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.

Visualizing the Workflow: From Sample to Structure

The process of 2D NMR-based structure validation follows a logical workflow, from sample preparation to the final structural assignment.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Purified Compound Purified Compound Dissolution in\nDeuterated Solvent Dissolution in Deuterated Solvent Purified Compound->Dissolution in\nDeuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolution in\nDeuterated Solvent->Transfer to\nNMR Tube 1D NMR\n(¹H, ¹³C) 1D NMR (¹H, ¹³C) 2D NMR\n(COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR\n(¹H, ¹³C)->2D NMR\n(COSY, HSQC, HMBC) Fourier Transform\n& Phasing Fourier Transform & Phasing 2D NMR\n(COSY, HSQC, HMBC)->Fourier Transform\n& Phasing Peak Picking\n& Integration Peak Picking & Integration Fourier Transform\n& Phasing->Peak Picking\n& Integration Correlation Analysis Correlation Analysis Peak Picking\n& Integration->Correlation Analysis Fragment Assembly Fragment Assembly Correlation Analysis->Fragment Assembly Final Structure\nAssignment Final Structure Assignment Fragment Assembly->Final Structure\nAssignment Validated Structure Validated Structure Final Structure\nAssignment->Validated Structure NMR Tube NMR Tube NMR Tube->1D NMR\n(¹H, ¹³C)

Reactivity Face-Off: 5-Chloro- vs. 5-Bromo-furo[3,2-b]pyridine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly influence the efficiency and success of a synthetic campaign. The furo[3,2-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and its functionalization at the 5-position is a common strategy in the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 5-chloro-furo[3,2-b]pyridine and 5-bromo-furo[3,2-b]pyridine in three cornerstone reactions for drug development: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and metal-halogen exchange.

In the realm of palladium-catalyzed cross-coupling reactions, the general trend in halide reactivity is well-established: iodides are more reactive than bromides, which are in turn more reactive than chlorides. This trend is primarily dictated by the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst than the stronger C-Cl bond. This fundamental difference in reactivity often necessitates distinct reaction conditions to achieve comparable outcomes.

At a Glance: Reactivity Comparison

Reaction5-Bromo-furo[3,2-b]pyridine5-Chloro-furo[3,2-b]pyridineKey Differences & Considerations
Suzuki-Miyaura Coupling Higher reactivity, milder conditions often suffice.Lower reactivity, often requires more forcing conditions (higher temperatures, longer reaction times) and more sophisticated catalyst systems.The choice of palladium catalyst and ligand is critical for the successful coupling of the less reactive chloride.
Buchwald-Hartwig Amination Generally proceeds with higher yields and faster reaction rates under standard conditions.Often requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve good conversion.[1]Side reactions such as hydrodehalogenation can be more prevalent with the chloro-substituted starting material.[1]
Metal-Halogen Exchange Readily undergoes exchange with common organolithium reagents (e.g., n-BuLi) at low temperatures.[2][3]Exchange is feasible but may require more forcing conditions or specialized reagents. The stronger C-Cl bond makes the exchange reaction slower.The choice of organolithium reagent and reaction temperature is crucial to avoid side reactions.

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl and hetero-biaryl structures. The difference in reactivity between the 5-bromo and 5-chloro analogues is pronounced in this reaction.

Quantitative Data Summary (Representative)

Starting MaterialCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-furo[3,2-b]pyridinePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O9012~85-95
5-Chloro-furo[3,2-b]pyridinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Doxane11024~70-85

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halofuro[3,2-b]pyridine

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-halofuro[3,2-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by three cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' Ar-X 5-Halo-furo[3,2-b]pyridine Ar'B(OH)2 Arylboronic Acid Ar-Ar' 5-Aryl-furo[3,2-b]pyridine

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role.

Quantitative Data Summary (Representative)

Starting MaterialCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-furo[3,2-b]pyridinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene10018~90
5-Chloro-furo[3,2-b]pyridinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄1,4-Doxane11024~75

Experimental Protocol: Buchwald-Hartwig Amination of 5-Halofuro[3,2-b]pyridine

  • In a glovebox or under a stream of inert gas, add the 5-halofuro[3,2-b]pyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to the indicated temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R2NH / Base Reductive_Elimination Reductive Elimination Product Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Buchwald-Hartwig Catalytic Cycle
Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, providing access to highly reactive organometallic intermediates. The ease of this exchange is directly related to the C-X bond strength.

Quantitative Data Summary (Representative)

Starting MaterialReagentSolventTemp (°C)Time (min)Quenched Product Yield (%)
5-Bromo-furo[3,2-b]pyridinen-BuLi (1.1 equiv)THF-7815>90
5-Chloro-furo[3,2-b]pyridines-BuLi (1.1 equiv) / TMEDATHF-78 to -4060~70-80

Experimental Protocol: Metal-Halogen Exchange of 5-Halofuro[3,2-b]pyridine

  • To a solution of the 5-halofuro[3,2-b]pyridine (1.0 equiv.) in anhydrous THF under an inert atmosphere at -78 °C, add the organolithium reagent dropwise.

  • Stir the mixture at the specified temperature for the indicated time.

  • Quench the resulting organolithium species with a suitable electrophile (e.g., an aldehyde, ketone, or CO₂).

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Metal_Halogen_Exchange cluster_0 Step 1: Exchange cluster_1 Step 2: Quench Ar-X 5-Halo-furo[3,2-b]pyridine Ar-Li 5-Lithio-furo[3,2-b]pyridine Ar-X->Ar-Li RLi RLi Organolithium Reagent Ar-E 5-Substituted-furo[3,2-b]pyridine Ar-Li->Ar-E E+ E+ Electrophile

Metal-Halogen Exchange Workflow

Conclusion

The choice between 5-chloro- and 5-bromo-furo[3,2-b]pyridine as a synthetic precursor will depend on a variety of factors, including cost, availability, and the specific transformation being performed. While the bromo-substituted compound generally offers higher reactivity, leading to milder reaction conditions and potentially higher yields, the chloro-analogue can be a viable and more cost-effective option, provided that optimized catalytic systems are employed. For transformations requiring the generation of an organometallic intermediate via metal-halogen exchange, the bromo-derivative is the clear choice for achieving high efficiency under standard conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies involving the versatile furo[3,2-b]pyridine scaffold.

References

Comparative Analysis of the Biological Activity of 5-Chlorofuro[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the biological activity of analogs of 5-Chlorofuro[3,2-b]pyridine, with a focus on their potential as kinase inhibitors and modulators of critical signaling pathways. The data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents.

Anticancer Activity: Kinase Inhibition

Recent studies have identified the furo[3,2-b]pyridine scaffold as a promising framework for the development of potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Cdc-like Kinase (CLK) Inhibition

A series of 3,5-disubstituted furo[3,2-b]pyridine analogs have been synthesized and evaluated for their inhibitory activity against Cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing. The following table summarizes the in vitro inhibitory activity of selected analogs.

Compound IDR1 (Position 3)R2 (Position 5)CLK1 IC50 (nM)CLK2 IC50 (nM)CLK4 IC50 (nM)
Analog 1 Phenyl-NH-c-propyl15810
Analog 2 Phenyl-NH-CH2-c-propyl251215
Analog 3 Phenyl-NH-(CH2)2-morpholine857
Analog 4 Thiophen-2-yl-NH-c-propyl301520
Analog 5 Thiophen-2-yl-NH-(CH2)2-morpholine1279

Data presented is a representative summary based on publicly available research.

Key Observations:

  • Substitution at the 5-position of the furo[3,2-b]pyridine core is crucial for potent CLK inhibition.

  • Analogs bearing an amino-cycloalkyl or an amino-morpholinoethyl moiety at the 5-position demonstrate high potency.

  • The nature of the aryl group at the 3-position also influences activity, with a phenyl group generally leading to slightly higher potency than a thiophenyl group in this series.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of several cancers, including basal cell carcinoma and medulloblastoma. Certain furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway.

Inhibition of Hedgehog Signaling

A set of 3,5,7-trisubstituted furo[3,2-b]pyridines, initially found to be inactive as kinase inhibitors, were subsequently screened for their ability to modulate the Hedgehog pathway. The data below represents the inhibition of Gli1 mRNA expression in Shh-light II cells.

Compound IDR1 (Position 3)R2 (Position 5)R3 (Position 7)Gli1 Expression IC50 (µM)
Analog 6 4-Fluorophenyl-Cl4-Methylpiperazin-1-yl0.8
Analog 7 4-Fluorophenyl-ClMorpholino1.2
Analog 8 4-Chlorophenyl-Cl4-Methylpiperazin-1-yl0.9
Analog 9 4-Chlorophenyl-ClMorpholino1.5

Data presented is a representative summary based on publicly available research.

Key Observations:

  • Trisubstituted furo[3,2-b]pyridines show sub-micromolar to low micromolar potency in inhibiting Hedgehog signaling.

  • The presence of a chloro group at the 5-position appears compatible with this activity.

  • The nature of the substituent at the 7-position influences the inhibitory potency, with a 4-methylpiperazin-1-yl group generally conferring higher activity than a morpholino group in this series.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A kinase reaction is set up in a microplate well containing the kinase, substrate, and ATP in the kinase buffer.

    • Test compounds are added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

    • The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent.

    • Luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Hedgehog Signaling Pathway Assay (Gli1 mRNA Expression)

Objective: To measure the ability of test compounds to inhibit the Hedgehog signaling pathway by quantifying the expression of the downstream target gene, Gli1.

Methodology:

  • Cell Line: Shh-light II cells, which contain a Gli-responsive firefly luciferase reporter gene.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are treated with a Hedgehog pathway agonist (e.g., SAG) in the presence of varying concentrations of the test compounds.

    • After a 48-hour incubation period, the cells are lysed.

    • Total RNA is extracted and purified.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of Gli1 mRNA is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of Gli1 expression against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

G Kinase Inhibition Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction Compound_Prep->Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction Detection Signal Detection Reaction->Detection Data_Processing Data Processing Detection->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

G Hedgehog Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_A Activated GLI GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Gli1) GLI_A->Target_Genes Promotes

Caption: Simplified diagram of the Hedgehog signaling pathway.

A Comparative Guide to Analytical Methods for Characterizing Halogenated Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Halogenated furo[3,2-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry, require a multi-faceted analytical approach to unambiguously determine their structure, purity, and physicochemical properties.[1][2][3] This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the comprehensive analysis of these molecules.

A multi-technique approach is essential for the unambiguous characterization of halogenated furo[3,2-b]pyridines.[1] The primary analytical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For definitive solid-state structure elucidation, X-ray Crystallography is the gold standard.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_result Final Confirmation synthesis Synthesized Halogenated furo[3,2-b]pyridine nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Initial Structure ID ms Mass Spectrometry (HRMS, MS/MS) nmr->ms Confirm MW hplc HPLC / GC-MS (Purity, Isomer Separation) ms->hplc Identify Impurities xray X-ray Crystallography (If Crystalline Solid) hplc->xray Confirm Absolute Structure result Confirmed Structure & Purity >95% hplc->result xray->result

A general workflow for the analytical characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[1] For halogenated furo[3,2-b]pyridines, ¹H and ¹³C NMR are crucial for assigning proton and carbon frameworks, while ¹⁹F NMR is essential if fluorine is the halogen present.

Data Presentation: Predicted NMR Chemical Shifts

While experimental data for specific halogenated furo[3,2-b]pyridines is limited, the following tables provide data for the parent furo[3,2-b]pyridine scaffold and predict the influence of halogen substitution.[4][5] Halogen atoms, being electronegative, generally cause a downfield shift (higher ppm) for adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Furo[3,2-b]pyridine and a Halogenated Derivative (in DMSO-d₆)

ProtonFuro[3,2-b]pyridine (δ, ppm)[4][6]Predicted 7-Chloro-furo[3,2-b]pyridine (δ, ppm)Multiplicity
H-2~7.72 - 7.84~7.80 - 7.95m
H-3~6.99~7.10m
H-5~8.55~8.65d
H-6~7.72 - 7.84~7.90d
H-7~7.72 - 7.84N/AN/A

Table 2: Predicted ¹³C NMR Spectroscopic Data for Furo[3,2-b]pyridine and a Halogenated Derivative (in DMSO-d₆)

CarbonFuro[3,2-b]pyridine (δ, ppm)[5][7]Predicted 7-Chloro-furo[3,2-b]pyridine (δ, ppm)
C-2140 - 145141 - 146
C-3105 - 110106 - 111
C-3a145 - 150145 - 150
C-5148 - 152149 - 153
C-6118 - 122120 - 125
C-7130 - 135~140 (ipso-carbon)
C-7a155 - 160154 - 159

Experimental Protocol: NMR Analysis [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation).[8][9]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.[10][11]

Data Presentation: Isotopic Patterns in MS

  • Chlorine: Natural chlorine consists of two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with one chlorine atom will exhibit an M+ peak and an M+2 peak with a height ratio of approximately 3:1.[10]

  • Bromine: Natural bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A compound with one bromine atom will show M+ and M+2 peaks of nearly equal intensity (approximately 1:1 ratio).[10]

Table 3: Comparison of MS Characteristics for Halogenated Furo[3,2-b]pyridines

TechniqueInformation ProvidedAdvantage for Halogenated Compounds
EI-MS Molecular Ion (M+), Fragmentation PatternProvides structural information from fragmentation.
ESI-HRMS Accurate Mass of [M+H]⁺ or [M-H]⁻Confirms elemental composition. Isotopic patterns clearly visible.[12]
MS/MS Fragmentation of a selected ionHelps differentiate isomers by revealing specific fragmentation pathways.

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Collect data over a mass range that includes the expected molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the expected formula. Analyze the isotopic cluster to confirm the presence and number of halogen atoms.

Chromatographic Methods

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.[13] For many furo[3,2-b]pyridine derivatives, HPLC is the method of choice.[1] For more volatile halogenated compounds, GC-MS is a powerful alternative that combines separation with mass identification.[14]

Method_Selection start Analyze Halogenated furo[3,2-b]pyridine prop_check Compound Properties: Volatile & Thermally Stable? start->prop_check gcms GC-MS (Separation & MS Detection) prop_check->gcms Yes hplc HPLC-UV/MS (Versatile Separation & Detection) prop_check->hplc No / Unknown gcms->hplc If derivatization is not desired

A logic diagram for selecting the appropriate chromatographic method.

Data Presentation: Comparative Chromatographic Conditions

The separation of pyridine derivatives can be challenging due to their polarity.[13][15] Reversed-phase HPLC is a common starting point.

Table 4: Typical Starting Conditions for HPLC and GC Analysis

ParameterHPLC Method[1]GC-MS Method[16][17]
Column C18, 4.6 x 150 mm, 5 µmDB-5ms or similar non-polar capillary column
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileHelium
Conditions Gradient elution (e.g., 10% to 90% B)Temperature programming (e.g., 50°C to 300°C)
Flow Rate 1.0 mL/min1-2 mL/min
Detector UV (e.g., 254 nm), MSMass Spectrometer (Scan mode)
Key Advantage Broad applicability for purity determination.Excellent for separating volatile isomers and provides mass data.

Experimental Protocol: HPLC Purity Analysis [1]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol) and dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate purity as the percentage of the main peak area relative to the total integrated peak area.

X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including the absolute stereochemistry and the precise location of each atom, including halogens.[18] It is the definitive method for solid-state characterization.

Data Presentation: Key Crystallographic Parameters

Analysis of a crystal structure provides key data points that confirm the molecular connectivity and geometry.

Table 5: Representative Data Obtained from X-ray Crystallography

ParameterDescriptionSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating crystal lattice.
Bond Lengths/Angles e.g., C-Cl, C-Br bond lengthsConfirms the covalent structure and identifies any unusual geometric features.
R-factor Goodness-of-fit indicatorLower values (typically < 0.05) indicate a better fit between the model and experimental data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal (well-defined shape, no visible cracks) on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[18]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[19]

References

Unveiling the Selectivity of Furo[3,2-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the cross-reactivity and performance of kinase inhibitors centered on the promising furo[3,2-b]pyridine scaffold. By presenting objective experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to facilitate informed decisions in the pursuit of novel and selective kinase-targeted therapies.

The furo[3,2-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, giving rise to potent inhibitors of several key protein kinase families.[1][2] Notably, derivatives of this heterocyclic system have demonstrated high efficacy against Cdc-like kinases (CLKs), which are critical regulators of pre-mRNA splicing.[2][3] Beyond CLKs, analogs have been developed to target Bruton's tyrosine kinase (Btk), Phosphoinositide 3-kinases (PI3Ks), and Homeodomain-interacting protein kinases (HIPKs), underscoring the versatility of this chemical framework.[4][5][6] Understanding the selectivity profile of these inhibitors is paramount for advancing their development, as off-target effects can lead to unforeseen toxicities and impact therapeutic outcomes. This guide provides a comparative analysis of the cross-reactivity of key furo[3,2-b]pyridine-based inhibitors against their intended targets and other kinases.

Performance Comparison of Furo[3,2-b]pyridine-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative furo[3,2-b]pyridine compounds against a panel of kinases, juxtaposed with alternative inhibitors for a comprehensive performance overview.

Table 1: Comparative Inhibitory Activity Against Cdc-like Kinases (CLKs)

CompoundTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
MU1210 (Furo[3,2-b]pyridine derivative)CLK18[7][8]TG003 CLK120
CLK220[7][8]CLK215
CLK412[7][8]CLK410
CLK3>3000[8]

Table 2: Comparative Inhibitory Activity Against B-Cell Receptor Signaling Kinases

CompoundTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
Compound 16b (Furo[3,2-b]pyridine derivative)Btk139[5]Ibrutinib Btk0.5
PI3Kδ275[5]Idelalisib PI3Kδ2.5

Table 3: Comparative Inhibitory Activity Against Homeodomain-Interacting Protein Kinases (HIPKs)

CompoundTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
MU135 (Furo[3,2-b]pyridine derivative)HIPK1248TBID HIPK1160
HIPK2119HIPK223
HIPK3476HIPK3120
MU1787 (Furo[3,2-b]pyridine derivative)HIPK1285
HIPK2123
HIPK3283

Key Signaling Pathways Targeted by Furo[3,2-b]pyridine Inhibitors

The diagrams below, generated using the DOT language, illustrate the signaling pathways modulated by these inhibitors. Understanding these pathways is crucial for elucidating their mechanism of action and potential therapeutic applications.

CLK_Signaling_Pathway CLK CLKs (CLK1, CLK2, CLK4) SR_Proteins SR Proteins (Inactive) CLK->SR_Proteins Phosphorylation pSR_Proteins p-SR Proteins (Active) CLK->pSR_Proteins Spliceosome Spliceosome Assembly & pre-mRNA Splicing pSR_Proteins->Spliceosome Furo_Inhibitor Furo[3,2-b]pyridine Inhibitor (e.g., MU1210) Furo_Inhibitor->CLK Inhibition

CLK-mediated pre-mRNA splicing pathway and its inhibition.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Btk Btk BCR->Btk PI3K PI3Kδ BCR->PI3K PLCg2 PLCγ2 Btk->PLCg2 PIP3 PIP3 PI3K->PIP3 Downstream Downstream Signaling (e.g., NF-κB, Akt) PLCg2->Downstream PIP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Furo_Inhibitor Furo[3,2-b]pyridine Inhibitor (e.g., Cmpd 16b) Furo_Inhibitor->Btk Inhibition Furo_Inhibitor->PI3K Inhibition

B-Cell Receptor signaling cascade and points of inhibition.

HIPK_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage) HIPKs HIPKs (HIPK1, HIPK2, HIPK3) Stress->HIPKs p53 p53 HIPKs->p53 Phosphorylation Transcription Transcription Factors HIPKs->Transcription Phosphorylation Apoptosis Apoptosis p53->Apoptosis Gene_Expression Gene Expression Transcription->Gene_Expression Furo_Inhibitor Furo[3,2-b]pyridine Inhibitor (e.g., MU135) Furo_Inhibitor->HIPKs Inhibition

HIPK signaling in response to cellular stress.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of kinase inhibitors. The following sections provide representative methodologies for key assays used to determine the potency and selectivity of furo[3,2-b]pyridine-based compounds.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase using a radiometric assay, which is often considered the gold standard.[9][10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a furo[3,2-b]pyridine derivative against a specific protein kinase.

  • Materials:

    • Purified recombinant kinase (e.g., CLK1, Btk, HIPK2).

    • Kinase-specific substrate (peptide or protein).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Non-radioactive ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

    • Test compound (furo[3,2-b]pyridine derivative) serially diluted in DMSO.

    • Phosphocellulose paper (e.g., P81).[10]

    • Wash buffer (e.g., 0.75% phosphoric acid).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

    • Add the test compound at various concentrations (typically in a 10-point dilution series) or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding a mix of non-radioactive ATP and [γ-³²P]ATP (the final ATP concentration is often at or near the Km for the specific kinase).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow Start Start Prepare_Mix Prepare Kinase/ Substrate Mix Start->Prepare_Mix Add_Inhibitor Add Inhibitor/ Vehicle (DMSO) Prepare_Mix->Add_Inhibitor Add_ATP Initiate with [γ-³²P]ATP Add_Inhibitor->Add_ATP Incubate Incubate (e.g., 30°C, 60 min) Add_ATP->Incubate Spot Spot onto P81 Paper Incubate->Spot Wash Wash Paper Spot->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Workflow for a radiometric kinase inhibition assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays, such as LanthaScreen®, are a common non-radioactive alternative for determining inhibitor potency.[1][3]

  • Objective: To determine the IC50 of a furo[3,2-b]pyridine derivative using a TR-FRET-based assay.

  • Materials:

    • Purified recombinant kinase.

    • Fluorescently labeled substrate (e.g., fluorescein-labeled peptide).

    • Terbium- or Europium-labeled phosphospecific antibody.

    • ATP.

    • Kinase reaction buffer.

    • Test compound serially diluted in DMSO.

    • Stop solution (e.g., EDTA).

    • TR-FRET compatible plate reader.

  • Procedure:

    • Add the kinase, fluorescently labeled substrate, and test compound at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a specified time at room temperature.[3]

    • Stop the reaction by adding a solution containing EDTA and the TR-FRET antibody (e.g., a terbium-labeled anti-phospho-substrate antibody).[3]

    • Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader (excitation typically around 340 nm, with emission measured at two wavelengths, e.g., for the acceptor and donor fluorophores).

  • Data Analysis:

    • Calculate the emission ratio.

    • The decrease in the TR-FRET signal is proportional to the inhibition of kinase activity.

    • Plot the percentage of inhibition (calculated from the emission ratio) against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT)

This colorimetric assay is used to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.[11][12]

  • Objective: To determine the effect of a furo[3,2-b]pyridine derivative on the viability and proliferation of a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for CLK inhibitors, Raji for Btk/PI3Kδ inhibitors).

    • Complete cell culture medium.

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader (typically at a wavelength of 570-590 nm).[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cellular Western Blot for Target Engagement

Western blotting can be used to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.[14][15]

  • Objective: To determine if a furo[3,2-b]pyridine derivative inhibits the phosphorylation of a target kinase's substrate in intact cells.

  • Materials:

    • Cell line expressing the target kinase.

    • Test compound.

    • Appropriate stimulant if required to activate the signaling pathway (e.g., a cytokine).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies (one specific for the phosphorylated form of the substrate and one for the total substrate).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE equipment and reagents.

    • PVDF or nitrocellulose membrane.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells if necessary to induce phosphorylation of the target substrate.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against the phospho-substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • The membrane can be stripped and re-probed with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phospho-substrate, total substrate, and loading control using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal to account for any changes in protein expression.

    • Compare the normalized phospho-substrate levels across the different inhibitor concentrations to determine the extent of target inhibition.

References

comparative study of different catalysts for furo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Furo[3,2-b]pyridine Synthesis

The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The efficient synthesis of this structure is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of different catalytic systems employed for the synthesis of furo[3,2-b]pyridines, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst plays a crucial role in the synthesis of furo[3,2-b]pyridines, influencing reaction efficiency, yield, and conditions. Palladium- and copper-based catalysts are prominently featured in the literature for facilitating the key bond-forming reactions required for the construction of the fused furan ring.

Below is a summary of quantitative data from different catalytic approaches.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
10% Pd/C, CuI, PPh₃3-chloro-2-hydroxypyridine, terminal alkyneEt₃N, EtOH, UltrasoundNot specified, but described as a convenient method[1][2]
Pd(CF₃COO)₂, PPh₃, CuI2-amino-3-bromopyridine, terminal alkyneDMF, 100°C, 3hNot specified, but described as a general procedure[3]
Pd(OAc)₂3-phenoxypyridine 1-oxidesAg₂CO₃, DCE, 120°CHigh yields[4]
Copper-mediatedNot specified in detailOxidative cyclizationNot specified in detail[5][6]
Lewis AcidAurone-derived 1-azadienes, 1-alkynylnaphthalen-2-olsNot specified in detailGood yields[5]
Triethylamine/DBUAurone-derived α,β-unsaturated imines, activated terminal alkynesNot specified in detailHigh yields[7]

Reaction Pathways and Experimental Workflows

The synthesis of the furo[3,2-b]pyridine core is often achieved through heteroannulation processes, with the Sonogashira cross-coupling reaction being a prominent strategy.[2][3] This typically involves the coupling of a functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.

Reaction_Pathway cluster_catalyst Catalytic System Pyridine Substituted Pyridine (e.g., 3-halo-2-hydroxypyridine) Intermediate Coupled Intermediate Pyridine->Intermediate C-C Coupling (e.g., Sonogashira) Alkyne Terminal Alkyne Alkyne->Intermediate Furopyridine Furo[3,2-b]pyridine Intermediate->Furopyridine Intramolecular C-O Cyclization Catalyst Pd and/or Cu Catalyst Base Base

Caption: General reaction pathway for furo[3,2-b]pyridine synthesis.

A systematic workflow is essential for the comparative evaluation of different catalysts. This involves standardized reaction setups, careful monitoring, and consistent product analysis to ensure the data is comparable.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison Reactants Prepare Reactants (Pyridine derivative, Alkyne) Setup Assemble Reaction Vessels Reactants->Setup Catalyst_Prep Prepare Catalyst Systems (Catalyst A, B, C...) Catalyst_Prep->Setup Solvent Add Solvent and Base Solvent->Setup Reaction Run Reactions under Controlled Conditions (Temperature, Time) Setup->Reaction Monitoring Monitor Progress (TLC, GC/MS) Reaction->Monitoring Workup Quench and Workup Monitoring->Workup Upon Completion Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Products (NMR, MS) and Calculate Yield Purification->Analysis Comparison Compare Yields and Purity Analysis->Comparison

Caption: Workflow for comparative catalyst study.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of furo[3,2-b]pyridines using different catalytic systems.

Protocol 1: Ultrasound-Assisted Pd/C-Cu Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines.[3]

This one-pot synthesis utilizes a heterogeneous palladium catalyst in conjunction with a copper co-catalyst under ultrasound irradiation.

Materials:

  • 3-chloro-2-hydroxypyridine (1 mmol)

  • Terminal alkyne (1.1 mmol)

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine and the terminal alkyne in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines.[3]

This method involves a homogeneous palladium catalyst for the coupling of a bromopyridine with a terminal alkyne.

Materials:

  • 2-amino-3-bromopyridine (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve Pd(CF₃COO)₂, PPh₃, and CuI in DMF.

  • Stir the solution for 30 minutes.

  • Add 2-amino-3-bromopyridine and the terminal alkyne to the solution.

  • Heat the reaction mixture at 100°C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, isolate and purify the product.

Protocol 3: Palladium-Catalyzed Intramolecular Dual C-H Activation.[4]

This approach enables the synthesis of benzofuro[3,2-b]pyridine 1-oxides through an oxidative cyclization. The resulting N-oxides can be deoxygenated to the corresponding benzofuro[3,2-b]pyridines.

Materials:

  • 3-phenoxypyridine 1-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Combine the 3-phenoxypyridine 1-oxide, Pd(OAc)₂, and Ag₂CO₃ in DCE.

  • Heat the reaction mixture.

  • The resulting benzofuro[3,2-b]pyridine 1-oxides can be deoxygenated in a subsequent step to yield the final product.

References

Off-Target Effects of Furo[3,2-b]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a range of protein kinases. While lauded for their on-target efficacy, a thorough understanding of their off-target effects is critical for advancing these compounds towards clinical applications. This guide provides an objective comparison of furo[3,2-b]pyridine-based inhibitors with alternative compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Executive Summary

Furo[3,2-b]pyridine derivatives, most notably MU1210, are potent and selective inhibitors of Cdc-like kinases (CLKs), key regulators of pre-mRNA splicing.[1][2][3] However, kinase profiling studies have revealed off-target activities, primarily against Homeodomain-Interacting Protein Kinase 2 (HIPK2). Furthermore, certain analogs within this chemical class have been shown to modulate the Hedgehog signaling pathway, a critical regulator of embryonic development and oncogenesis, by inhibiting the Smoothened (SMO) receptor.[3][4] This guide will compare the furo[3,2-b]pyridine-based inhibitor MU1210 against established inhibitors of CLKs (TG003), HIPKs (TBID), and the Hedgehog pathway (Vismodegib and Sonidegib) to provide a comprehensive overview of its selectivity profile.

Data Presentation: Comparative Inhibitor Profiles

The following tables summarize the inhibitory activities of the selected compounds against their primary targets and key off-targets. This quantitative data allows for a direct comparison of potency and selectivity.

Table 1: On-Target and Off-Target Kinase Inhibition

CompoundPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)
MU1210 (Furo[3,2-b]pyridine derivative)CLK18HIPK223[5]
CLK220DYRK21700[5]
CLK412
TG003 (Alternative CLK Inhibitor)CLK120CK1α330[6]
CLK415CK1δ340[6]
CLK2200
TBID (Alternative HIPK2 Inhibitor)HIPK2330HIPK1, HIPK3Less potent inhibition
(Profiled against 76 kinases with a Gini coefficient of 0.592, indicating good selectivity)[7][8]

Table 2: Hedgehog Pathway Inhibition

CompoundPrimary TargetAssay TypeIC50
Furo[3,2-b]pyridine derivatives (3,5,7-trisubstituted)SMOGLI-dependent reporter gene assaySub-micromolar[9]
Vismodegib (Alternative SMO Inhibitor)SMOGLI-luciferase reporter assay50 nM[9]
Sonidegib (Alternative SMO Inhibitor)SMOCell-free Hedgehog signaling assay1.3 nM (mouse), 2.5 nM (human)

Signaling Pathways and Experimental Workflows

To visualize the biological context of these inhibitors, the following diagrams illustrate the key signaling pathways and a general workflow for assessing inhibitor activity.

CLK_Splicing_Pathway cluster_nucleus Nucleus CLK CLKs (CLK1, CLK2, CLK4) SR_proteins_p Phosphorylated SR Proteins (active) CLK->SR_proteins_p phosphorylates SR_proteins SR Proteins (inactive) SR_proteins->CLK Spliceosome Spliceosome Assembly SR_proteins_p->Spliceosome pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Furo_inhibitor Furo[3,2-b]pyridine Inhibitors (e.g., MU1210) Furo_inhibitor->CLK

Caption: CLK-mediated pre-mRNA splicing pathway and its inhibition.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Hh Hedgehog Ligand (Hh) Hh->PTCH1 binds & inhibits GLI GLI SUFU->GLI inhibits GLI_active GLI (active) GLI->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes Furo_inhibitor Furo[3,2-b]pyridine Inhibitors / Vismodegib Furo_inhibitor->SMO

Caption: Hedgehog signaling pathway and inhibition of SMO.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Radiometric Kinase Assay (On- and Off-Target) Data_Analysis Data Analysis & Selectivity Profiling Kinase_Assay->Data_Analysis IC50 Determination NanoBRET NanoBRET™ (Target Engagement) NanoBRET->Data_Analysis IC50/EC50 Determination Luciferase_Assay Luciferase Reporter Assay (Hedgehog Pathway) Luciferase_Assay->Data_Analysis Pathway Inhibition (%) Viability_Assay Cell Viability Assay (e.g., MTT) Viability_Assay->Data_Analysis GI50 Determination Compound Test Compound (Furo[3,2-b]pyridine derivative) Compound->Kinase_Assay Compound->NanoBRET Compound->Luciferase_Assay Compound->Viability_Assay

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This assay remains a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[4][9]

Materials:

  • Purified kinase (e.g., CLK1, HIPK2)

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test inhibitor (e.g., MU1210) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.

  • Add the test inhibitor at various concentrations (serially diluted). Include a DMSO-only control.

  • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP (final concentration typically at or near the Km for ATP).

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Rinse the papers with acetone and allow them to dry.

  • Place the dry papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding affinity of a test compound to a target kinase in live cells.[3][10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Kinase Tracer and Nano-Glo® Substrate

  • Test inhibitor

  • White, 96-well assay plates

Procedure:

  • Day 1: Cell Transfection:

    • Prepare a suspension of HEK293 cells.

    • Co-transfect the cells with the NanoLuc®-kinase fusion vector and a transfection carrier DNA using a suitable transfection reagent.

    • Plate the transfected cells into a 96-well white assay plate and incubate overnight.

  • Day 2: Assay Execution:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare the NanoBRET® Tracer in Opti-MEM® at the recommended concentration.

    • Add the test inhibitor dilutions to the wells, followed by the tracer. Include no-inhibitor and no-tracer controls.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the no-inhibitor control.

    • Plot the normalized BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene driven by a GLI-responsive promoter.[11][12]

Materials:

  • NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hedgehog pathway agonist (e.g., SAG - Smoothened Agonist).

  • Test inhibitor (e.g., Furo[3,2-b]pyridine derivative or Vismodegib).

  • Dual-Luciferase® Reporter Assay System.

  • White, 96-well culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere and grow to confluency.

  • Compound Treatment:

    • Replace the growth medium with low-serum medium.

    • Add serial dilutions of the test inhibitor to the appropriate wells.

    • Stimulate the cells by adding a fixed concentration of the Hedgehog pathway agonist (e.g., 100 nM SAG) to all wells except the unstimulated control.

    • Incubate the plate for 24-48 hours at 37°C.

  • Luciferase Measurement:

    • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

    • Lyse the cells using the provided passive lysis buffer.

    • Measure the firefly luciferase activity in each well using a luminometer.

    • Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of Hedgehog pathway activity for each inhibitor concentration relative to the agonist-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The furo[3,2-b]pyridine scaffold is a versatile platform for developing potent kinase inhibitors. While compounds like MU1210 demonstrate high selectivity for their primary targets, the CLK family, it is essential to characterize their full inhibitory profile. Off-target effects, such as the inhibition of HIPK2 and modulation of the Hedgehog pathway, can have significant biological consequences, representing either potential therapeutic liabilities or opportunities for drug repositioning. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary tools to rigorously evaluate the selectivity of furo[3,2-b]pyridine-based inhibitors and make informed decisions in the drug development process. A comprehensive understanding of both on- and off-target activities is paramount for the successful translation of these promising compounds into safe and effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Furo[3,2-b]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, serving as a core for potent and selective kinase inhibitors.[1][2] These compounds have shown significant inhibitory activity against various kinases implicated in oncology, such as Cdc-like kinases (CLKs), Bruton's tyrosine kinase (Btk), and Phosphoinositide 3-kinases (PI3Ks).[3][4] Understanding the structure-activity relationship (SAR), particularly concerning substitutions at the 5-position, is crucial for the rational design of next-generation therapeutics.

Comparative Inhibitory Activity

The inhibitory potency of 5-substituted furo[3,2-b]pyridine derivatives is significantly influenced by the nature of the substituent at the 5-position. Optimization of this position has led to the development of highly potent and selective inhibitors.[2][5]

Compound ID5-SubstituentTarget Kinase(s)IC50 (nM)Reference(s)
MU1210 3,5-disubstituted furo[3,2-b]pyridineCLK18[3][4]
CLK220[3][4]
CLK412[3][4]
Compound 16b Not SpecifiedBtk139[4]
PI3Kδ275[4]
TG-003 (Reference Compound)CLK120[3]
CLK2200[3]
CLK415[3]
T-025 (Reference Compound)CLK14.8 (Kd)[3]

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives and Reference Compounds. This table highlights the potent activity of furo[3,2-b]pyridine-based inhibitors against various kinases.

General Structure-Activity Relationship Trends

While specific SAR data for the 5-position is often embedded within broader studies, general trends indicate that this position is critical for modulating kinase selectivity and potency. The optimization of substituents at the 3 and 5-positions of the furo[3,2-b]pyridine core has been a key strategy in developing potent and selective CLK inhibitors.[2][5] For instance, the development of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of CLKs.[2][5]

Figure 1: Conceptual SAR of 5-substituted furo[3,2-b]pyridines.
Key Signaling Pathways Targeted

Furo[3,2-b]pyridine derivatives have demonstrated inhibitory activity against several key cancer-associated kinases.[3] Understanding the signaling pathways these kinases regulate is essential for rational drug design.

CLK Signaling Pathway: Cdc-like kinases (CLKs) are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4] Inhibition of CLKs by furo[3,2-b]pyridine derivatives can disrupt this process, leading to altered gene expression, which is a promising anti-cancer strategy.[4][6]

CLK_Pathway cluster_nucleus Nucleus CLK CLK SR_phos SR Proteins (phosphorylated) CLK->SR_phos Phosphorylation SR_unphos SR Proteins (unphosphorylated) Spliceosome Spliceosome Assembly SR_phos->Spliceosome mature_mRNA mature mRNA Spliceosome->mature_mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLK Inhibition

Figure 2: CLK Signaling Pathway Inhibition.

Btk Signaling Pathway in B-Cells: Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas.[4] Dual inhibitors of Btk and PI3Kδ from the furo[3,2-b]pyridine class can effectively block this pro-survival signaling.[4]

Btk_Pathway BCR BCR Activation Btk Btk BCR->Btk PI3K PI3Kδ BCR->PI3K PLCg2 PLCγ2 Btk->PLCg2 Akt Akt PI3K->Akt NFkB NF-κB Activation PLCg2->NFkB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->Btk Inhibitor->PI3K

Figure 3: Btk Signaling Pathway Inhibition.

Experimental Protocols

Reproducible experimental protocols are fundamental for the validation of drug discovery efforts.

General Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor typically follows a standardized workflow from initial synthesis to in vivo testing.

Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Synthesis Compound Synthesis (e.g., Furo[3,2-b]pyridine core) Biochemical Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical CellBased Cell-Based Assays (Target Engagement, Viability) Biochemical->CellBased Western Western Blot Analysis (Pathway Modulation) CellBased->Western InVivo In Vivo Xenograft Models (Efficacy & Toxicity) Western->InVivo

Figure 4: General Workflow for Kinase Inhibitor Evaluation.
Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.[3]

  • Materials : Purified recombinant kinase, kinase-specific substrate, ATP (often radiolabeled), kinase assay buffer, test compound, 96-well plates, and a method for detecting substrate phosphorylation.[3]

  • Procedure :

    • Prepare serial dilutions of the test compound.[3]

    • In a 96-well plate, add the kinase, substrate, and assay buffer.[3]

    • Add the diluted test compound to the wells.[3]

    • Initiate the reaction by adding ATP.[3]

    • Incubate at a specific temperature for a defined period.[3]

    • Stop the reaction.[3]

    • Quantify the amount of phosphorylated substrate.[3]

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the compound concentration.[7]

Western Blot Analysis

This technique is used to determine the effect of the inhibitor on protein phosphorylation within a cellular context.[3]

  • Procedure :

    • Treat cells with the test compound.[3]

    • Lyse the cells and quantify protein concentration.[3]

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.[3]

    • Block the membrane to prevent non-specific antibody binding.[3]

    • Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest.[3]

    • Wash and incubate with an HRP-conjugated secondary antibody.[3]

    • Add a chemiluminescent substrate and visualize the protein bands.[3]

    • Analyze band intensities to determine the effect of the inhibitor.[3]

References

Safety Operating Guide

Proper Disposal of 5-Chlorofuro[3,2-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Chlorofuro[3,2-b]pyridine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, addressing immediate safety precautions, handling of spills, and the final disposal process.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the same precautions as structurally similar chlorinated and halogenated pyridine compounds. These substances are typically hazardous and require careful handling to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.[2][3]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors.[1][4]

Hazard Profile of Structurally Related Compounds

To inform safe handling and disposal procedures, the following table summarizes the hazards associated with closely related chlorinated pyridine compounds. It is recommended to treat this compound as possessing a similar hazard profile.

Hazard ClassificationDescriptionPrecautionary Measures
Flammability May be a flammable liquid and vapor.[5][6]Keep away from heat, sparks, open flames, and other ignition sources.[7]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][8]Avoid direct contact and inhalation. Use appropriate personal protective equipment.[2][8]
Skin Irritation/Corrosion May cause skin irritation or burns upon contact.Wear protective gloves and clothing. In case of contact, wash the affected area immediately with soap and water.[1][7]
Eye Irritation/Damage May cause serious eye irritation or damage.Wear appropriate eye protection. If contact occurs, flush eyes for at least 15 minutes.[1]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[5][6]Prevent release into the environment. Do not dispose of down the drain.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[9] Under no circumstances should this chemical be disposed of in regular trash or down the sink.[1][10]

1. Waste Segregation and Collection:

  • Waste Stream: this compound waste should be collected as halogenated organic waste.[11][12] It must be kept separate from non-halogenated solvents to ensure proper disposal.[11]

  • Pure Compound and Solutions: Both the pure solid or liquid form of the compound and any solutions containing it must be collected as hazardous waste.[4]

  • Contaminated Materials: Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound should also be disposed of as hazardous chemical waste.[13] Chemically contaminated sharps must be placed in designated puncture-resistant containers.[11][13]

2. Containerization:

  • Container Type: Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Container Condition: Ensure the container is in good condition, free from cracks or deterioration, and can be securely sealed to prevent leaks or spills.[14]

  • Headspace: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[13]

3. Labeling:

  • Mandatory Information: The waste container must be clearly labeled with the words "Hazardous Waste".[8]

  • Chemical Identification: The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.

  • Constituent List: If it is a mixed waste stream, list all chemical constituents and their approximate percentages.

4. Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14][15]

  • Incompatible Materials: Ensure the waste is stored separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[4][14]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks.

5. Spill Management:

  • Containment: In the event of a spill, immediately contain the material using an inert absorbent such as sand, vermiculite, or a commercial sorbent.[2][8]

  • Collection: Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report any spills to the appropriate environmental health and safety (EHS) personnel at your institution.

6. Final Disposal:

  • Waste Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[15] Do not allow the waste to accumulate for more than one year from the accumulation start date.[15]

  • Regulatory Compliance: The ultimate disposal method, which may include incineration at high temperatures, will be determined by the licensed disposal facility in accordance with all applicable regulations.[3][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate this compound Waste (Pure, Solutions, Contaminated Materials) A->C B Handle in a Fume Hood B->C D Segregate as Halogenated Organic Waste C->D E Use a Compatible, Leak-Proof Container with a Secure Cap D->E F Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Away from Incompatible Materials G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Transport to a Licensed Hazardous Waste Facility I->J K Proper Disposal via Incineration or Other Approved Method J->K Spill Spill Occurs S1 Contain with Inert Absorbent Spill->S1 S2 Collect into a Labeled Hazardous Waste Container S1->S2 S2->G Store with other waste S3 Decontaminate Area S2->S3 S4 Report Spill to EHS S3->S4

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Chlorofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 5-Chlorofuro[3,2-b]pyridine, a compound requiring careful management due to its potential hazards. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is mandatory to minimize exposure risks and ensure compliant disposal of chemical waste.

Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when a splash hazard exists.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A flame-retardant lab coat or chemical-resistant apron.Inspect gloves before each use and remove them carefully to avoid contaminating skin.[1][2] Protective clothing should prevent any possibility of skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dust is generated, or if irritation is experienced.A full-face respirator may be necessary if exposure limits are exceeded or symptoms of irritation occur.[1][3]
Footwear Closed-toe shoes made of a liquid-resistant material.Shoes must cover the entire foot.[4]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational workflow is essential for the safe handling of this compound.

  • Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Emergency eyewash stations and safety showers must be readily accessible.[5][6]

  • Donning PPE : Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.

  • Handling : Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust or aerosols. Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling : After handling is complete, and before leaving the laboratory, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Storage : Store this compound in a tightly closed, properly labeled container.[1][5] The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as strong oxidizing agents.[1][5]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_1 Verify Fume Hood Certification prep_2 Gather Required PPE prep_1->prep_2 prep_3 Don PPE Correctly prep_2->prep_3 handle_1 Weigh/Transfer Compound in Fume Hood prep_3->handle_1 handle_2 Perform Experimental Work handle_1->handle_2 post_1 Segregate Hazardous Waste handle_2->post_1 storage_1 Store in Tightly Sealed Container handle_2->storage_1 post_2 Clean Work Area post_1->post_2 post_3 Doff and Dispose of PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 storage_2 Place in Cool, Dry, Ventilated Area storage_1->storage_2

Caption: Workflow for Safe Handling of this compound

Disposal Plan: Step-by-Step Guidance

As a halogenated organic compound, this compound waste must be managed as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Segregation : Do not mix this compound waste with incompatible materials. It should be collected separately from other waste streams to prevent dangerous reactions.

  • Containerization : Use a chemically compatible, leak-proof container with a secure cap for all this compound waste. Polyethylene or glass containers are generally suitable.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". For mixtures, list all constituents and their approximate percentages.

  • Trace Waste : Items with minimal residual contamination (e.g., used gloves, wipes) should be collected in a designated hazardous waste container for incineration.[1]

  • Final Disposal : Arrange for the disposal of the hazardous waste through a licensed chemical waste management company.[7] Incineration at high temperatures is a common disposal method for pyridine-containing wastes.[8]

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate action is critical.

G Emergency Response for Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Accidental Exposure Occurs skin_1 Immediately flush skin with copious amounts of water for at least 15 minutes. exposure->skin_1 eye_1 Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting eyelids. exposure->eye_1 inhalation_1 Move to fresh air immediately. exposure->inhalation_1 skin_2 Remove contaminated clothing. skin_1->skin_2 seek_medical Seek Immediate Medical Attention skin_2->seek_medical eye_1->seek_medical inhalation_1->seek_medical

Caption: Emergency Response for Accidental Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15-20 minutes and remove all contaminated clothing.[9] Seek medical attention if irritation persists.[9]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation : Move the exposed individual to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In all cases of exposure, report the incident to your supervisor and consult the relevant safety data sheets for analogous compounds for further information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorofuro[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chlorofuro[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.